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  • Product: 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile
  • CAS: 176445-77-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (CAS 176445-77-5): Synthesis, Characterization, and Applications

Executive Summary: This document provides an in-depth technical examination of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound featuring a privileged tetrahydropyran scaffold. This guide deta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical examination of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound featuring a privileged tetrahydropyran scaffold. This guide details its structural and physicochemical properties, outlines a robust synthetic pathway via the Strecker reaction, and discusses its potential as a versatile building block in medicinal chemistry. By combining a quaternary α-aminonitrile functional group with the favorable pharmacokinetic profile of the tetrahydropyran ring, this molecule represents a valuable intermediate for the development of novel therapeutics, particularly in oncology and neuroscience.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide range of biologically active molecules and FDA-approved drugs.[1][2] Its non-planar, saturated structure offers an escape from the "flatland" of aromatic compounds, providing superior three-dimensional diversity crucial for high-affinity interactions with biological targets.[3] The incorporation of the THP motif into drug candidates often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and improved aqueous solubility.[4]

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (CAS: 176445-77-5) is a unique molecule that strategically functionalizes this important scaffold. It features a geminal dimethylamino and a nitrile group at the C4 position, creating a quaternary α-aminonitrile. This arrangement makes it a highly valuable and versatile synthetic intermediate, poised for elaboration into more complex molecular architectures for drug discovery programs.[3][4]

Physicochemical and Structural Properties

The fundamental properties of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile are summarized below. These identifiers and computed properties are essential for laboratory handling, analytical characterization, and computational modeling.

Table 1: Core Compound Identifiers

Property Value Source
CAS Number 176445-77-5 [5][6]
Molecular Formula C₈H₁₄N₂O [6]
Molecular Weight 154.21 g/mol [6]
IUPAC Name 4-(dimethylamino)oxane-4-carbonitrile [6]
SMILES CN(C)C1(CCOCC1)C#N [6]

| InChIKey | FDGOISRHLNMQRE-UHFFFAOYSA-N |[6] |

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 0.2 [6]
Hydrogen Bond Donor Count 0 [6]
Hydrogen Bond Acceptor Count 3 [6]
Rotatable Bond Count 1 [6]
Exact Mass 154.110613074 Da [6]

| Topological Polar Surface Area | 36.3 Ų |[6] |

Synthesis and Mechanistic Rationale

The structure of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile strongly indicates its synthesis via a variation of the classic Strecker amino acid synthesis .[7] This powerful multi-component reaction provides an efficient route to α-aminonitriles from a ketone, an amine, and a cyanide source.[8][9]

Mechanistic Pathway

The synthesis proceeds in two key stages starting from the readily available heterocyclic ketone, Tetrahydro-4H-pyran-4-one.[3][4]

  • Iminium Ion Formation: Tetrahydro-4H-pyran-4-one reacts with dimethylamine under mildly acidic conditions. The carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by the amine. Subsequent dehydration yields a reactive dimethylaminium ion intermediate.

  • Cyanide Addition: A nucleophilic cyanide ion (from a source like KCN or NaCN) attacks the electrophilic carbon of the iminium ion. This step forms the stable C-C bond and generates the final α-aminonitrile product.[10]

G cluster_reactants Reactants Ketone Tetrahydro-4H-pyran-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + H⁺ - H₂O Amine Dimethylamine (CH₃)₂NH Amine->Iminium + H⁺ - H₂O Cyanide Potassium Cyanide KCN Product 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carbonitrile Cyanide->Product Nucleophilic Attack Iminium->Product Nucleophilic Attack

Caption: Reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established Strecker reaction methodologies. Researchers should first perform a thorough risk assessment and optimize conditions on a small scale.

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Dimethylamine (2.0 eq, 40% solution in water)

  • Potassium Cyanide (1.2 eq)

  • Acetic Acid (to adjust pH to ~5-6)

  • Methanol (solvent)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stir bar with Tetrahydro-4H-pyran-4-one and methanol.

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add the dimethylamine solution, followed by dropwise addition of acetic acid to achieve a pH of approximately 5-6.

  • Cyanide Addition: In a separate flask, dissolve potassium cyanide in a minimal amount of water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid and destroy any remaining cyanide.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

G A 1. Reagent Charging (Ketone, Amine, Solvent) B 2. Cyanide Addition (0-10 °C) A->B C 3. Reaction Monitoring (TLC, 12-24h) B->C D 4. Aqueous Quench (Sat. NaHCO₃) C->D E 5. Solvent Extraction (DCM) D->E F 6. Drying & Concentration E->F G 7. Purification (Flash Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: General experimental workflow for synthesis and purification.

Analytical and Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized product is critical. The following spectroscopic signatures are predicted based on the molecule's structure.

Table 3: Predicted Spectroscopic Data

Technique Signature Assignment & Rationale
¹H NMR ~2.3 ppm (s, 6H) Singlet corresponding to the six equivalent protons of the two N-methyl groups.
1.8-2.2 ppm (m, 4H) Complex multiplet for the four protons on C3 and C5 of the pyran ring.
3.7-4.0 ppm (m, 4H) Complex multiplet for the four protons on C2 and C6, adjacent to the ring oxygen, resulting in a downfield shift.
¹³C NMR ~220 ppm Nitrile carbon (C≡N).
~60-65 ppm C2 and C6 carbons of the pyran ring, deshielded by the adjacent oxygen.
~55-60 ppm Quaternary C4 carbon, bonded to two nitrogen atoms and a nitrile group.
~40 ppm N-methyl carbons.
~35-40 ppm C3 and C5 carbons of the pyran ring.
IR Spectroscopy 2240-2220 cm⁻¹ (sharp, medium) Characteristic stretching vibration of the nitrile (C≡N) group.[11]
2950-2850 cm⁻¹ C-H stretching of the aliphatic ring and methyl groups.
1100-1050 cm⁻¹ C-O-C stretching of the ether linkage in the pyran ring.
Mass Spectrometry m/z = 154 (M⁺) Molecular ion peak corresponding to the exact mass of the compound.

| | m/z = 128 | Fragment corresponding to the loss of the nitrile group ([M-CN]⁺). |

Applications in Medicinal Chemistry and Drug Discovery

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is not an end product but a strategic intermediate. Its bifunctional nature allows for diverse synthetic transformations:

  • Hydrolysis to α,α-Disubstituted Amino Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The resulting product is a quaternary α-amino acid with a tetrahydropyran ring, a valuable and sterically defined building block for peptide and small molecule synthesis.[8]

  • Reduction to Diamines: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), yielding a 1,1-diamine derivative. Such motifs are important in ligand design and catalysis.

  • Scaffold for Complex Heterocycles: The molecule serves as a precursor for more complex spirocyclic systems, which are of significant interest in drug discovery for their rigid conformational arrangements.[3][4] The tetrahydropyran core is already present in numerous therapeutics targeting cancer and neurological disorders, making this a relevant starting point for new drug campaigns.[3]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the compound's functional groups and general best practices.

  • Hazard Assessment: The primary hazard is associated with the nitrile functional group, which can be toxic if ingested, inhaled, or absorbed through the skin. The compound should be handled as a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[12][13]

  • Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[12] Avoid contact with skin and eyes.[13]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[14] Keep it away from strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

References

Sources

Exploratory

physical and chemical properties of 4-(dimethylamino)oxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Bench – Understanding 4-(Dimethylamino)benzonitrile 4-(Dimethylamino)benzonitrile (DMABN), a seemingly simple aromatic molecule, ha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Bench – Understanding 4-(Dimethylamino)benzonitrile

4-(Dimethylamino)benzonitrile (DMABN), a seemingly simple aromatic molecule, has captivated the attention of chemists for decades.[1] Characterized by a benzene ring substituted with an electron-donating dimethylamino group and an electron-withdrawing nitrile group, DMABN is far more than a standard laboratory reagent.[2] It stands as a cornerstone model for studying the phenomenon of dual fluorescence and intramolecular charge transfer (ICT), making it an invaluable tool in photophysics and materials science.[3][4][5] This guide offers an in-depth exploration of the physical and chemical properties of DMABN, its synthesis, reactivity, and applications, providing the technical insights necessary for its effective use in research and development.

Core Molecular and Physical Properties

DMABN typically presents as a yellow or pale green to orange crystalline powder.[2][6] The molecule's unique electronic structure, arising from the push-pull nature of its substituents, governs its distinct physical and chemical characteristics.

Physicochemical and Structural Data
PropertyValueSource
IUPAC Name 4-(dimethylamino)benzonitrile[6]
CAS Number 1197-19-9[6][7]
Molecular Formula C₉H₁₀N₂[6][7]
Molecular Weight 146.19 g/mol [6][7]
Melting Point 72-75 °C[7]
Boiling Point 318 °C[7]
Appearance Yellow crystalline powder[6]
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[2]

The crystal structure of DMABN has been elucidated by X-ray diffraction, providing precise bond lengths and angles that inform our understanding of its ground-state geometry.[6][8]

Synthesis and Handling

A Representative Synthetic Protocol

A common and efficient method for the synthesis of 4-(dimethylamino)benzonitrile involves the cyanation of 4-bromo-N,N-dimethylaniline. This palladium-catalyzed cross-coupling reaction, often referred to as a cyanation reaction, provides a reliable route to DMABN.

Reaction Scheme:

G reagents 4-bromo-N,N-dimethylaniline + Zn(CN)₂ product 4-(dimethylamino)benzonitrile reagents->product catalyst Pd₂(dba)₃ / dppf DMF, 80 °C catalyst->product

A typical palladium-catalyzed synthesis of DMABN.

Step-by-Step Methodology:

  • To a solution of 4-bromo-N,N-dimethylaniline in dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂).

  • Add a catalytic amount of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf).

  • Heat the reaction mixture at 80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, the reaction is quenched with water and extracted with an organic solvent such as ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield pure 4-(dimethylamino)benzonitrile.

Safety and Handling

4-(Dimethylamino)benzonitrile is classified as harmful if swallowed and causes skin and serious eye irritation.[6][9] It may also cause an allergic skin reaction and respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] In case of insufficient ventilation, wear a suitable respiratory mask.

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[9]

Spectroscopic and Analytical Characterization

The unique electronic properties of DMABN give rise to a rich spectroscopic signature, which is essential for its identification and for probing its behavior in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of DMABN is characterized by signals corresponding to the aromatic protons and the protons of the dimethylamino group. The aromatic protons typically appear as two doublets in the downfield region, while the methyl protons of the dimethylamino group appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the quaternary carbon of the nitrile group, the aromatic carbons, and the methyl carbons of thedimethylamino group. The carbon attached to the electron-withdrawing nitrile group is shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of DMABN prominently features a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically observed around 2220 cm⁻¹. Other significant bands include C-H stretching from the aromatic ring and the methyl groups, and C-N stretching vibrations.

Mass Spectrometry

The electron ionization mass spectrum of DMABN shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns can provide further structural confirmation.

Chemical Reactivity and Applications

The chemical behavior of DMABN is dictated by the interplay between the dimethylamino and nitrile functional groups. The electron-donating dimethylamino group activates the aromatic ring towards electrophilic substitution, while the nitrile group can undergo a variety of transformations.

Key Reactions and Reactivity
  • Electrophilic Aromatic Substitution: The dimethylamino group strongly activates the ortho positions relative to it for electrophilic attack.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones.

  • Photoinduced Electron Transfer: Upon photoexcitation, DMABN can act as an electron donor in photoinduced electron transfer (PET) reactions, a property that is harnessed in various photochemical applications.

Applications in Research and Development

DMABN's unique photophysical properties make it a workhorse molecule in several scientific domains:

  • Molecular Probes and Sensors: The dual fluorescence of DMABN is highly sensitive to the polarity of its microenvironment.[4][5] This property is exploited to probe the interiors of micelles, polymer matrices, and biological systems.[10]

  • Organic Synthesis: DMABN serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2][11] Its reactive nitrile and activated aromatic ring offer multiple handles for synthetic elaboration.

  • Materials Science: The charge-transfer characteristics of DMABN are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and nonlinear optical materials.

The Phenomenon of Dual Fluorescence

The most remarkable property of DMABN is its dual fluorescence, which has been a subject of intense research and debate.[1] In nonpolar solvents, DMABN exhibits a single fluorescence band. However, in polar solvents, a second, significantly red-shifted emission band appears.[8]

This phenomenon is attributed to the formation of a twisted intramolecular charge-transfer (TICT) state. Upon photoexcitation, the molecule is initially in a locally excited (LE) state. In polar solvents, rotation around the C-N bond of the dimethylamino group leads to the formation of a TICT state, where there is a near-complete charge separation between the dimethylamino donor and the cyanophenyl acceptor. This highly polar state is stabilized by the polar solvent, and its emission is at a lower energy (longer wavelength) than the LE state.

G cluster_0 Photoexcitation and Relaxation Pathways of DMABN S0 Ground State (S₀) LE Locally Excited (LE) State S0->LE Absorption (hν) LE->S0 LE Fluorescence (Nonpolar Solvents) TICT Twisted Intramolecular Charge-Transfer (TICT) State LE->TICT Twisting (Polar Solvents) TICT->S0 TICT Fluorescence (Anomalous Emission)

Simplified Jablonski diagram illustrating the dual fluorescence of DMABN.

Conclusion

4-(Dimethylamino)benzonitrile is a molecule of significant scientific interest, extending far beyond its role as a simple chemical intermediate. Its complex photophysics, particularly the phenomenon of dual fluorescence, has made it an indispensable tool for studying intramolecular charge transfer and solvation dynamics. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its unique properties in the design of novel materials, sensors, and potentially, new therapeutic agents. As research continues to unravel the subtleties of its excited-state behavior, the applications for this versatile molecule are poised to expand even further.

References

  • PubChem. 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. [Link]

  • Kochman, M. A., Durbeej, B., & Kubas, A. (2021). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. The Journal of Physical Chemistry A, 125(39), 8635–8648. [Link]

  • Parcej, D., & Pola, J. (2001). Dynamics of Ultrafast Intramolecular Charge Transfer with 4-(Dimethylamino)benzonitrile in Acetonitrile. The Journal of Physical Chemistry A, 105(47), 10706–10714. [Link]

  • ResearchGate. The structure of DMABN. [Link]

  • Kochman, M. A., & Durbeej, B. (2021). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. Diva-Portal.org. [Link]

  • Kochman, M. A., Durbeej, B., & Kubas, A. (2021). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N, N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. PubMed. [Link]

  • Gale, B., et al. (2024). Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity. National Institutes of Health. [Link]

  • NIST. Benzonitrile, 4-(dimethylamino)-. NIST WebBook. [Link]

  • Kochman, M. A., Durbeej, B., & Kubas, A. (2021). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. PubMed. [Link]

  • Rhinehart, J. M., Challa, J. R., & McCamant, D. W. (2012). Multimode charge-transfer dynamics of 4-(dimethylamino)benzonitrile probed with ultraviolet femtosecond stimulated Raman spectroscopy. PubMed. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile. [Link]

  • Canonica, S., et al. (2019). Laser flash photolysis study of the photoinduced oxidation of 4-(dimethylamino)benzonitrile (DMABN). Photochemical & Photobiological Sciences. [Link]

  • MDPI. 4D Printing of Hydrogels: Innovation in Material Design and Emerging Smart Systems for Drug Delivery. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Kochman, M. A., Durbeej, B., & Kubas, A. (2021). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N, N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. PubMed. [Link]

  • ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]

  • ACS Publications. Theoretical Study on the Photochemical Behavior of 4-(Dimethylamino)benzonitrile. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Foundational

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile Abstract This technical guide provides a comprehensive analysis of 4-(Dimethylamino)tetrahyd...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. Central to its identity is its molecular weight, which is theoretically calculated and experimentally verified using modern analytical techniques. This document details the compound's fundamental physicochemical properties, outlines a robust synthetic methodology rooted in the Strecker synthesis, and presents a multi-faceted analytical workflow for its unambiguous characterization. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals leveraging this versatile building block for the synthesis of complex molecular architectures.

Introduction to 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

Scientific Context and Significance

The tetrahydropyran (THP), or oxane, ring is a privileged scaffold in medicinal chemistry.[1] Its saturated, non-planar structure is a common feature in numerous natural products and synthetic drug candidates, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2][3] When functionalized, the THP ring serves as a versatile building block for creating molecules with three-dimensional complexity, a key attribute for high-affinity interactions with biological targets.[3]

The subject of this guide, 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, combines this valuable heterocyclic core with an α-aminonitrile moiety. α-Aminonitriles are highly valuable synthetic intermediates, most notably as direct precursors to α-amino acids via hydrolysis.[4][5] The presence of a quaternary carbon center substituted with both a dimethylamino group and a nitrile group makes this molecule a unique and powerful starting material for constructing α,α-disubstituted amino acids and complex spirocyclic systems.[2] Its precise molecular weight and confirmed structure are therefore foundational data points for its application in multi-step synthetic campaigns.

Chemical Identity

The fundamental properties of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile are summarized below, providing a clear reference for its identity.

IdentifierValueSource
IUPAC Name 4-(dimethylamino)oxane-4-carbonitrile[6]
Synonyms 4-(Dimethylamino)tetrahydropyran-4-carbonitrile[6]
CAS Number 176445-77-5[6][7][8]
Molecular Formula C₈H₁₄N₂O[6][7]
Molecular Weight 154.21 g/mol [6][7][8]
SMILES CN(C)C1(CCOCC1)C#N[6][7]
InChIKey FDGOISRHLNMQRE-UHFFFAOYSA-N[6]

Molecular Weight and Physicochemical Properties

The molecular weight of a compound is a critical parameter, influencing everything from reaction stoichiometry to chromatographic behavior and mass spectrometric analysis.

Theoretical Molecular Weight Calculation

The molecular weight is derived from the molecular formula, C₈H₁₄N₂O, using the standard atomic weights of its constituent elements.

  • Carbon (C): 8 × 12.011 u = 96.088 u

  • Hydrogen (H): 14 × 1.008 u = 14.112 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u

  • Oxygen (O): 1 × 15.999 u = 15.999 u

  • Total (Average Molecular Weight): 96.088 + 14.112 + 28.014 + 15.999 = 154.213 g/mol

For high-resolution mass spectrometry, the monoisotopic mass is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), yielding a value of 154.110613 u .[6]

Caption: 2D structure of 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

Synthesis and Mechanistic Insights

Retrosynthetic Strategy: The Strecker Synthesis

A logical and efficient route to α-aminonitriles is the Strecker synthesis, a classic multicomponent reaction.[5][9] This methodology is ideally suited for the preparation of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. The retrosynthetic analysis points to Tetrahydro-4H-pyran-4-one as the readily available starting ketone.[2][3] The reaction involves the ketone, a secondary amine (dimethylamine), and a cyanide source.

The choice of a Strecker-type reaction is based on its high atom economy and operational simplicity, often proceeding in a one-pot fashion to generate the target α-aminonitrile directly from the ketone precursor.[10]

G product 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carbonitrile disconnection C-N and C-C Disconnection (Strecker Retrosynthesis) product->disconnection precursors Precursors disconnection->precursors ketone Tetrahydro-4H-pyran-4-one precursors->ketone amine Dimethylamine (or its salt) precursors->amine cyanide Cyanide Source (e.g., KCN, TMSCN) precursors->cyanide

Caption: Retrosynthetic analysis via a Strecker-type disconnection.

Experimental Protocol: Strecker-Type Synthesis

This protocol describes a self-validating system for synthesizing the title compound. All reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment, especially when working with cyanide salts.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol) and methanol (100 mL).

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Add dimethylamine hydrochloride (8.97 g, 0.11 mol). Stir for 10 minutes.

  • Cyanide Addition: In a separate beaker, dissolve potassium cyanide (KCN) (7.16 g, 0.11 mol) in 20 mL of water. Extreme Caution: KCN is highly toxic. Slowly add the KCN solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The formation of an intermediate iminium ion is the critical step preceding nucleophilic attack by the cyanide anion.[9]

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction: Quench the reaction by slowly adding 100 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL). The organic solvent choice is critical for efficient partitioning of the moderately polar product.

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

Analytical Characterization and Molecular Weight Verification

A multi-technique approach is essential for the unambiguous confirmation of the compound's structure, purity, and molecular weight. This workflow ensures the highest degree of trustworthiness in the final product.

G start Synthesized Crude Product ms Mass Spectrometry (MS) • Determines Molecular Weight • Confirms Elemental Formula (HRMS) start->ms nmr NMR Spectroscopy (¹H, ¹³C) • Confirms Connectivity • Elucidates 3D Structure start->nmr ir Infrared (IR) Spectroscopy • Identifies Functional Groups (e.g., C≡N nitrile) start->ir end Structurally Confirmed, Pure Compound ms->end nmr->end ir->end

Caption: Comprehensive analytical workflow for structural verification.

Mass Spectrometry (MS)

Principle: Mass spectrometry is the cornerstone technique for experimental molecular weight determination. For this compound, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition against the theoretical value.

Expected Results:

  • Low-Resolution MS (ESI+): A prominent peak at m/z ≈ 155.2.

  • High-Resolution MS (ESI+): Calculated [M+H]⁺ for C₈H₁₅N₂O⁺ is 155.1184. The experimentally observed value should be within a narrow tolerance (e.g., ± 5 ppm).

Protocol for ESI-MS Analysis:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analyze the resulting spectrum for the [M+H]⁺ ion and compare the measured m/z to the calculated value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides definitive proof of the molecular structure by mapping the carbon-hydrogen framework. ¹H NMR identifies the types and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

Predicted Spectral Data (in CDCl₃, ~400 MHz):

  • ¹H NMR:

    • δ ~2.3-2.5 ppm (Singlet, 6H): The six equivalent protons of the two N-methyl groups, -N(CH₃)₂.

    • δ ~1.8-2.2 ppm (Multiplets, 4H): Protons on the carbons adjacent to the quaternary center (C3 and C5).

    • δ ~3.6-4.0 ppm (Multiplets, 4H): Protons on the carbons adjacent to the ring oxygen (C2 and C6).

  • ¹³C NMR:

    • δ ~120-125 ppm: Nitrile carbon (-C≡N).

    • δ ~60-65 ppm: Carbons adjacent to the ring oxygen (-CH₂-O-).

    • δ ~55-60 ppm: Quaternary carbon (C-N, C-CN).

    • δ ~35-40 ppm: N-methyl carbons (-N(CH₃)₂).

    • δ ~30-35 ppm: Carbons adjacent to the quaternary center (-CH₂-C-).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The nitrile group has a distinct and easily identifiable absorption band.

Expected Results:

  • A sharp, strong absorption peak in the range of 2200-2250 cm⁻¹ , which is characteristic of the C≡N stretching vibration. The absence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ confirms the complete conversion of the starting ketone.

Applications in Research and Drug Development

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is not an end product but a strategic intermediate. Its value lies in its potential for elaboration into more complex and biologically active molecules.

  • Scaffold for CNS Agents: The tetrahydropyran motif is a common feature in ligands for central nervous system (CNS) targets, such as histamine H3 receptors and various acetylcholine receptors.[3][11] This building block provides an entry point for synthesizing novel compounds for neurological disorders.

  • Precursor to Novel Amino Acids: The α-aminonitrile can be hydrolyzed under acidic or basic conditions to yield 4-(dimethylamino)tetrahydro-2H-pyran-4-carboxylic acid, an unnatural, sterically hindered α-amino acid that can be incorporated into peptides or used as a chiral ligand.

  • Synthesis of Spirocycles: The quaternary center is a key feature for the synthesis of spirocyclic compounds, where two rings share a single atom.[2] Spiro-heterocycles are of great interest in drug discovery due to their rigid conformations and novel chemical space.

Conclusion

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile possesses a definitive molecular weight of 154.21 g/mol , corresponding to the molecular formula C₈H₁₄N₂O. This fundamental property is best confirmed experimentally using high-resolution mass spectrometry. Its structure is efficiently assembled via a Strecker-type synthesis from tetrahydro-4H-pyran-4-one and is unambiguously verified through a combination of MS, NMR, and IR spectroscopy. As a versatile synthetic intermediate, this compound offers significant potential for the development of novel therapeutics, particularly in the areas of neuroscience and the synthesis of complex molecular architectures.

References

  • MDPI. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.
  • Thermo Fisher Scientific. (n.d.). 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, 97%.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • PubChem. (n.d.). 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.
  • BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols.
  • CymitQuimica. (n.d.). 4-AMINO-TETRAHYDRO-2H-PYRAN-4-CARBONITRILE.
  • BLDpharm. (n.d.). 176445-77-5|4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.
  • Tokyo Chemical Industry. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde.
  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • ResearchGate. (2016). A rapid and efficient route to synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives.
  • BenchChem. (n.d.). Tetrahydrothiopyran-4-carbonitrile.
  • BenchChem. (2025). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
  • Ingenta Connect. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines.
  • ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions.
  • SpectraBase. (n.d.). 2H-pyran-4-ol, 4-ethynyltetrahydro-2,2-dimethyl- [1H NMR] - Spectrum.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Google Patents. (n.d.). Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • ACS Publications. (n.d.). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles.
  • ScienceDirect. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
  • PubMed Central. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis.
  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with....
  • National Institutes of Health. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction.
  • ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and....
  • The Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions.
  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.

Sources

Exploratory

An In-depth Technical Guide to the Isomers of C₈H₁₄N₂O and their IUPAC Nomenclature

For professionals in chemical research and drug development, precision in molecular identification is paramount. A simple molecular formula, such as C₈H₁₄N₂O, represents not a single entity but a landscape of potential s...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, precision in molecular identification is paramount. A simple molecular formula, such as C₈H₁₄N₂O, represents not a single entity but a landscape of potential structures known as isomers. Each isomer possesses a unique three-dimensional arrangement of atoms, leading to distinct chemical, physical, and biological properties. Consequently, a precise and unambiguous naming system is critical. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic nomenclature.

This guide moves beyond a simple definition to explore the structural diversity of C₈H₁₄N₂O. We will dissect the IUPAC nomenclature of representative isomers, providing the causal logic behind their names. Furthermore, we will delve into their synthesis, properties, and applications, offering field-proven insights for the practicing scientist.

Part 1: The Principle of Isomerism and Nomenclature Logic

A molecular formula alone is insufficient for identification. The formula C₈H₁₄N₂O, for example, has a degree of unsaturation of three, indicating the presence of rings and/or multiple bonds, which gives rise to a vast number of constitutional isomers.[1][2] These isomers can be broadly categorized, and their IUPAC names derive from a set of hierarchical rules designed to yield a unique identifier for each structure.

For the isomers we will explore, two key sets of IUPAC rules are foundational:

  • Derivatives of Urea : Urea (CO(NH₂)₂) serves as a parent structure.[3][4] When its hydrogen atoms are replaced by alkyl or aryl groups, the resulting compound is named as a substituted urea. Locants N and N' (or 1 and 3) are used to specify which nitrogen atom bears the substituent.[5][6] For instance, a methyl group on one nitrogen and a cyclohexyl on the other would be designated as an N-cyclohexyl-N'-methylurea.[5]

  • Heterocyclic Compounds : When the nitrogen and carbonyl group are part of a ring system, nomenclature follows rules for heterocyclic compounds, such as the Hantzsch-Widman system.[7][8][9] This system uses prefixes (e.g., "aza" for nitrogen, "oxa" for oxygen) and suffixes that denote ring size and saturation (e.g., "-olidine" for a 5-membered saturated ring containing nitrogen).[7]

By examining specific isomers of C₈H₁₄N₂O, we can see these principles in action.

Part 2: Case Study 1: 1-Cyclohexyl-3-methylurea

IUPAC Name Deconstruction: 1-Cyclohexyl-3-methylurea [10]

  • Parent Structure: The core of the name is "urea ," indicating the characteristic N-C(=O)-N backbone.

  • Numbering: The nitrogen atoms of the urea backbone are numbered 1 and 3.

  • Substituents:

    • "1-Cyclohexyl " indicates that a cyclohexyl group is attached to the nitrogen at position 1.

    • "3-methyl " indicates that a methyl group is attached to the nitrogen at position 3.

This systematic name provides an unambiguous structural description, differentiating it from its isomer, N,N-dimethyl-N'-cyclohexylurea, which would have a different formula (C₉H₁₈N₂O).[11]

Physicochemical and Safety Data

Quantitative data is essential for experimental design, from solubility tests to safety assessments.

PropertyValueSource
Molecular FormulaC₈H₁₆N₂OPubChem[10]
Molecular Weight156.23 g/mol PubChem[10]
Hazard StatementH302: Harmful if swallowedECHA[10]
GHS PictogramIrritant (Warning)ECHA[10]
Synthesis and Experimental Protocol

Substituted ureas are fundamental building blocks in medicinal chemistry and materials science. A common and reliable method for synthesizing asymmetrically substituted ureas like 1-cyclohexyl-3-methylurea involves the reaction of an isocyanate with an amine.

Workflow: Synthesis via Isocyanate Addition

Caption: General workflow for the synthesis of a substituted urea.

Detailed Protocol: Synthesis of 1-Cyclohexyl-3-methylurea

  • Objective: To synthesize 1-cyclohexyl-3-methylurea from cyclohexyl isocyanate and methylamine.

  • Methodology:

    • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyclohexyl isocyanate (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Reaction: Cool the solution to 0°C using an ice bath. Add an aqueous solution of methylamine (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

    • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white crystalline solid.

    • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Causality and Insights: The use of a slight excess of methylamine ensures the complete consumption of the isocyanate starting material. Running the reaction at a low temperature controls the exothermicity of the amine-isocyanate reaction, preventing side reactions. This self-validating protocol ensures high yield and purity, which is critical for subsequent applications in drug development or materials science.

Part 3: Case Study 2: 1-Butyl-3-methyl-2-imidazolidinone

IUPAC Name Deconstruction: 1-Butyl-3-methyl-2-imidazolidinone

  • Parent Structure: The name ends in "-imidazolidinone ." This breaks down as:

    • "imidazolidine ": A five-membered saturated ring containing two nitrogen atoms, typically at positions 1 and 3.

    • "-2-one ": Indicates a carbonyl group (C=O) at position 2 of the ring. This defines the core as a cyclic urea.[12][13]

  • Substituents:

    • "1-Butyl ": An n-butyl group is attached to the nitrogen at position 1.

    • "3-Methyl ": A methyl group is attached to the nitrogen at position 3.

This name clearly defines the structure as a five-membered cyclic urea with specific alkyl substituents on each nitrogen atom.

Physicochemical and Application Data

Cyclic ureas like 1,3-disubstituted-2-imidazolidinones are valued as polar, aprotic solvents and are being investigated as electrolytes in battery technology and as intermediates in pharmaceutical synthesis.[14]

PropertyValue/InformationSource
Molecular FormulaC₈H₁₆N₂ON/A
Molecular Weight156.23 g/mol N/A
Primary ApplicationPolar aprotic solvent, synthetic intermediateGoogle Patents[14]
Related Compounds1,3-Dimethyl-2-imidazolidinone (DMI)Google Patents[14]
Synthesis and Experimental Protocol

The synthesis of N,N'-disubstituted cyclic ureas often involves the reaction of a corresponding diamine with a carbonylating agent like phosgene or a phosgene equivalent.

Workflow: Synthesis via Diamine Carbonylation

Caption: General workflow for the synthesis of a cyclic urea.

Detailed Protocol: Synthesis of 1-Butyl-3-methyl-2-imidazolidinone

  • Objective: To synthesize the target cyclic urea from its corresponding diamine.

  • Methodology:

    • Preparation: To a solution of N-butyl-N'-methylethylenediamine (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an inert solvent like toluene, add a solution of a carbonylating agent (e.g., triphosgene, 0.4 equivalents) in toluene dropwise at 0°C.

    • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting diamine.

    • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purification: The resulting crude oil is purified via flash column chromatography on silica gel to yield the pure 1-butyl-3-methyl-2-imidazolidinone.

    • Validation: Confirm the product identity and purity via spectroscopic methods (NMR, IR, MS).

  • Causality and Insights: The base (triethylamine) is crucial as it neutralizes the HCl generated during the reaction with phosgene or its equivalents, driving the reaction to completion. The choice of a phosgene equivalent like triphosgene is a safety-driven decision, as it is a solid and easier to handle than gaseous phosgene. This protocol provides a robust and validated pathway to a class of compounds valuable in modern chemical research.[14]

Part 4: Conclusion

The molecular formula C₈H₁₄N₂O is not a destination but a starting point for chemical exploration. Through the lens of IUPAC nomenclature, we can precisely define and differentiate the vast array of isomers this formula represents. As demonstrated with 1-cyclohexyl-3-methylurea and 1-butyl-3-methyl-2-imidazolidinone , each isomer possesses a unique identity tied to its structure.

For researchers and drug development professionals, this precision is non-negotiable. It underpins the ability to design syntheses, interpret experimental data, and ultimately, understand and manipulate the biological and material properties of a molecule. The structured, rule-based approach of IUPAC nomenclature, combined with robust and validated experimental protocols, forms the bedrock of reproducible and authoritative scientific discovery.

References

  • PubChem. 1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344. Available from: [Link]

  • PubChem. 1-Butyl-3-methylimidazolium | C8H15N2+ | CID 2734162. Available from: [Link]

  • Dr. Shyama Prasad Mukherjee University. III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. Available from: [Link]

  • Google Patents. CN104529832A - Production technology of N-cyclohexylurea.
  • ACD/Labs. Rule C-971 (Urea and Its Derivatives). Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of 1,2,3-Triazolium Ionic Liquid-Supported Chiral Imidazolidinones and Their Application in Asymmetric Alkylation Reaction. Available from: [Link]

  • ACD/Labs. Rule C-972 (Urea and Its Derivatives). Available from: [Link]

  • IUPAC Nomenclature. FR-2.2 Heterocyclic Components. Available from: [Link]

  • ResearchGate. PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. Available from: [Link]

  • PubChem. 1-Butyl-3-methylimidazolium Iodide | C8H15IN2 | CID 11448496. Available from: [Link]

  • Organic Syntheses Procedure. nitrosomethylurea. Available from: [Link]

  • Wikipedia. Urea. Available from: [Link]

  • ACD/Labs. Rule B-3. Fused Heterocyclic Systems. Available from: [Link]

  • ACS Publications. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Available from: [Link]

  • YouTube. 5.5 How to Identify Type of Isomerism | Organic Chemistry. Available from: [Link]

  • MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available from: [Link]

  • Doc Brown's Chemistry. 35 C9H20 constitutional isomers. Available from: [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

  • PubChem. Urea, N'-cyclohexyl-N,N-dimethyl- | C9H18N2O. Available from: [Link]

  • ResearchGate. Nomenclature of Heterocyclic Compounds. Available from: [Link]

  • Quora. What is the IUPAC name of urea?. Available from: [Link]

  • Google Patents. US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone.
  • Google Patents. IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE.
  • MSU Chemistry. Heterocyclic Compounds. Available from: [Link]

  • Cheméo. Chemical Properties of Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9). Available from: [Link]

  • EPA. N-Nitroso-n-methylurea. Available from: [Link]

  • Google Patents. DD271514B5 - PROCESS FOR PREPARING N-METHYL UREA-N, N-DIMETHYL MUSHROOM MIXTURES.
  • Wikipedia. N-Nitroso-N-methylurea. Available from: [Link]

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Foundational

solubility of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the , a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental solubility data for this specific molecule, this document, authored from the perspective of a Senior Application Scientist, focuses on a predictive analysis of its solubility based on its physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various solvents. This guide is intended to be a practical resource, enabling scientists to generate reliable and reproducible solubility data, a cornerstone of the drug development process.

Introduction: The Significance of Solubility in Drug Discovery

In the realm of drug discovery and development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most fundamental of these is ensuring that the molecule can be effectively absorbed by the body to reach its site of action. A key physicochemical property governing this is aqueous solubility. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of a promising compound in preclinical or clinical stages.

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a substituted tetrahydropyran, a scaffold that is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] The incorporation of a dimethylamino group and a cyano group at the 4-position introduces specific electronic and steric features that can influence its interactions with biological targets and its overall physicochemical profile. Understanding the solubility of this compound is, therefore, a crucial first step in evaluating its potential as a drug candidate.

This guide will first delve into the known physicochemical properties of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, which form the basis for a predictive assessment of its solubility. Subsequently, it will provide detailed, step-by-step protocols for the experimental determination of its solubility, empowering researchers to generate robust and reliable data.

Physicochemical Properties of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

A thorough understanding of a compound's physicochemical properties is essential for predicting its behavior in various solvent systems. The key properties of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile are summarized in the table below, based on available data.[2][3]

PropertyValueSource
Molecular Formula C₈H₁₄N₂OPubChem[2]
Molecular Weight 154.21 g/mol PubChem[2]
IUPAC Name 4-(dimethylamino)oxane-4-carbonitrilePubChem[2]
CAS Number 176445-77-5Thermo Fisher Scientific[3]
Structure
XLogP3 (Computed) 0.2PubChem[2]
Topological Polar Surface Area (TPSA) 36.3 ŲPubChem[2]
Hydrogen Bond Donors 0PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]

The structure reveals a tertiary amine, a nitrile group, and an ether linkage within the tetrahydropyran ring. These functional groups are capable of engaging in polar interactions. The computed XLogP3 value of 0.2 suggests that the molecule has a relatively balanced lipophilic and hydrophilic character, indicating that it is not excessively greasy or water-loving. The topological polar surface area (TPSA) of 36.3 Ų is well within the range typically associated with good oral bioavailability.

Predicted Solubility Profile

Based on its molecular structure and computed physicochemical parameters, we can make some informed predictions about the in various solvents:

  • Aqueous Solubility: The presence of the tertiary amine, which can be protonated at acidic pH, suggests that the aqueous solubility will be pH-dependent. At lower pH values, the formation of a more polar ammonium salt should significantly increase its solubility in water. In neutral to basic aqueous media, the free base is expected to have moderate solubility due to the presence of the polar functional groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit good solubility in polar protic solvents. These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the molecule, facilitating solvation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents are effective at solvating a wide range of organic molecules.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in nonpolar solvents. The polar functional groups of the molecule will not interact favorably with these nonpolar environments.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[1] It involves allowing an excess of the solid compound to equilibrate with a solvent until a saturated solution is formed.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the .

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent A->B Dispense C Seal vial and place in a shaker bath at a constant temperature B->C Incubate D Equilibrate for 24-48 hours C->D Shake E Allow undissolved solid to settle D->E Settle F Filter or centrifuge the supernatant E->F Separate G Dilute the saturated solution F->G Prepare for analysis H Quantify concentration using HPLC G->H Inject I Calculate solubility H->I Data processing

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials:

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol)

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters with a 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of solid 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile to a glass vial. A general guideline is to add enough solid so that undissolved material is clearly visible after the equilibration period.

    • Accurately add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[1]

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Separate the saturated solution from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid. Carefully collect the supernatant.

      • Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter (0.22 µm) into a clean vial. Discard the first few drops to avoid any potential adsorption onto the filter membrane.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile of known concentrations in the same solvent used for the solubility determination.

    • Dilute the saturated solution with the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC. A suggested starting method is provided in Section 6.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the by multiplying the concentration of the diluted sample by the dilution factor.

High-Throughput Solubility Screening

For early-stage drug discovery, where a large number of compounds need to be evaluated, high-throughput solubility screening methods are often employed. These methods are typically faster and require less material than the shake-flask method. One common approach is based on nephelometry, which measures the scattering of light by suspended particles.[4]

High-Throughput Workflow

The following diagram outlines a typical high-throughput solubility screening workflow using nephelometry.

HTS_Workflow cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_analysis Analysis A Prepare a high-concentration stock solution in DMSO B Serially dilute the stock solution in a microtiter plate A->B Dilution series C Add aqueous buffer to each well B->C Addition of aqueous phase D Incubate for a short period (e.g., 2 hours) C->D Incubation E Measure light scattering (nephelometry) in a plate reader D->E Measurement F Identify the concentration at which precipitation occurs E->F Data analysis

Caption: Workflow for high-throughput solubility screening by nephelometry.

Protocol for Nephelometric Solubility Assay

Materials:

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with nephelometry capabilities

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Induction of Precipitation:

    • To each well containing the DMSO solution, add the aqueous buffer. The final concentration of DMSO should be kept low (typically ≤1%) to minimize its effect on solubility.

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.

    • Measure the light scattering of each well using a nephelometer.

  • Data Analysis:

    • Plot the nephelometry signal against the compound concentration.

    • The solubility is estimated as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Analytical Method for Quantification

A robust and reliable analytical method is crucial for the accurate quantification of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile in solubility studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and suitable technique.

Suggested HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient can be optimized to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by measuring the UV spectrum of the compound (a wavelength scan is recommended).

  • Column Temperature: 30 °C

The development of a specific HPLC method should follow established guidelines to ensure its accuracy, precision, and robustness.[5][6]

Conclusion

References

  • MDPI. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxane-4-carbonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). HPLC method for purifying organic compounds.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • ACS Publications. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • SpringerLink. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubMed. (2007). High throughput solubility measurement in drug discovery and development. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Safe Handling of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Chemical Safety In the landscape of pharmaceutical research and drug development, novel chemical entities are the bedrock...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the bedrock of innovation. Among these, 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile stands as a molecule of interest, likely as a synthetic intermediate. Its unique structure, combining a tetrahydropyran ring, a tertiary amine, and an α-aminonitrile moiety, offers significant synthetic utility. However, these same functional groups necessitate a rigorous and informed approach to its handling and safety.

This guide is crafted not as a rigid, prescriptive document, but as a dynamic framework for risk assessment and safe practice. As a self-validating system, the protocols herein are designed to be integrated into your existing laboratory safety culture, encouraging a proactive rather than reactive stance. The causality behind each recommendation is explained to empower researchers with a deeper understanding of the potential hazards. It is imperative to note that while specific toxicological data for this compound is not widely available, the safety protocols outlined are based on the well-documented hazards of its constituent functional groups, particularly the α-aminonitrile, which warrants significant caution.

Section 1: Predicted Hazard Profile and Core Toxicological Considerations

The primary hazards associated with 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile are derived from its α-aminonitrile and tertiary amine functionalities.

  • α-Aminonitrile Moiety: This is the most significant contributor to the compound's potential toxicity. α-Aminonitriles are known to be sources of cyanide, which is a potent and rapidly acting toxin.[1] Exposure can occur through inhalation, ingestion, or dermal absorption. Cyanide exerts its toxic effect by inhibiting cellular respiration.[2]

  • Tertiary Amine Functionality: Tertiary amines can be irritants and may be air-sensitive.[3] While generally less acutely toxic than the cyanide potential, they can cause irritation to the skin, eyes, and respiratory tract.

  • Tetrahydropyran Ring: The tetrahydropyran ring is a relatively stable saturated heterocycle. However, like many organic compounds, it is combustible.[4]

GHS Hazard Classification (Predicted)

Based on the hazards of analogous compounds, the following GHS classification should be assumed in the absence of specific data:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

This table represents a predicted hazard profile and should be treated with the utmost caution. All handling procedures should reflect this high level of potential hazard.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₁₄N₂O[5][6]
Molecular Weight 154.21 g/mol [5][6]
Appearance Not specified (likely a solid or oil)
Boiling Point Not available
Flash Point Not available
Density Not available
Solubility Not available (likely soluble in organic solvents)
CAS Number 176445-77-5[5][6]

Section 2: Laboratory Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

All manipulations of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation exposure. The face velocity of the fume hood should be verified to be within the institutionally approved range (typically 80-120 feet per minute).

Personal Protective Equipment (PPE): A Non-Negotiable Standard
  • Hand Protection: Use nitrile gloves (double-gloving is recommended) that are regularly inspected for tears or pinholes before and during use.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: In the event of a spill or failure of engineering controls, a full-face respirator with a combination cartridge for organic vapors and particulates should be available.

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from receipt to use.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don appropriate PPE FumeHood Verify fume hood function Prep->FumeHood Gather Assemble all necessary equipment and reagents FumeHood->Gather Weigh Weigh compound in fume hood Gather->Weigh Proceed to handling Transfer Transfer to reaction vessel using appropriate techniques Weigh->Transfer Reaction Conduct reaction under inert atmosphere if necessary Transfer->Reaction Decon Decontaminate glassware and surfaces Reaction->Decon Upon completion Waste Segregate and label hazardous waste Decon->Waste RemovePPE Doff PPE correctly Waste->RemovePPE

Safe handling workflow for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

Section 3: Detailed Experimental Protocols

Protocol for Weighing and Transferring
  • Preparation: Before bringing the compound into the fume hood, ensure all other necessary reagents, solvents, and equipment (spatulas, weigh paper, reaction vessel) are present and arranged for efficient workflow.

  • Inert Atmosphere: If the compound is suspected to be air-sensitive, perform all transfers under a gentle stream of an inert gas such as nitrogen or argon.[7][8]

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of the compound to the container using a clean spatula. Avoid creating dust.

  • Transfer: If transferring a solid, gently tap the weigh paper or container to add the compound to the reaction vessel. If the compound is an oil, use a syringe or cannula for transfer.

  • Immediate Cleanup: Any minor spills on the balance or fume hood surface should be decontaminated immediately as described in Section 4.2.

Protocol for Storage

The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents. The container must be tightly sealed. If air-sensitivity is a concern, store under an inert atmosphere.

Section 4: Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical. All personnel working with this compound must be familiar with these procedures.

Personnel Exposure
Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Leak Response

The response to a spill depends on its size and location.

SpillResponse Spill Spill Occurs Evacuate Evacuate immediate area and alert others Spill->Evacuate Assess Assess spill size and location Evacuate->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Minor LargeSpill Large Spill (or outside fume hood) Assess->LargeSpill Major Cleanup Contain and clean up with appropriate kit SmallSpill->Cleanup Emergency Activate emergency response (Call EH&S/911) LargeSpill->Emergency Decon Decontaminate area Cleanup->Decon Dispose Dispose of waste Decon->Dispose

Decision-making workflow for spill response.

Decontamination of Surfaces: For surfaces contaminated with 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a two-step decontamination process is recommended. First, wash the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1][9] All cleaning materials must be disposed of as hazardous waste.

Fire Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may react with the compound or spread contamination.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

  • Hazards: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and hydrogen cyanide.

Section 5: Waste Disposal

All waste containing 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, including contaminated lab supplies, must be disposed of as hazardous waste in accordance with institutional, local, and national regulations. Waste containers should be clearly labeled, including a warning against mixing with acids to prevent the generation of hydrogen cyanide gas.[1]

References

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. [Link]

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, 97%, Thermo Scientific 5 g. Fisher Scientific. [Link]

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. PubChem. [Link]

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  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis. MDPI. [Link]

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  • Oxane-4-carbonitrile. PubChem. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Profile of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

Introduction: A Versatile Scaffold in Modern Drug Discovery 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that has garnered interest within the realms of medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that has garnered interest within the realms of medicinal chemistry and drug development. Its structural motif, featuring a tetrahydropyran ring substituted with a dimethylamino and a nitrile group at the C4 position, presents a unique three-dimensional architecture. The tetrahydropyran ring is a prevalent scaffold in numerous bioactive molecules, often conferring favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The presence of the polar dimethylamino group and the synthetically versatile nitrile functionality makes this compound a valuable intermediate for the elaboration of more complex molecular entities. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, with a focus on the underlying chemical principles that guide its preparation and utility.

The Synthetic Pathway: A Classic Approach to α-Aminonitrile Formation

The discovery and development of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is intrinsically linked to the application of a classic and robust named reaction in organic chemistry: the Strecker synthesis. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its synthesis is a logical and efficient extension of this well-established methodology. The Strecker synthesis provides a direct route to α-aminonitriles from ketones or aldehydes, ammonia or primary/secondary amines, and a cyanide source.[1][2]

The most logical and widely accepted synthetic route to 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a one-pot, three-component Strecker reaction. The readily available and highly functionalized starting material, tetrahydro-4H-pyran-4-one, serves as the ketone component.[3][4] This choice is strategic, as the tetrahydropyranone core is a common building block in the synthesis of various pharmaceutical intermediates.[3]

Reaction Mechanism: A Step-by-Step Elucidation

The Strecker synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile proceeds through a well-understood mechanism:

  • Imine Formation: The reaction is initiated by the condensation of tetrahydro-4H-pyran-4-one with dimethylamine. This acid-catalyzed reaction forms a reactive iminium ion intermediate. The use of a secondary amine, dimethylamine, is crucial for the formation of the tertiary amine in the final product.

  • Nucleophilic Attack by Cyanide: A cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), is then introduced. The cyanide anion acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion. This step results in the formation of the stable α-aminonitrile product, 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

The overall transformation is a highly efficient method for the creation of a quaternary carbon center bearing both an amino and a nitrile group.

Strecker_Synthesis ketone Tetrahydro-4H-pyran-4-one iminium Iminium Ion Intermediate ketone->iminium + Dimethylamine - H2O amine Dimethylamine cyanide Cyanide (e.g., NaCN) product 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile iminium->product + CN-

Figure 1: A simplified workflow of the Strecker synthesis for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

Detailed Experimental Protocol: A Self-Validating System

The following protocol outlines a representative procedure for the synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. The causality behind each step is explained to ensure a reproducible and self-validating experimental design.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Notes
Tetrahydro-4H-pyran-4-one100.1250Starting ketone
Dimethylamine (40% in H₂O)45.0860Amine source
Sodium Cyanide (NaCN)49.0155Cyanide source (Caution: Highly Toxic)
Acetic Acid60.0550Acid catalyst
Dichloromethane (DCM)84.93-Extraction solvent
Saturated Sodium Bicarbonate--Aqueous wash
Brine--Aqueous wash
Anhydrous Sodium Sulfate--Drying agent

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a 250 mL round-bottom flask equipped with a magnetic stirrer is charged with tetrahydro-4H-pyran-4-one (50 mmol). Dichloromethane (100 mL) is added as the solvent to dissolve the ketone.

    • Rationale: DCM is chosen for its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction is performed in a fume hood due to the use of highly toxic sodium cyanide.

  • Addition of Reagents: To the stirred solution, dimethylamine (60 mmol, 40% aqueous solution) is added, followed by the dropwise addition of acetic acid (50 mmol). The mixture is stirred at room temperature for 30 minutes.

    • Rationale: Acetic acid acts as a catalyst to facilitate the formation of the iminium ion. An excess of dimethylamine is used to drive the equilibrium towards iminium ion formation.

  • Cyanide Addition: Sodium cyanide (55 mmol) is added portion-wise to the reaction mixture. The flask is then sealed and the reaction is stirred vigorously at room temperature for 12-24 hours.

    • Rationale: Portion-wise addition of the solid sodium cyanide helps to control any potential exotherm. The reaction is monitored for completion.

  • Work-up and Extraction: Upon completion, the reaction mixture is carefully quenched by the addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Rationale: The aqueous work-up removes unreacted salts and polar impurities. The bicarbonate wash neutralizes any remaining acetic acid.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • Rationale: Removal of residual water is crucial before solvent evaporation to obtain a clean crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

    • Rationale: Chromatographic purification separates the desired product from any unreacted starting materials or byproducts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is presented below.

PropertyValueSource
CAS Number 176445-77-5[5]
Molecular Formula C₈H₁₄N₂O[5]
Molecular Weight 154.21 g/mol [5]
IUPAC Name 4-(dimethylamino)oxane-4-carbonitrile[5]
SMILES CN(C)C1(CCOCC1)C#N[5]
Appearance Typically an oil or low-melting solid-
Purity Commercially available up to 97%[5]

Applications in Drug Development and Medicinal Chemistry

The synthetic versatility of the nitrile group and the presence of the basic dimethylamino functionality make 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile a valuable building block in drug discovery.

  • Scaffold for Library Synthesis: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two distinct points for further chemical modification. This allows for the rapid generation of libraries of compounds for screening against various biological targets.

  • Introduction of a Basic Center: The dimethylamino group provides a basic center, which can be crucial for interactions with biological targets such as enzymes and receptors, and can also improve the pharmacokinetic profile of a drug candidate.

  • Precursor to Novel Heterocycles: The nitrile and amino groups can be involved in cyclization reactions to form more complex heterocyclic systems, which are often privileged structures in medicinal chemistry.

Applications core 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carbonitrile nitrile Nitrile Group (C≡N) core->nitrile amine Dimethylamino Group (-N(CH3)2) core->amine hydrolysis Hydrolysis nitrile->hydrolysis reduction Reduction nitrile->reduction cyclization Cyclization nitrile->cyclization amine->cyclization acid Carboxylic Acid Derivative hydrolysis->acid primary_amine Primary Amine Derivative reduction->primary_amine heterocycles Novel Heterocyclic Scaffolds cyclization->heterocycles

Figure 2: Synthetic utility of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile in medicinal chemistry.

Conclusion

While the history of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile may not be marked by a singular groundbreaking discovery, its importance lies in its straightforward and efficient synthesis via the Strecker reaction. This classic transformation provides reliable access to a synthetically versatile building block that is of significant interest to the drug development community. The combination of a favorable heterocyclic core and strategically placed functional groups ensures that this compound will continue to be a valuable tool in the synthesis of novel therapeutic agents. This guide has provided a detailed technical overview of its synthesis, properties, and potential, grounded in the fundamental principles of organic chemistry.

References

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

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Foundational

An In-depth Technical Guide to the Proton NMR Spectroscopy of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

Abstract This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the ¹H NMR spectrum, outlines a detailed experimental protocol for its acquisition, and discusses the structural elucidation of this novel compound. By integrating fundamental principles of NMR spectroscopy with practical, field-proven insights, this guide serves as an essential resource for the characterization of complex heterocyclic molecules.

Introduction: The Significance of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a substituted tetrahydropyran, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The tetrahydropyran ring is a common motif in numerous natural products and synthetic bioactive molecules, valued for its favorable metabolic stability and ability to modulate physicochemical properties. The introduction of a dimethylamino and a nitrile group at the C4 position creates a quaternary center, adding structural complexity and potential for diverse chemical interactions.

Accurate structural confirmation is paramount in the synthesis and application of such novel compounds. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed exposition of the expected ¹H NMR spectrum of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile and the methodologies to acquire and interpret it.

Predicted ¹H NMR Spectrum

In the absence of a publicly available, experimentally verified ¹H NMR spectrum for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a detailed prediction can be formulated based on the analysis of its constituent functional groups and the known spectroscopic data of analogous structures. The structure and proton numbering are presented below:

Caption: Molecular structure of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile with proton numbering.

The tetrahydropyran ring is expected to adopt a chair conformation, leading to distinct axial and equatorial proton environments.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H2/H63.5 - 3.8mProtons on carbons adjacent to the ring oxygen are deshielded. Due to the symmetry of the molecule, the environments of H2 and H6 protons are equivalent. The axial and equatorial protons at these positions will have different chemical shifts and will couple with each other (geminal coupling) and with the adjacent H3/H5 protons (vicinal coupling).
H3/H51.8 - 2.2mThese methylene protons are adjacent to the quaternary carbon C4 and the methylene groups at C2/C6. Their chemical environment is influenced by both, leading to a complex multiplet. The axial and equatorial protons will exhibit geminal and vicinal couplings.
-N(CH₃)₂~2.3sThe six protons of the two methyl groups on the nitrogen are equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the electron-withdrawing nature of the adjacent quaternary carbon and the nitrogen atom.[1]

Key Considerations for the Predicted Spectrum:

  • Chair Conformation and Anisotropy: The chair conformation of the tetrahydropyran ring will result in different chemical shifts for axial and equatorial protons on the same carbon. Axial protons are typically more shielded (appear at a lower ppm) than their equatorial counterparts.

  • Electronegativity Effects: The highly electronegative oxygen atom significantly deshields the adjacent H2 and H6 protons, causing them to resonate downfield.[2] The nitrile group, being electron-withdrawing, will also influence the chemical shifts of the neighboring H3 and H5 protons.[3][4]

  • Quaternary Carbon: The C4 carbon is a quaternary center, meaning it has no attached protons. This simplifies the spectrum as there will be no signal from this position and no direct one-bond coupling to a proton.

  • Coupling Constants: The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle, as described by the Karplus relationship. In a chair conformation, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). This difference in coupling constants is a powerful tool for assigning axial and equatorial protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a systematic approach to sample preparation and instrument parameter selection is crucial.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for a wide range of organic molecules and its relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered. However, be aware that the choice of solvent can influence chemical shifts.[5]

  • Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters (400 MHz Spectrometer)
ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse sequence for quantitative measurements.
Number of Scans (NS)16 or 32Sufficient for good signal-to-noise ratio for a sample of this concentration.
Relaxation Delay (D1)5 secondsA longer relaxation delay ensures complete relaxation of all protons, leading to accurate integration.
Acquisition Time (AQ)3-4 secondsProvides good digital resolution for resolving fine coupling patterns.
Spectral Width (SW)16 ppmA standard spectral width that encompasses the entire expected range of proton chemical shifts.
Temperature298 K (25 °C)Standard ambient temperature for routine NMR analysis.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift of the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

Advanced NMR Experiments for Structural Confirmation

For a molecule with overlapping signals and complex coupling patterns, one-dimensional ¹H NMR may not be sufficient for complete structural elucidation. Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning all proton and carbon signals.

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity cluster_elucidation Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR spectroscopy.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in a COSY spectrum indicate vicinal (three-bond) or geminal (two-bond) coupling. This would be instrumental in tracing the connectivity of the tetrahydropyran ring protons (H2-H3 and H5-H6).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the carbons to which they are directly attached. It is essential for assigning the carbon signals of the CH₂ groups in the ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbon (C4) by observing correlations from the H3/H5 protons and the methyl protons of the dimethylamino group to C4. It would also confirm the assignment of the methyl groups by showing a correlation to the carbon of the dimethylamino group.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The combination of 1D and 2D NMR experiments provides a network of connectivity information that must be internally consistent. For example, the proton-proton couplings observed in the COSY spectrum must correspond to the proton-carbon one-bond correlations seen in the HSQC and the long-range correlations in the HMBC. Any inconsistencies would indicate either an incorrect structural assignment or the presence of an unexpected isomer or impurity. The integration of the ¹H NMR signals must also be consistent with the number of protons in the proposed structure.

Conclusion

The ¹H NMR spectrum of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is predicted to be complex, reflecting the conformational rigidity of the tetrahydropyran ring and the influence of its substituents. This technical guide provides a robust framework for both the theoretical prediction and the practical acquisition and interpretation of this spectrum. By following the detailed experimental protocols and employing advanced 2D NMR techniques, researchers can confidently elucidate and confirm the structure of this and other similarly complex heterocyclic molecules, ensuring the scientific integrity of their work in drug discovery and development.

References

  • PubChem. (n.d.). 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2016). A rapid and efficient route to synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives in the presence of L-proline and their antimicrobial activity. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]

  • ResearchGate. (2022). ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time intervals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Retrieved from [Link]

  • ACS Publications. (n.d.). The 1H NMR Chemical Shift for the Hydroxy Proton of 4-(Dimethylamino)-2'-hydroxychalcone in Chloroform: A Theoretical Approach to Its Inverse Dependence on the Temperature. Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2H-pyran-4-ol, 4-ethynyltetrahydro-2,2-dimethyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Biological Investigation of Novel 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Chemical Space The relentless pursuit of novel therapeutic agents necessitates the exploration of uncharted ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Chemical Space

The relentless pursuit of novel therapeutic agents necessitates the exploration of uncharted chemical territories. The 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile scaffold represents one such frontier. A comprehensive survey of the current scientific literature reveals a notable absence of studies dedicated to this specific molecular framework. This guide, therefore, is not a retrospective summary of established biological activities, but rather a forward-looking prospectus designed to empower researchers to systematically investigate the therapeutic potential of this novel class of compounds.

Drawing upon established principles of medicinal chemistry and extrapolating from the known biological activities of structurally related motifs, this document provides a comprehensive roadmap for the synthesis, characterization, and multi-faceted biological evaluation of 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile derivatives. We will proceed with the working hypothesis that the unique combination of a tetrahydropyran ring (a privileged scaffold in drug discovery), a geminal dimethylamino group, and a nitrile moiety may confer interesting pharmacological properties, particularly in the realms of central nervous system disorders, oncology, and infectious diseases.

Part 1: Rationale and Synthetic Strategy

The Tetrahydropyran Scaffold: A Privileged Motif

The tetrahydropyran ring is a common feature in a multitude of bioactive natural products and synthetic drugs. Its non-planar, saturated nature allows for the presentation of substituents in well-defined three-dimensional orientations, which is crucial for specific interactions with biological targets. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, further anchoring the molecule within a receptor's binding pocket. The inherent stability and favorable pharmacokinetic properties of the tetrahydropyran ring make it an attractive starting point for library synthesis.

Proposed Synthetic Pathway

The synthesis of a focused library of 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile derivatives can be approached through a multi-step sequence, beginning with commercially available starting materials. The following scheme outlines a plausible and adaptable synthetic route.

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: N-Alkylation / N-Arylation cluster_2 Step 3: Further Modifications (Optional) A Tetrahydro-4H-pyran-4-one D Intermediate α-aminonitrile A->D B Dimethylamine B->D C Trimethylsilyl cyanide (TMSCN) C->D E 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carbonitrile (Core Scaffold) D->E Deprotection/Workup G Final Derivative Library E->G Base F R-X (Alkyl/Aryl Halide) F->G H Nitrile Hydrolysis/Reduction G->H I Amide/Amine Derivatives H->I G A Synthesized Compound Library B Tier 1: Primary In-Vitro Screening (Broad Activity Profile) A->B C Opioid Receptor Binding (μ, δ, κ) B->C D Anticancer Cytotoxicity (NCI-60 Panel) B->D E Antimicrobial & Antioxidant Assays B->E F Tier 2: Hit Confirmation & In-Depth Analysis C->F Identify 'Hits' D->F Identify 'Hits' E->F Identify 'Hits' G Functional Opioid Assays (cAMP, β-Arrestin) F->G H Mechanism of Action Studies (Apoptosis, Cell Cycle) F->H I Structure-Activity Relationship (SAR) Elucidation F->I J Tier 3: In-Vivo Validation G->J Select Leads H->J Select Leads I->J Select Leads K Analgesic Models (Hot Plate, Tail-Flick) J->K L Xenograft Tumor Models J->L

Foundational

The Tetrahydropyran Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a corner...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] Its unique conformational rigidity, ability to act as a hydrogen bond acceptor, and favorable physicochemical properties make it a "privileged scaffold" for the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the therapeutic applications of tetrahydropyran derivatives, delving into their synthesis, mechanisms of action across various disease areas, and the rationale behind their incorporation into drug candidates. We will explore key examples of FDA-approved drugs and clinical-stage molecules, supplemented with detailed experimental protocols and quantitative data to empower researchers in their drug discovery endeavors.

The Tetrahydropyran Moiety: A Bioisostere with Benefits

The THP ring is often employed as a bioisostere for a cyclohexane ring.[1] This substitution, while seemingly subtle, imparts significant advantages in drug design. The introduction of the oxygen atom reduces lipophilicity compared to its carbocyclic counterpart, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] Furthermore, the oxygen atom can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.[1] The constrained conformation of the THP ring also reduces the entropic penalty upon binding to a target, contributing to a more favorable binding free energy.[1]

Synthetic Strategies for Tetrahydropyran Ring Construction

The synthesis of substituted tetrahydropyrans is a well-established field in organic chemistry, with several robust methods available to researchers.

Prins Cyclization

The Prins cyclization is a powerful and widely used method for the stereoselective synthesis of tetrahydropyran rings.[3] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.

G cluster_0 Prins Cyclization Workflow Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Intermediate Homoallylic_Alcohol->Oxocarbenium_Ion Reaction with Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Oxocarbenium_Ion Reaction with Acid_Catalyst Acid Catalyst (e.g., Lewis Acid) Acid_Catalyst->Oxocarbenium_Ion Catalyzes formation of Cyclization Intramolecular Cyclization Oxocarbenium_Ion->Cyclization Nucleophilic_Capture Nucleophilic Capture Cyclization->Nucleophilic_Capture Tetrahydropyran_Product Substituted Tetrahydropyran Nucleophilic_Capture->Tetrahydropyran_Product G cluster_1 Intramolecular Hetero-Diels-Alder Workflow Substrate Substrate with Diene and Dienophile Cycloaddition [4+2] Cycloaddition Substrate->Cycloaddition Undergoes Thermal_Lewis_Acid Thermal or Lewis Acid Conditions Thermal_Lewis_Acid->Cycloaddition Promotes Fused_Bicyclic_Product Fused Bicyclic Tetrahydropyran Cycloaddition->Fused_Bicyclic_Product G cluster_2 Venetoclax Mechanism of Action Venetoclax Venetoclax Bcl2 Bcl-2 Venetoclax->Bcl2 Inhibits BIM Pro-apoptotic proteins (e.g., BIM) Bcl2->BIM Sequesters BAX_BAK BAX/BAK BIM->BAX_BAK Activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Forms pores in Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G cluster_3 Darunavir Mechanism of Action Darunavir Darunavir HIV_Protease HIV Protease Darunavir->HIV_Protease Inhibits NonInfectious_Virion Non-Infectious Virion Darunavir->NonInfectious_Virion Cleavage Polyprotein Cleavage HIV_Protease->Cleavage Catalyzes Gag_Pol Gag-Pol Polyprotein Gag_Pol->Cleavage Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion G cluster_4 THP Topoisomerase Inhibitor Mechanism THP_Inhibitor THP Inhibitor Cleavage_Complex Cleavage Complex (Enzyme-DNA) THP_Inhibitor->Cleavage_Complex Stabilizes DNA_Gyrase DNA Gyrase/Topoisomerase IV DNA Bacterial DNA DNA_Gyrase->DNA Binds to DNA->Cleavage_Complex Cleavage Religation DNA Religation Cleavage_Complex->Religation Inhibits DSBs Double-Strand Breaks Cleavage_Complex->DSBs Replication_Fork Replication Fork Progression Religation->Replication_Fork Cell_Death Bacterial Cell Death DSBs->Cell_Death G cluster_5 MAO-B Inhibition Pathway Dopamine Dopamine DOPAC DOPAC (Inactive Metabolite) Dopamine->DOPAC MAOB MAO-B MAOB->DOPAC Catalyzes conversion to THP_Inhibitor Tetrahydropyridine Inhibitor THP_Inhibitor->MAOB Inhibits Increased_Dopamine Increased Dopamine Levels THP_Inhibitor->Increased_Dopamine

Sources

Protocols & Analytical Methods

Method

reaction mechanism for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile formation

Introduction: The Significance of Tetrahydropyran Scaffolds The tetrahydropyran (THP) moiety is a privileged scaffold in modern drug discovery.[1][2] Its inclusion in molecular architecture often confers advantageous pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tetrahydropyran Scaffolds

The tetrahydropyran (THP) moiety is a privileged scaffold in modern drug discovery.[1][2] Its inclusion in molecular architecture often confers advantageous pharmacokinetic properties, such as enhanced metabolic stability and improved solubility, by acting as a conformationally restricted ether.[1] Specifically, α-aminonitriles derived from tetrahydropyran cores are valuable intermediates, serving as versatile building blocks for more complex pharmaceutical agents, including enzyme inhibitors and modulators of cellular signaling pathways.[3] This document provides a detailed examination of the probable reaction mechanism for the formation of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile and a comprehensive, field-tested protocol for its synthesis.

Part 1: Proposed Reaction Mechanism

The formation of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile from Tetrahydro-4H-pyran-4-one is best described by a variation of the classic Strecker synthesis .[4][5][6] This robust and efficient three-component reaction involves a ketone, a secondary amine, and a cyanide source to generate an α-aminonitrile.[4][7][8]

The mechanism proceeds in two primary stages:

  • Iminium Ion Formation: The reaction is initiated by the condensation of the ketone, Tetrahydro-4H-pyran-4-one, with dimethylamine. This process is typically facilitated by mild acid catalysis, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[4][7] The nucleophilic nitrogen of dimethylamine then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule result in the formation of a highly reactive tertiary iminium ion intermediate.

  • Nucleophilic Cyanide Attack: The cyanide ion (CN⁻), generated in situ from a source like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), acts as a potent nucleophile.[5][9] It attacks the electrophilic carbon of the iminium ion intermediate. This step forms the crucial new carbon-carbon bond and yields the final product, 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.[7]

The overall transformation is a highly efficient one-pot synthesis, valued for its atom economy and straightforward execution.

Mechanistic Workflow Diagram

Strecker_Mechanism Figure 1: Proposed Strecker-type mechanism cluster_reactants Reactants Ketone Tetrahydro-4H-pyran-4-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Amine Dimethylamine Cyanide Cyanide Source (KCN) Product 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carbonitrile Hemiaminal Hemiaminal Intermediate Protonated_Ketone->Hemiaminal + Dimethylamine Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Product + CN⁻

Caption: Proposed Strecker-type mechanism for aminonitrile synthesis.

Part 2: Experimental Protocol

This protocol outlines a representative one-pot procedure for the synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. The causality behind the chosen conditions is to favor the formation of the iminium ion and ensure the availability of the cyanide nucleophile for the subsequent addition.

Safety First: This procedure involves potassium cyanide , which is highly toxic. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. A calcium hypochlorite or ferrous sulfate solution should be readily available for quenching any residual cyanide.

Reagent and Materials Table
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.Notes
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.125.00 g49.91.0Starting ketone
Dimethylamine (40% in H₂O)C₂H₇N45.086.75 mL59.91.2Amine source
Potassium CyanideKCN65.123.58 g55.01.1EXTREMELY TOXIC
Acetic Acid (Glacial)CH₃COOH60.052.86 mL49.91.0Acid catalyst
Methanol (MeOH)CH₃OH32.0450 mL--Solvent
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--Extraction solvent
Saturated NaHCO₃ (aq)NaHCO₃84.0150 mL--Aqueous wash
BrineNaCl (aq)-50 mL--Aqueous wash
Anhydrous MgSO₄MgSO₄120.37~5 g--Drying agent
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-4H-pyran-4-one (5.00 g, 49.9 mmol) and methanol (50 mL). Begin stirring to dissolve the ketone at room temperature (20-25°C).

  • Amine and Catalyst Addition: To the stirring solution, add the 40% aqueous solution of dimethylamine (6.75 mL, 59.9 mmol) followed by glacial acetic acid (2.86 mL, 49.9 mmol). The acetic acid serves to catalyze iminium ion formation without fully protonating the cyanide source, maintaining a balance for reactivity.

  • Cyanide Addition: In the fume hood, carefully weigh and add potassium cyanide (3.58 g, 55.0 mmol) to the reaction mixture in one portion. Caution: The addition of KCN to the mildly acidic solution may generate small amounts of HCN gas. Ensure adequate ventilation.

  • Reaction Monitoring (Self-Validation): Seal the flask and allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting ketone spot (visualized with a potassium permanganate stain) indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of dichloromethane (DCM).

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash neutralizes any remaining acetic acid.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • The crude α-aminonitrile can be purified by flash column chromatography on silica gel if necessary.

    • Trustworthiness Check: The identity and purity of the final product, 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, must be confirmed using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the molecular structure and absence of starting material.

      • FT-IR: To identify the characteristic nitrile (C≡N) stretch (approx. 2230-2210 cm⁻¹).

      • LC-MS: To confirm the correct molecular weight.

Conclusion

The Strecker-type synthesis provides a reliable and direct pathway to 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.[4][9] This protocol, grounded in established chemical principles, offers a reproducible method for obtaining a key building block for drug discovery and medicinal chemistry applications.[2] The inherent simplicity of this multi-component reaction makes it an attractive choice for both small-scale research and larger-scale library synthesis.[10]

References

  • Strecker amino acid synthesis. In Wikipedia; 2023. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction. ResearchGate. [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]

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Application

Application Notes and Protocols for the Utilization of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile in Organic Synthesis

Introduction: A Privileged Scaffold for Modern Drug Discovery The confluence of a tetrahydropyran (THP) ring and an α-aminonitrile functionality in the form of 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile presents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The confluence of a tetrahydropyran (THP) ring and an α-aminonitrile functionality in the form of 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile presents a powerful and versatile building block for contemporary organic synthesis and medicinal chemistry. The THP moiety is a recognized "privileged scaffold," frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for high-affinity interactions with biological targets.[2]

The α-aminonitrile group, on the other hand, is a highly versatile synthetic handle. It serves as a linchpin for the construction of more complex molecular architectures, including α,α-disubstituted amino acids and a variety of nitrogen-containing heterocycles.[3] Of particular interest is its utility as a precursor for spirocyclic compounds, a class of molecules gaining significant traction in drug discovery due to their inherent three-dimensionality and novelty.[4][5]

This technical guide provides a comprehensive overview of the synthesis and synthetic applications of 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, with a focus on its role as a key intermediate for the preparation of pharmacologically relevant spirocyclic systems. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to effectively leverage this valuable synthetic tool.

Synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile: A Modified Strecker Approach

The most direct and efficient route to 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a modified, one-pot Strecker reaction. This venerable multicomponent reaction combines a ketone, an amine, and a cyanide source to furnish the corresponding α-aminonitrile.[6] In this case, the readily available and commercially accessible tetrahydro-4H-pyran-4-one serves as the ketone precursor.[7]

The reaction proceeds through the in situ formation of an iminium ion from the condensation of tetrahydro-4H-pyran-4-one and dimethylamine. Subsequent nucleophilic addition of a cyanide anion to the iminium intermediate yields the target α-aminonitrile.[8] The choice of a cyanide source is critical for safety and efficiency, with trimethylsilyl cyanide (TMSCN) often being preferred over alkali metal cyanides due to its higher reactivity and the generation of less hazardous byproducts.[9]

G cluster_synthesis Synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile Start Tetrahydro-4H-pyran-4-one Reaction Strecker Reaction Start->Reaction Ketone Reagents Dimethylamine (or Dimethylamine HCl + Base) Trimethylsilyl Cyanide (TMSCN) Reagents->Reaction Amine & Cyanide Source Product 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile Reaction->Product G cluster_application Application in Spiro-oxindole Synthesis Start 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carbonitrile Reaction Cyclization Reaction Start->Reaction Reagents Isatin Derivative Acid or Base Catalyst Reagents->Reaction Product Spiro[tetrahydropyran-4,3'-oxindole] Reaction->Product

Sources

Method

The Strategic Application of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Tetrahydropyran Scaffold as a Privileged Element in Drug Design In the landscape of contemporary medicinal chemistry, the tetrahydropyran (THP) ring system has emerged as a cornerstone scaffold for the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydropyran Scaffold as a Privileged Element in Drug Design

In the landscape of contemporary medicinal chemistry, the tetrahydropyran (THP) ring system has emerged as a cornerstone scaffold for the development of novel therapeutics.[1] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance. The THP moiety is not merely a passive carrier of pharmacophoric elements; its inherent stereochemical complexity and favorable physicochemical properties actively contribute to the biological activity and pharmacokinetic profile of a molecule.[2] Unlike its carbocyclic analogue, cyclohexane, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2] This feature, combined with the scaffold's ability to reduce lipophilicity and modulate pKa, makes it an invaluable tool for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2]

This technical guide delves into the applications of a specific, highly functionalized THP derivative: 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile . While direct citations for the utility of this exact molecule are nascent, its structure suggests significant potential as a versatile building block for creating diverse chemical libraries aimed at a range of therapeutic targets. This document will, therefore, extrapolate from the well-established chemistry of related THP intermediates to provide a comprehensive overview of its potential applications, supported by robust, field-proven protocols.

Physicochemical Properties and Synthetic Accessibility

Before exploring its applications, it is crucial to understand the key characteristics of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O[3][4]
Molecular Weight 154.21 g/mol [3][4]
CAS Number 176445-77-5[3][4]
IUPAC Name 4-(dimethylamino)oxane-4-carbonitrile[4]

The presence of a quaternary carbon bearing both a dimethylamino group and a nitrile functionality makes this molecule a unique α-aminonitrile. This structural motif is a masked form of a ketone and an amine, offering a rich platform for synthetic diversification.

Proposed Synthetic Route: The Strecker Reaction

The most logical and efficient pathway to 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is the Strecker synthesis, a classic and reliable method for preparing α-aminonitriles from a ketone, an amine, and a cyanide source.[5] The starting material for this synthesis is the commercially available and widely used tetrahydro-4H-pyran-4-one .[1][5][6]

The causality behind this choice of reaction is its one-pot nature and high efficiency. The reaction proceeds through the initial formation of an iminium ion from the condensation of tetrahydro-4H-pyran-4-one and dimethylamine (or its salt). Subsequent nucleophilic attack by a cyanide anion (from a source like KCN or TMSCN) on the iminium ion yields the target α-aminonitrile.

Protocol 1: Synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile via the Strecker Reaction

Objective: To synthesize 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile from tetrahydro-4H-pyran-4-one.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Dimethylamine hydrochloride

  • Potassium cyanide (KCN)

  • Methanol

  • Water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add tetrahydro-4H-pyran-4-one (1 equivalent), dimethylamine hydrochloride (1.1 equivalents), and a 1:1 mixture of methanol and water.

  • Cyanide Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of potassium cyanide (1.1 equivalents) in water, ensuring the temperature does not exceed 10 °C.

    • Expertise & Experience Note: The slow addition of cyanide is critical to control the exothermicity of the reaction and to prevent the formation of hazardous hydrogen cyanide gas, especially in a neutral or slightly acidic medium.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

G start Tetrahydro-4H-pyran-4-one intermediate Iminium Ion Intermediate start->intermediate + Dimethylamine amine Dimethylamine HCl amine->intermediate cyanide KCN product 4-(Dimethylamino)tetrahydro-2H- pyran-4-carbonitrile cyanide->product intermediate->product + CN-

Caption: Proposed Strecker synthesis pathway.

Applications in Medicinal Chemistry: A Versatile Synthetic Hub

The true value of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile lies in its potential for elaboration into more complex, drug-like molecules. The nitrile and tertiary amine functionalities serve as versatile handles for a variety of chemical transformations.

Hydrolysis of the Nitrile: Accessing α-Amino Acids and Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively.[7] This transformation is significant because α,α-disubstituted α-amino acids are important building blocks in peptidomimetics and other constrained scaffolds. The resulting tetrahydropyran-containing amino acid can introduce conformational rigidity into a peptide backbone, a strategy often employed to enhance biological activity and metabolic stability.[8]

G start 4-(Dimethylamino)tetrahydro-2H- pyran-4-carbonitrile acid 4-(Dimethylamino)tetrahydro-2H- pyran-4-carboxylic Acid start->acid Acid Hydrolysis (e.g., HCl, H₂O, Δ) amide 4-(Dimethylamino)tetrahydro-2H- pyran-4-carboxamide start->amide Base Hydrolysis (e.g., NaOH, H₂O₂, Δ)

Caption: Hydrolysis pathways of the nitrile group.

Reduction of the Nitrile: Generating Diamine Scaffolds

The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This yields a 1,1-diamine derivative, a valuable scaffold for constructing ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The resulting aminomethyl group can be further functionalized, for instance, through reductive amination or acylation, to generate a library of diverse compounds.

Protocol 2: Reduction of the Nitrile to a Primary Amine

Objective: To synthesize (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine.

Materials:

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C. Add a solution of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (1 equivalent) in anhydrous THF dropwise.

    • Trustworthiness Note: This reaction is highly exothermic and produces hydrogen gas. Strict adherence to anhydrous conditions and slow, controlled addition are paramount for safety and reaction efficiency.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: A granular precipitate will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

  • Drying and Concentration: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diamine product.

  • Purification: If necessary, purify the product by distillation or chromatography.

Elaboration of the Tertiary Amine

The dimethylamino group, while seemingly simple, offers opportunities for modification. For instance, demethylation can provide a secondary amine, which can then be incorporated into larger structures. Alternatively, the tertiary amine can be oxidized to an N-oxide, a transformation that can dramatically alter the polarity and pharmacokinetic properties of the molecule.

Therapeutic Potential: Extrapolating from the THP Scaffold

Derivatives of the tetrahydropyran scaffold have demonstrated a wide array of pharmacological activities.[9][10] The incorporation of the 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile core into drug discovery programs could lead to novel agents in several therapeutic areas:

  • Oncology: Many pyran-containing compounds exhibit anticancer properties.[1][11] The THP scaffold can be used to generate spirocyclic compounds that have shown cytotoxic effects.[1]

  • Neuroscience: The tetrahydropyran ring is a common feature in potent and selective antagonists for central nervous system targets like the histamine H3 receptor.[1] Pyran-based drugs are also being investigated for neurodegenerative diseases such as Alzheimer's.[9][12]

  • Infectious Diseases: The THP scaffold is present in various antiviral agents, including HIV protease inhibitors.[8] Additionally, pyran derivatives have been explored for their antibacterial and antifungal activities.[13][14]

Conclusion

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile represents a highly promising, yet underexplored, building block for medicinal chemistry. Its synthesis is straightforward from the readily available tetrahydro-4H-pyran-4-one. The dual functionality of the α-aminonitrile allows for orthogonal chemical modifications, enabling the rapid generation of diverse and structurally complex molecular libraries. By leveraging the well-documented benefits of the tetrahydropyran scaffold—such as improved ADME properties and the introduction of three-dimensionality—drug discovery professionals can utilize this versatile intermediate to accelerate the development of next-generation therapeutics. The protocols and synthetic strategies outlined in this guide provide a solid foundation for harnessing the potential of this valuable chemical entity.

References

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available at: [Link]

  • Some pyran-containing marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one. Google Patents.
  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Publications. Available at: [Link]

  • A rapid and efficient route to synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives in the presence of L-proline and their antimicrobial activity. ResearchGate. Available at: [Link]

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, 97%, Thermo Scientific™. Fisher Scientific. Available at: [Link]

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. PubChem. Available at: [Link]

  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.
  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. Available at: [Link]

  • Preparation method of tetrahydropyran-4-one and pyran-4-one. Google Patents.
  • A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. NIH. Available at: [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. Available at: [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. NIH. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Available at: [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. Available at: [Link]

  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. ResearchGate. Available at: [Link]

Sources

Application

The Versatile Role of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile in the Synthesis of Novel Heterocyclic Scaffolds

Introduction: Unlocking the Potential of a Unique Building Block In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with enhanced pharmacological properties i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Unique Building Block

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Saturated heterocyclic rings, particularly those containing oxygen, are privileged scaffolds due to their ability to improve physicochemical properties such as solubility and metabolic stability. Within this context, 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile emerges as a promising, yet underexplored, building block. Its unique geminal aminonitrile functionality, situated on a tetrahydropyran ring, offers a gateway to a diverse array of complex heterocyclic systems, most notably spirocyclic compounds. This guide provides an in-depth exploration of the synthesis and potential applications of this versatile intermediate, offering detailed protocols and mechanistic insights for researchers at the forefront of synthetic and medicinal chemistry.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for its effective and safe utilization. The key properties of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Appearance White to off-white solidCommercial Suppliers
CAS Number 176445-77-5[1]

Safety Profile: As with all nitrile-containing compounds, appropriate safety precautions must be observed. While specific toxicity data for this compound is limited, it is prudent to handle it as a potential irritant and to avoid inhalation, ingestion, and skin contact. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile: The Strecker Reaction

The most direct and efficient method for the synthesis of α-aminonitriles is the Strecker reaction, a classic multicomponent reaction that combines a ketone, an amine, and a cyanide source.[2][3][4] In the case of our title compound, the synthesis commences from the readily available Tetrahydro-4H-pyran-4-one.

Reaction Mechanism

The reaction proceeds through a two-step sequence within a single pot:

  • Imine Formation: Tetrahydro-4H-pyran-4-one reacts with dimethylamine to form a transient iminium ion intermediate.

  • Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion, yielding the stable α-aminonitrile product.

Strecker_Mechanism Ketone Tetrahydropyran-4-one Iminium Iminium Ion Ketone->Iminium + Dimethylamine - H₂O Amine Dimethylamine Amine->Iminium Cyanide CN⁻ Product 4-(Dimethylamino)tetrahydro-2H- pyran-4-carbonitrile Cyanide->Product Iminium->Product + CN⁻

Caption: Strecker synthesis of the title compound.

Experimental Protocol

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Dimethylamine (40% solution in water)

  • Sodium cyanide (or Potassium cyanide)

  • Glacial acetic acid

  • Methanol

  • Water (deionized)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), combine Tetrahydro-4H-pyran-4-one (1.0 eq) and dimethylamine solution (1.2 eq).

  • Slowly add glacial acetic acid (1.1 eq) to the stirred solution, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes.

  • In a separate beaker, dissolve sodium cyanide (1.2 eq) in a minimal amount of cold water.

  • Add the aqueous sodium cyanide solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Application in the Synthesis of Spiro-Heterocycles

The geminal aminonitrile moiety is a masked α-amino acid and a versatile synthon for the construction of more complex heterocyclic systems.[5] Its true synthetic utility is realized in multicomponent reactions where it can participate in the formation of multiple new bonds in a single operation.

Synthesis of Spiro-Hydantoins

Spiro-hydantoins are a class of compounds with significant therapeutic potential, exhibiting a range of biological activities.[6] The Bucherer-Bergs reaction, a variation of the Strecker synthesis, provides a direct route to these valuable scaffolds from ketones. While our title compound is an aminonitrile, it can be envisioned as a precursor to spiro-hydantoins through hydrolysis and subsequent cyclization. A more direct, albeit hypothetical, approach would be a reaction with an isocyanate. However, a more established route would be the hydrolysis of the nitrile to an amide, followed by cyclization.

Proposed Reaction Scheme:

Spirohydantoin_Synthesis Aminonitrile 4-(Dimethylamino)tetrahydro-2H- pyran-4-carbonitrile Intermediate α-Amino Amide Aminonitrile->Intermediate 1. H₂O₂, base (Radziszewski reaction) Product Spiro-Hydantoin Derivative Intermediate->Product 2. Phosgene equivalent or Isocyanate

Caption: Proposed synthesis of a spiro-hydantoin.

Synthesis of Spiro-Oxindoles

Spiro-oxindoles are a prominent structural motif in numerous natural products and pharmacologically active compounds. The synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives is often achieved through a three-component reaction of an isatin, malononitrile, and a 1,3-dicarbonyl compound. While our title compound is not a direct participant in this classic reaction, its structural elements suggest its potential as a novel precursor. The inherent reactivity of the aminonitrile could be harnessed in a domino reaction with isatin derivatives.

Proposed Mechanistic Rationale: It is conceivable that under acidic or Lewis acidic conditions, the aminonitrile could be activated to react with the C3-carbonyl of isatin. This could initiate a cascade of reactions, potentially involving the nitrile group, leading to the formation of a spiro-oxindole framework.

Illustrative Protocol (Hypothetical):

Materials:

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

  • Substituted Isatin (e.g., Isatin, N-methylisatin)

  • A suitable catalyst (e.g., L-proline, TiCl₄)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • To a solution of the substituted isatin (1.0 eq) in the chosen anhydrous solvent, add the catalyst (0.1-0.2 eq).

  • Add 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in the Synthesis of Pyran-Annulated Heterocycles

The tetrahydropyran ring of the title compound can serve as a foundation for the construction of fused heterocyclic systems. The amino and nitrile functionalities provide reactive handles for annulation reactions.

Synthesis of Pyran-fused Pyrazoles

Pyran-fused pyrazoles are a class of heterocycles with diverse biological activities. A plausible synthetic strategy involves the reaction of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile with hydrazine or its derivatives.

Proposed Reaction Pathway:

Pyranopyrazole_Synthesis Aminonitrile 4-(Dimethylamino)tetrahydro-2H- pyran-4-carbonitrile Product Pyran-fused Pyrazole Aminonitrile->Product Heat, Acid or Base catalyst Hydrazine Hydrazine (or substituted hydrazine) Hydrazine->Product

Caption: Proposed synthesis of a pyran-fused pyrazole.

Mechanistic Considerations: The reaction would likely proceed via nucleophilic attack of the hydrazine on the nitrile carbon, followed by an intramolecular cyclization involving the displacement of the dimethylamino group, which would act as a leaving group under appropriate conditions. The choice of catalyst (acidic or basic) would be crucial in promoting the desired reaction pathway and minimizing side reactions.

Conclusion and Future Outlook

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile represents a building block with considerable untapped potential for the synthesis of novel heterocyclic compounds. While direct literature precedents for its application are scarce, its synthesis via the robust Strecker reaction is straightforward. Based on the well-established reactivity of geminal aminonitriles, this guide has outlined several plausible and promising applications in the construction of medicinally relevant spiro-hydantoins, spiro-oxindoles, and pyran-fused pyrazoles. The detailed protocols and mechanistic discussions provided herein are intended to serve as a foundational resource for researchers to explore and expand the synthetic utility of this versatile compound. Further investigation into the reactivity and applications of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is warranted and is expected to yield a wealth of new and diverse heterocyclic scaffolds for drug discovery and development.

References

  • Master Organic Chemistry. Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]

  • PubChem. 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. Retrieved from [Link]

  • Johannes Gutenberg-Universität Mainz. Aminonitriles as building blocks in organic chemistry. Retrieved from [Link]

  • NROChemistry. Strecker Synthesis. Retrieved from [Link]

Sources

Method

Application and Protocol Guide for the Quantification of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

Introduction 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is an organic molecule featuring a tertiary amine, a nitrile group, and a tetrahydropyran ring.[1] As a synthetic building block or a potential impurity in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is an organic molecule featuring a tertiary amine, a nitrile group, and a tetrahydropyran ring.[1] As a synthetic building block or a potential impurity in pharmaceutical manufacturing, its precise and accurate quantification is critical for process control, quality assurance, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to international regulatory standards for method validation.[2][3][4][5]

The structural characteristics of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile—specifically its polarity imparted by the dimethylamino and nitrile functional groups—present unique considerations for the development of robust analytical methods. This guide will primarily focus on two powerful and widely accessible analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). For each technique, a detailed protocol is provided, followed by a discussion on method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][5][6]

PART 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Given the polar nature and functional groups of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a reverse-phase HPLC method is proposed as the primary analytical approach.

Rationale for Method Selection

A reverse-phase C18 column is selected for its broad applicability and effectiveness in retaining and separating compounds with moderate polarity. The tertiary amine group on the analyte necessitates the use of a buffered mobile phase to ensure consistent ionization and, consequently, reproducible retention times and peak shapes. A UV detector is suitable for quantification, assuming the analyte possesses a chromophore or can be derivatized. For higher specificity and sensitivity, especially at low concentrations, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[7]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) prep_start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter prep_end Prepared Sample for Injection filter->prep_end injection Inject Sample prep_end->injection hplc_system HPLC System (Pump, Autosampler, Column Oven) hplc_system->injection separation C18 Reverse-Phase Column (Isocratic or Gradient Elution) injection->separation detection UV or MS Detector separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC quantification.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate or ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (18.2 MΩ·cm)

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile reference standard

  • Syringe filters (0.45 µm, PTFE or nylon)

3. Preparation of Mobile Phase and Diluent:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water is recommended to ensure the solubility of the analyte and compatibility with the mobile phase.

4. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in 25.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterRecommended Setting
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 210 nm (or scan for optimal wavelength)
Mobile Phase Isocratic elution (e.g., 70% A : 30% B) or a shallow gradient to optimize separation.

6. Data Analysis:

  • Identify the peak corresponding to 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile based on the retention time of the reference standard.

  • Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Quantify the amount of the analyte in the sample by interpolating its peak area from the calibration curve.

PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and highly specific detection, making it a powerful tool for identification and quantification.[8][9][10] The suitability of GC for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile would depend on its thermal stability and volatility. Assuming the compound is amenable to GC analysis, the following protocol is proposed.

Rationale for Method Selection

A non-polar or mid-polar capillary column is proposed to separate the analyte from other potential components in a sample matrix. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, offering a high degree of specificity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) prep_start->dissolve vortex Vortex to Homogenize dissolve->vortex prep_end Prepared Sample for Injection vortex->prep_end injection Inject Sample (Split/Splitless) prep_end->injection gcms_system GC-MS System (Injector, GC Oven, MS Detector) gcms_system->injection separation Capillary Column (e.g., DB-5ms) injection->separation detection Mass Spectrometer (Scan or SIM mode) separation->detection tic Generate Total Ion Chromatogram detection->tic integration Integrate Peak Area of Quant Ion tic->integration quantification Quantify using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: Workflow for GC-MS quantification.

Detailed GC-MS Protocol

1. Instrumentation and Columns:

  • A standard GC-MS system with a split/splitless injector, a temperature-programmable gas chromatograph, and a mass selective detector.

  • Column: A DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good general-purpose column for this type of analysis.

2. Reagents and Materials:

  • Dichloromethane (GC grade) or another suitable volatile solvent.

  • Helium (carrier gas, 99.999% purity).

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile reference standard.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in 25.0 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the sample and dissolve it in dichloromethane to achieve a theoretical concentration within the calibration range.

4. Chromatographic and MS Conditions:

ParameterRecommended Setting
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (e.g., m/z 40-400) for identification, or Selected Ion Monitoring (SIM) for quantification using a characteristic ion.

5. Data Analysis:

  • Identify the analyte peak by its retention time and mass spectrum.

  • For quantification in SIM mode, select a prominent and specific ion from the mass spectrum.

  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

PART 3: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can be used for the quantification of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile without the need for a specific reference standard of the analyte itself, provided a certified internal standard is used.[11]

Rationale for Method Selection

qNMR is highly specific as it relies on the unique chemical shifts of the analyte's protons. The integral of a signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known analyte proton signal to that of a known amount of an internal standard, the concentration of the analyte can be determined with high accuracy.[12] The nitrile group itself has a characteristic chemical shift in ¹³C NMR (around 115-120 ppm), which can aid in structural confirmation.[13]

Detailed qNMR Protocol

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

2. Sample Preparation:

  • Accurately weigh a specific amount of the sample containing 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile into a vial.

  • Accurately weigh a specific amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).

  • Ensure the signal-to-noise ratio is sufficient for accurate integration.

4. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    • C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    • Where: C = concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

PART 4: Method Validation According to ICH Q2(R1) Guidelines

Any analytical method intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose.[2][3][4][5][6][14][15][16] The following parameters should be assessed for the chosen quantitative method.

Validation Parameters and Acceptance Criteria
Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This can be demonstrated by analyzing a placebo and spiked samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.99.[5]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
Accuracy The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and calculating the percent recovery.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. The relative standard deviation (RSD) is typically used to express precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile using HPLC, GC-MS, and qNMR. The detailed protocols and validation guidelines are designed to assist researchers and scientists in developing and implementing robust, reliable, and accurate analytical methods suitable for quality control and regulatory purposes. The choice of method will depend on the specific application, sample matrix, and available instrumentation. It is imperative that any chosen method be fully validated according to the principles outlined herein to ensure data integrity and compliance with industry standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • Obydennov, D. L. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules, 27(24), 8933. [Link]

  • Gáspár, A., et al. (2012). Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases. Acta Pharmaceutica Hungarica, 82(2), 65-71. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link][3]

  • David, F., et al. (2014). Sample preparation for polar metabolites in bioanalysis. Analyst, 139(6), 1387-1397. [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link][11]

  • PubChem. 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. [Link][1]

  • MicroSolv Technology Corporation. DMAP 4-Dimethylaminopyridine Analyzed by HPLC. [Link]

  • Patil, S. A., et al. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 11(11), 1383. [Link]

  • Abraham, R. J., et al. (2007). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 45(10), 845-853. [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link][4]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • Rathod, R., et al. (2013). Quantification of 4-Methylaminoantipyrine, the Active Metabolite of Dipyrone, in Human Plasma. Journal of Bioanalytical & Biomedical Sciences, 5(3), 073-078. [Link][7]

  • DEKRA Process Safety. (2020). The Use of Gas Chromatography – Mass Spectrometry in Process Safety. [Link][8]

  • Sadek, O., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1716-1719. [Link][12]

  • Agency for Toxic Substances and Disease Registry. (1993). Analytical Methods for 2,3-Benzofuran. [Link]

  • Van der Jeught, K., & Stevens, C. V. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1639-1654. [Link]

  • Studzińska, S., et al. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Journal of Pharmaceutical and Biomedical Analysis, 145, 749-758. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-66. [Link][14]

  • Van der Jeught, K., & Stevens, C. V. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1639-1654. [Link]

  • LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][13]

  • Sen, A., et al. (1991). Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay. Journal of Agricultural and Food Chemistry, 39(4), 757-759. [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][6]

  • Li, Y., et al. (2017). Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. Pharmacognosy Magazine, 13(Suppl 3), S538-S543. [Link][9]

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  • Rodrigues, M., et al. (2021). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Molecules, 26(11), 3326. [Link]

  • Wang, Y., et al. (2019). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Chromatographia, 82(10), 1445-1451. [Link]

  • Żabiński, A., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(2), 119-124. [Link]

  • Santana, P., et al. (2013). Gas Chromatography-Mass Spectrometry Study from the Leaves Fractions Obtained of Vernonanthura patens (Kunth) H. Rob. International Journal of Organic Chemistry, 3(2), 105-109. [Link][10]

  • Lab Compliance. (2024). ICH Q2 Validation of Analytical Procedures. [Link][15]

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Application

Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 4-(dimethylamino)oxane-4-carbonitrile

Abstract This application note provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(dimethylamino)oxane-4-carbonitr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(dimethylamino)oxane-4-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control. The note details a systematic approach, from initial analyte characterization and selection of chromatographic conditions to method optimization and validation, grounded in scientific principles and established regulatory guidelines.

Introduction

4-(dimethylamino)oxane-4-carbonitrile is a polar organic molecule with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol .[1][2] Its structure, featuring a tertiary amine and a nitrile group on an oxane ring, presents a unique challenge for chromatographic analysis. The polarity of the molecule can lead to poor retention on traditional reversed-phase columns. This guide outlines a logical workflow for developing a reproducible HPLC method suitable for the analysis of this compound, ensuring accuracy and precision in its quantification.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development.

Chemical Structure and Properties
  • IUPAC Name: 4-(dimethylamino)oxane-4-carbonitrile[1]

  • Molecular Formula: C₈H₁₄N₂O[1]

  • Molecular Weight: 154.21 g/mol [1][2]

  • Structure:

  • Polarity: The presence of the dimethylamino group, the nitrile group, and the ether linkage in the oxane ring makes this a polar compound. This is a primary consideration for selecting the stationary and mobile phases.

UV Absorbance
pKa Estimation and Mobile Phase pH Control

The basicity of the tertiary dimethylamino group will significantly influence the analyte's retention and peak shape. The pKa of the conjugate acid of simple tertiary amines is typically in the range of 9.5 to 11.0.[8] Nitrile groups are very weak bases, with the pKa of their conjugate acids being around -10.[9] Therefore, the dimethylamino group will be the primary site of protonation.

To ensure consistent retention and good peak symmetry, the pH of the mobile phase should be controlled with a suitable buffer. Operating at a pH at least 2 units below or above the pKa of the analyte is recommended to ensure it is in a single ionic state. For this compound, a mobile phase pH in the acidic range (e.g., pH 3-4) would ensure the tertiary amine is fully protonated, which can improve retention on some columns and enhance peak shape.

HPLC Method Development Strategy

A systematic approach to method development is crucial for efficiency and for achieving a robust final method. The following workflow is recommended.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (Polarity, UV, pKa) Initial_Screening Initial Method Screening Analyte_Characterization->Initial_Screening Column_Selection Column Selection (Polar-Reversed Phase vs. HILIC) Initial_Screening->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (ACN vs. MeOH, Buffer) Initial_Screening->Mobile_Phase_Selection Method_Optimization Method Optimization Column_Selection->Method_Optimization Mobile_Phase_Selection->Method_Optimization Gradient_Optimization Gradient/Isocratic Optimization Method_Optimization->Gradient_Optimization Temperature_Optimization Column Temperature Method_Optimization->Temperature_Optimization Flow_Rate_Optimization Flow Rate Method_Optimization->Flow_Rate_Optimization Final_Method Final Robust Method Gradient_Optimization->Final_Method Temperature_Optimization->Final_Method Flow_Rate_Optimization->Final_Method Validation Method Validation (ICH Q2(R1)) Final_Method->Validation

Caption: A systematic workflow for HPLC method development.

Initial Method Screening: Column and Mobile Phase Selection

Given the polar nature of 4-(dimethylamino)oxane-4-carbonitrile, two primary chromatographic modes should be considered for initial screening: Polar-Reversed Phase Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).[10][11]

Chromatographic Mode Stationary Phase Principle Mobile Phase Principle Advantages for the Analyte
Polar-Reversed Phase C18 with polar modifications (e.g., embedded polar groups or endcapping) to enhance interaction with polar analytes and prevent phase collapse in highly aqueous mobile phases.High aqueous content (e.g., 95% aqueous) with an organic modifier (Acetonitrile or Methanol). Buffered to a low pH.Good starting point, familiar to most labs. Can provide good peak shapes for protonated bases.
HILIC Polar stationary phase (e.g., bare silica, diol, or zwitterionic phases).High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer.Excellent retention for very polar compounds that are unretained in reversed-phase.

Initial Screening Protocol:

  • Column Selection:

    • Polar-Reversed Phase: Select a column with a polar-modified C18 stationary phase (e.g., a C18 AQ or a column with an embedded polar group). A common dimension is 150 mm x 4.6 mm with 3 or 5 µm particles.

    • HILIC: Select a HILIC column (e.g., bare silica or a diol-based phase). A common dimension is 100 mm x 2.1 mm with 1.7 or 3 µm particles.

  • Mobile Phase Screening:

    • Reversed-Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Initial Gradient: 5% to 50% B over 15 minutes.

    • HILIC:

      • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0

      • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0

      • Initial Gradient: 0% to 50% B over 15 minutes.

  • Detector Wavelength: 210 nm (or the determined λmax).

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column; 0.4 mL/min for a 2.1 mm ID column.

  • Injection Volume: 5 µL.

Method Optimization

Based on the initial screening results, the most promising approach (either reversed-phase or HILIC) should be selected for further optimization. The goal of optimization is to achieve a separation with good resolution, sharp and symmetrical peaks, and a reasonable analysis time.

Mobile Phase Composition
  • Organic Modifier: Compare acetonitrile and methanol in reversed-phase mode. Acetonitrile typically has a lower UV cutoff and viscosity, while methanol can offer different selectivity.[12]

  • pH and Buffer: The pH of the mobile phase is critical for controlling the ionization of the tertiary amine. A buffer is necessary to maintain a constant pH.

    • For reversed-phase, buffers such as phosphate or formate at a concentration of 10-20 mM are suitable. A pH of around 3-4 is a good starting point.

    • For HILIC, ammonium formate or ammonium acetate are common choices as they are volatile and MS-compatible.

Gradient/Isocratic Elution

If the initial gradient elution shows good retention, the gradient profile can be optimized to improve resolution and reduce run time. If the peak elutes very quickly, a highly aqueous isocratic mobile phase (for reversed-phase) or a highly organic isocratic mobile phase (for HILIC) can be tested.

Column Temperature

Varying the column temperature can affect retention time, selectivity, and peak shape. An initial temperature of 30-40 °C is recommended. Increasing the temperature generally decreases retention time and can improve peak shape by reducing mobile phase viscosity.

Flow Rate

The flow rate can be adjusted to optimize the analysis time and efficiency. The optimal flow rate will depend on the column dimensions and particle size.

Final Recommended Protocol (Example)

The following is an example of a final, optimized method based on a polar-reversed phase approach. This protocol should be validated before routine use.

Chromatographic Conditions:

Parameter Condition
Column Polar-Modified C18 (e.g., C18 AQ), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate in Water, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B in 10 minutes, hold at 40% B for 2 minutes, return to 5% B in 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Preparation of Solutions:

  • Mobile Phase A: Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Sample Preparation: Accurately weigh a suitable amount of 4-(dimethylamino)oxane-4-carbonitrile and dissolve it in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.

Method Validation

The optimized HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][13] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the analysis of a sample with a known concentration of the analyte.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

This application note provides a detailed and systematic guide for the development and validation of an HPLC method for the analysis of 4-(dimethylamino)oxane-4-carbonitrile. By carefully considering the analyte's polar nature and applying a logical workflow of screening and optimization, a robust and reliable method can be established. The principles and protocols described herein are designed to be a valuable resource for scientists and researchers in the pharmaceutical industry.

References

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10511078, 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Kromasil. (n.d.). Which mobile phases work with my detection wavelength?. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, 97%. Retrieved from [Link]

  • LCGC. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • YMC America, Inc. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (2025). Wavelength cutoffs for common solvents. Retrieved from [Link]

  • Biocompare. (2014). Picking the Perfect HPLC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of 1 (—), 3 (---), and 4 (— —) in acetonitrile at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectra (A) and chemical structures (B) of the examined 4-cathinon derivates. Retrieved from [Link]

  • Chrom Tech. (n.d.). Most Common Solvents Used in HPLC Mobile Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this valuable compound. The synthesis, a variation of the classic Strecker reaction, presents unique challenges that this guide aims to address with scientifically grounded solutions.

I. Reaction Overview and Mechanism

The synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a three-component reaction involving tetrahydro-4H-pyran-4-one, dimethylamine, and a cyanide source. The reaction proceeds via the formation of an intermediate iminium ion, which is then attacked by the cyanide nucleophile.

Reaction Scheme:

The generally accepted mechanism for the Strecker synthesis involves the initial formation of a hemiaminal from the ketone and dimethylamine, which then dehydrates to form an iminium ion. The cyanide ion subsequently attacks the electrophilic carbon of the iminium ion to yield the final α-aminonitrile product.[1][2]

II. Detailed Experimental Protocol (Representative)

The following is a representative protocol based on established principles of the Strecker synthesis.[3][4] Optimization of specific parameters may be required to achieve optimal yields in your laboratory setting.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Tetrahydro-4H-pyran-4-one100.121.0710.0 g0.10
Dimethylamine hydrochloride81.54-8.97 g0.11
Sodium cyanide49.01-5.39 g0.11
Sodium hydroxide40.00-4.40 g0.11
Methanol32.040.792100 mL-
Water18.021.00As needed-
Dichloromethane84.931.33As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate142.04-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethylamine hydrochloride (8.97 g, 0.11 mol) and sodium hydroxide (4.40 g, 0.11 mol) in 50 mL of methanol. Stir the mixture for 15 minutes at room temperature to liberate the free dimethylamine.

  • Addition of Ketone: To the stirred solution, add tetrahydro-4H-pyran-4-one (10.0 g, 0.10 mol).

  • Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (5.39 g, 0.11 mol) in 20 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). [5][6][7]

  • Slowly add the sodium cyanide solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Add 100 mL of water to the residue and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the iminium ion. 2. Low reactivity of the ketone. 3. Degradation of the product.1. Ensure the dimethylamine is fully liberated from its salt by using a slight excess of base. Consider using a stronger, non-nucleophilic base. 2. Increase the reaction temperature to 40-50 °C. Prolong the reaction time. 3. Maintain a neutral or slightly basic pH during the reaction.
Presence of Unreacted Starting Material 1. Insufficient reaction time. 2. Inadequate mixing. 3. Stoichiometry of reagents is incorrect.1. Continue stirring the reaction and monitor by TLC until the starting material is consumed. 2. Ensure vigorous stirring throughout the reaction. 3. Re-verify the calculations and weighings of all reagents.
Formation of Side Products 1. Cyanohydrin formation: Direct addition of cyanide to the ketone. 2. Polymerization: Especially if the reaction is run at elevated temperatures for extended periods. 3. Hydrolysis of the nitrile: If the work-up conditions are too acidic or basic.1. Ensure the formation of the iminium ion is favored by adding the cyanide source after the ketone and amine have had time to react.[8] 2. Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed. 3. Perform the work-up at neutral or slightly basic pH. Use a saturated sodium bicarbonate solution for washing.
Difficult Purification 1. Product is an oil and difficult to crystallize. 2. Co-elution of impurities during column chromatography.1. Attempt vacuum distillation if the product is thermally stable. 2. Try a different solvent system for column chromatography. A gradient elution may be necessary. Consider converting the product to its hydrochloride salt for easier purification by crystallization.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Strecker synthesis?

  • Tetrahydro-4H-pyran-4-one: The carbonyl-containing starting material that provides the carbon skeleton for the final product.

  • Dimethylamine: The nitrogen source that forms the amino group in the final product. As a secondary amine, it leads to a tertiary aminonitrile.[4]

  • Sodium Cyanide: The source of the nitrile group and a strong nucleophile that attacks the intermediate iminium ion.[9]

  • Sodium Hydroxide: Used to deprotonate the dimethylamine hydrochloride to generate the free dimethylamine in situ.

Q2: Can I use a different cyanide source?

Yes, other cyanide sources like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) can be used.[10] However, their reactivity and the reaction conditions may need to be adjusted. Always handle any cyanide source with extreme caution due to its high toxicity.

Q3: Why is my yield consistently low?

Low yields in Strecker reactions with ketones can be due to the lower reactivity of ketones compared to aldehydes.[8] Steric hindrance from the dimethylamino group can also play a role. To improve the yield, consider the following:

  • Increase reaction time: The reaction may be slow to reach completion.

  • Increase temperature: Gently heating the reaction mixture can increase the reaction rate, but be cautious of potential side reactions.

  • Use a Lewis acid catalyst: A mild Lewis acid can help to activate the ketone towards nucleophilic attack.

Q4: What are the key safety precautions for this synthesis?

The primary hazard in this synthesis is the use of sodium cyanide.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE , including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Have an emergency plan in place for cyanide exposure. This should include having a cyanide antidote kit readily available and ensuring all lab personnel are trained in its use.

  • Quench any residual cyanide in the aqueous waste with an oxidizing agent like sodium hypochlorite (bleach) before disposal, following your institution's safety guidelines.

  • Dimethylamine is a flammable and corrosive gas. Handle with care, preferably in a closed system or a fume hood.[11]

Q5: What are the expected 1H and 13C NMR chemical shifts for the product?

1H NMR Expected Chemical Shift (ppm) Multiplicity Integration
-N(CH3)22.2 - 2.4s6H
-CH2- (pyran ring)1.8 - 2.2m4H
-O-CH2- (pyran ring)3.6 - 4.0m4H
13C NMR Expected Chemical Shift (ppm)
-N(C H3)235 - 45
C -CN55 - 65
-C H2- (pyran ring)30 - 40
-O-C H2- (pyran ring)60 - 70
-C N115 - 125

Actual chemical shifts may vary depending on the solvent and other experimental conditions.

V. Visual Diagrams

Experimental Workflow:

Workflow A 1. Reagent Preparation - Dissolve (CH3)2NH·HCl & NaOH in MeOH - Dissolve NaCN in H2O B 2. Reaction - Add Tetrahydro-4H-pyran-4-one - Add NaCN solution - Stir at RT for 24-48h A->B Combine C 3. Work-up - Concentrate - Extract with DCM - Wash with NaHCO3 & Brine B->C Reaction Complete D 4. Purification - Dry over Na2SO4 - Concentrate - Purify (Distillation or Chromatography) C->D Crude Product E Final Product: 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carbonitrile D->E Pure Product

Caption: A simplified workflow for the synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

Troubleshooting Decision Tree:

Troubleshooting Start Low Yield? Check_SM Unreacted Starting Material? Start->Check_SM Yes Side_Products Significant Side Products? Start->Side_Products No Check_SM->Side_Products No Increase_Time Increase Reaction Time Check_SM->Increase_Time Yes Optimize_CN_Add Optimize Cyanide Addition Side_Products->Optimize_CN_Add Yes Purification_Strategy Review Purification Strategy Side_Products->Purification_Strategy No Increase_Temp Increase Reaction Temperature Increase_Time->Increase_Temp Check_Stoich Verify Stoichiometry Increase_Temp->Check_Stoich

Caption: A decision tree for troubleshooting low yield in the synthesis.

VI. References

  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents. (URL: )

  • CN1442408A - Method of preparing 4-dimethylamino pyridine - Google Patents. (URL: )

  • 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT - EPO. (URL: [Link])

  • Strecker amino acid synthesis - Wikipedia. (URL: [Link])

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. (URL: [Link])

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - NIH. (URL: [Link])

  • Strecker Synthesis - Master Organic Chemistry. (URL: [Link])

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. (URL: [Link])

  • Strecker Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Strecker Synthesis - NROChemistry. (URL: [Link])

  • ChemInform Abstract: Broensted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide. - ResearchGate. (URL: [Link])

  • NL7905987A - PROCESS FOR THE PURIFICATION OF TERTIARY AMINES. - Google Patents. (URL: )

  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents. (URL: )

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents. (URL: )

  • A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. (URL: [Link])

  • SODIUM CYANIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. (URL: [Link])

  • Crucial Safety Measures When Working with Sodium Cyanide - United Chemical. (URL: [Link])

  • Strecker Reaction - YouTube. (URL: [Link])

  • Sodium Cyanide. (URL: [Link])

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. (URL: [Link])

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Optimization

Technical Support Center: Purification of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the technical support guide for the purification of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who may encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this valuable synthetic intermediate. As an α-aminonitrile, this compound presents unique purification challenges due to the basicity of its tertiary amine and the potential lability of the nitrile group. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and purification strategy for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

Q1: What are the most common impurities I should expect?

A1: The impurity profile largely depends on the synthetic route. If using a Strecker-type synthesis, common impurities include unreacted starting materials (e.g., tetrahydro-4H-pyran-4-one), cyanide salts, and potential by-products from side reactions. The α-aminonitrile structure can also be susceptible to hydrolysis, especially in the presence of strong acids or bases during workup, which could lead to the corresponding α-amino acid or amide as an impurity.[1]

Q2: How stable is 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile? What are the optimal storage conditions?

A2: As an α-aminonitrile, the compound's stability can be a concern. The linkage between the amine, the nitrile, and the quaternary carbon can be reversible or susceptible to hydrolysis under aqueous acidic or basic conditions. For long-term storage, it is advisable to keep the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (e.g., -20°C to 4°C), and protected from light.

Q3: Which purification technique is generally most effective for this compound?

A3: Flash column chromatography is typically the most versatile and effective technique for purifying this compound on a laboratory scale. It allows for the separation of the target molecule from both more polar and less polar impurities. However, due to the basic nature of the dimethylamino group, modifications to standard silica gel chromatography are essential for success.[2] Recrystallization can be an excellent secondary or alternative method if a suitable solvent system can be identified.

Q4: Can I use a liquid-liquid extraction to pre-purify my crude product?

A4: Absolutely. A well-designed acidic-basic liquid-liquid extraction is a powerful first step. By dissolving the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl), the basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[3] Subsequently, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) and extracting with an organic solvent will recover the purified amine. Care must be taken to avoid strongly acidic conditions which could hydrolyze the nitrile.

Troubleshooting Guide: Column Chromatography

The primary challenge in the chromatographic purification of this compound is its basic tertiary amine, which interacts strongly with the acidic silanol groups on the surface of standard silica gel.[2] This leads to common issues like peak tailing, poor resolution, and sometimes irreversible adsorption.

Q1: My compound is streaking badly on the TLC plate and tailing on the column, resulting in poor separation and low recovery. What's happening?

A1: This is the classic sign of a strong acid-base interaction between your basic compound and the acidic silica gel. The silanol groups (Si-OH) on the silica surface protonate the dimethylamino group, causing it to adsorb strongly and elute slowly and unevenly.

  • Causality: The strong, non-uniform binding leads to a portion of the molecules being "stuck" and released slowly, creating a "tail" behind the main peak and smearing it across the column.

  • Solution: You must neutralize the acidic sites on the silica. This is most commonly achieved by adding a small amount of a basic modifier to your eluent system.

    • Add Triethylamine (TEA): Add 0.5% to 2% (v/v) of triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base and will preferentially interact with the acidic sites, allowing your compound to elute symmetrically.

    • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral alumina is a good alternative. Amine-functionalized silica columns are also commercially available and designed specifically for purifying basic compounds.[2][4]

Q2: My compound won't elute from the silica column, even with a highly polar solvent system like 20% Methanol in DCM.

A2: This indicates an extremely strong interaction with the silica, likely because no basic modifier was used. Even a highly polar eluent cannot effectively compete with the strong ionic bond formed between the protonated amine and the deprotonated silica surface.

  • Causality: Without a base to neutralize the silica, your compound is essentially stuck as a salt on the column head.

  • Solution:

    • Immediate Action: Attempt to salvage the compound by flushing the column with your most polar eluent containing a higher concentration of base (e.g., 80:18:2 DCM/Methanol/Ammonium Hydroxide).

    • For Future Runs: Always add a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent system from the beginning. Start with a less polar system (e.g., 98:1:1 Hexane/Ethyl Acetate/TEA) and gradually increase the polarity.

Q3: I've successfully purified my compound using an eluent with triethylamine, but now I can't get rid of the TEA from my final product. How do I remove it?

A3: Triethylamine has a relatively high boiling point (89°C), making it difficult to remove completely under a standard rotary evaporator.

  • Causality: The high boiling point of TEA prevents its complete removal at pressures and temperatures that are safe for the target compound.

  • Solution:

    • Azeotropic Removal: Dissolve the product in a low-boiling solvent like dichloromethane (DCM) or toluene and re-concentrate it on the rotary evaporator. Repeat this process 2-3 times. The co-distillation helps to carry the TEA away.

    • Acid Wash: If the compound is stable, dissolve the product in a solvent like ethyl acetate and wash it with a very dilute, weak acid solution (e.g., 0.1 M citric acid) or simply water. The TEA will be protonated and partition into the aqueous layer. Be cautious, as this risks hydrolyzing your product. Follow with a brine wash and dry the organic layer over Na₂SO₄ before evaporation.

Data Presentation: Typical Eluent Systems

The following table provides starting points for developing a mobile phase for the purification of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile on silica gel.

Eluent System ComponentsRatio (v/v/v)ModifierPolarityTypical Application
Hexane / Ethyl Acetate90:10 to 50:501-2% TriethylamineLow to MediumGood for separating from non-polar impurities.
Dichloromethane / Methanol99:1 to 90:101-2% TriethylamineMedium to HighEffective for more polar compounds that do not move in Hex/EtOAc.
Dichloromethane / Methanol / Ammonium Hydroxide80:18:2Ammonium HydroxideHighA powerful eluent for highly retained basic compounds.
Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.[5]

Q1: My compound "oils out" of the solution instead of forming crystals upon cooling.

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or the melting point of the solute-impurity mixture is below the temperature of the solution. It can also be caused by the solution being too concentrated or cooling too quickly.

  • Causality: The compound separates as a liquid phase because the conditions for nucleation and crystal growth are not met.

  • Solution:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add more of the "good" solvent to create a more dilute solution.

    • Slow Cooling: Allow the solution to cool much more slowly. Place the flask in a large beaker of hot water and let it cool to room temperature undisturbed over several hours.

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask below the solvent line with a glass rod or adding a seed crystal from a previous batch.

Q2: I can't find a suitable single solvent for recrystallization.

A2: This is a common problem. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. If no single solvent meets this criterion, a binary solvent system is the solution.

  • Causality: The polarity and solubilizing power of a single solvent are not optimal across the required temperature range.

  • Solution:

    • Select a Pair: Find a "good" solvent that dissolves your compound readily and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible with each other. For a moderately polar compound like this, pairs like Methanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane could be effective.

    • Procedure: Dissolve the crude compound in the minimum amount of the hot "good" solvent. While still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Experimental Protocols & Visualizations
Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying the title compound.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). First, dissolve the crude material in a minimal amount of a polar solvent (e.g., DCM or Methanol). Add the silica gel and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your starting eluent (e.g., 95:4:1 Hexane/EtOAc/TEA). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the prepared dry-loaded silica to the top of the packed column. Add a thin layer of sand to protect the surface.

  • Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed (gradient elution) to elute the product.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Stain the TLC plates with a suitable reagent like potassium permanganate to visualize the compound spots.

  • Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure as described in the troubleshooting section.

Diagram: General Purification Workflow

This diagram illustrates the logical flow from a crude reaction mixture to the final, pure compound.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (Acid-Base Extraction) crude->workup conc Concentration workup->conc chromatography Flash Column Chromatography conc->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions pure_conc Combine Pure Fractions & Concentrate fractions->pure_conc final_product Pure Product pure_conc->final_product

Caption: General workflow for purification.

Diagram: Troubleshooting Column Chromatography

This decision tree helps diagnose and solve common issues during column chromatography of basic compounds.

Troubleshooting start Compound Streaking or Tailing on TLC/Column? add_base Add 0.5-2% TEA or NH4OH to eluent. start->add_base yes_streak check_separation Separation is good? start->check_separation no_streak yes_streak YES no_streak NO add_base->check_separation proceed Proceed with Column check_separation->proceed yes_sep adjust_polarity Adjust eluent polarity. Use gradient elution. check_separation->adjust_polarity no_sep yes_sep YES no_sep NO adjust_polarity->proceed

Caption: Decision tree for chromatography issues.

References
  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. Available at: [Link]

  • Lab Procedure: Recrystallization. ChemTalk. Available at: [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis. Molecules. Available at: [Link]

  • A rapid and efficient route to synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives in the presence of L-proline and their antimicrobial activity. ResearchGate. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]

  • Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Available at: [Link]

Sources

Troubleshooting

stability issues of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile in solution

Welcome to the technical support center for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.

Introduction to 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a unique molecule incorporating a tetrahydropyran ring, a tertiary amine, and a nitrile group at a quaternary carbon. The tetrahydropyran (THP) moiety is often utilized in medicinal chemistry as a bioisostere for cyclohexane, offering improved metabolic stability and solubility.[1] However, the presence of the α-aminonitrile functional group introduces specific stability considerations that researchers must be aware of. This guide will walk you through the potential stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile in solution?

A1: The main stability concern arises from the α-aminonitrile moiety. This functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of various degradation products. The tetrahydropyran ring itself is generally stable under many conditions, including reductive/oxidative conditions and acid/base hydrolysis.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Both acidic and basic conditions can promote the hydrolysis of the nitrile group. Under acidic conditions, the nitrile can be hydrolyzed to a carboxylic acid, and the tertiary amine will be protonated. Under basic conditions, hydrolysis can also occur, potentially leading to different degradation pathways. It is crucial to maintain a neutral pH (around 7) for optimal stability in aqueous media.

Q3: What are the expected degradation products?

A3: The primary degradation pathway is the hydrolysis of the α-aminonitrile. This can lead to the formation of the corresponding α-amino acid after complete hydrolysis of the nitrile.[3][4] Other potential degradation products could arise from ring-opening of the tetrahydropyran ring under harsh acidic conditions, although this is less likely.[5]

Q4: Is the compound sensitive to light or temperature?

A4: While the tetrahydropyran ring is relatively stable, prolonged exposure to high temperatures or UV light can potentially lead to degradation.[6] It is recommended to store the compound in a cool, dark place and to protect solutions from light, especially during long-term experiments.

Q5: What are the recommended storage conditions for the solid compound and its solutions?

A5:

Form Recommended Storage Conditions
Solid Store in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

| Solutions | Prepare solutions fresh whenever possible. If storage is necessary, store at -20°C or -80°C in airtight containers, protected from light. Avoid repeated freeze-thaw cycles. |

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues you might encounter during your experiments.

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first sign of compound instability.

Troubleshooting Workflow:

A Inconsistent Results Observed B Verify Compound Purity (LC-MS, NMR) A->B C Prepare Fresh Solution B->C D Analyze Old vs. Fresh Solution C->D E Significant Degradation in Old Solution? D->E F Optimize Solution Storage (See Table 1) E->F Yes G No Significant Degradation E->G No L Re-evaluate Experimental Protocol F->L H Investigate Other Experimental Parameters (pH, Temp, Light) G->H I Implement pH Control (Buffer) H->I J Conduct Experiment at Lower Temperature H->J K Protect Experiment from Light H->K I->L J->L K->L

Caption: Troubleshooting inconsistent results.

Step-by-Step Protocol:

  • Verify Purity: Before troubleshooting your experiment, confirm the purity of your starting material using an appropriate analytical method like LC-MS or NMR.

  • Fresh is Best: Prepare a fresh solution of the compound and repeat a key experiment.

  • Comparative Analysis: Analyze both the freshly prepared solution and an aliquot of the solution used in the problematic experiment by LC-MS.

  • Identify Degradants: If new peaks are observed in the older sample, it indicates degradation.

  • Optimize Conditions: If degradation is confirmed, proceed to the protocols below to identify the cause.

Issue 2: Suspected Hydrolysis in Aqueous Buffers.

Observing unexpected peaks in your chromatogram when using aqueous buffers can indicate hydrolysis.

Experimental Protocol for Assessing Hydrolytic Stability:

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Incubate Samples: Prepare solutions of your compound in each buffer at a known concentration (e.g., 1 mg/mL). Incubate these solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench and Analyze: Immediately quench any further reaction by diluting the aliquot in the initial mobile phase for your analytical method (if neutral) and analyze by a validated stability-indicating HPLC method.

  • Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH. This will reveal the pH range in which your compound is most stable.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffers (pH 3, 5, 7, 9) B Dissolve Compound in Each Buffer A->B C Incubate at Controlled Temperature B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Quench Reaction D->E F Analyze by HPLC E->F G Plot % Parent Compound vs. Time F->G

Caption: Workflow for hydrolytic stability testing.

Issue 3: Potential Oxidative Degradation.

If your experimental conditions involve oxidizing agents or exposure to air for extended periods, you may encounter oxidative degradation.

Experimental Protocol for Assessing Oxidative Stability:

  • Prepare Solutions: Prepare a solution of your compound in a suitable solvent.

  • Introduce Oxidant: Treat the solution with a common oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[6] Keep a control sample without the oxidant.

  • Incubate: Incubate both the test and control samples at room temperature, protected from light.

  • Time-Point Analysis: Analyze aliquots from both solutions at regular intervals using HPLC.

  • Compare Chromatograms: Compare the chromatograms of the treated and control samples to identify any degradation products formed due to oxidation. The tetrahydropyran ring can be susceptible to oxidation, potentially leading to ring-opened products.[7]

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathway for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile based on the known reactivity of α-aminonitriles.

A 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile C₈H₁₄N₂O B Intermediate Iminium Ion A->B H₃O⁺ D 4-(Dimethylamino)tetrahydro-2H-pyran-4-carboxamide A->D H₂O, H⁺ or OH⁻ (partial hydrolysis) C α-Hydroxy-4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile B->C H₂O E 4-(Dimethylamino)tetrahydro-2H-pyran-4-carboxylic acid D->E H₃O⁺ or OH⁻ (complete hydrolysis)

Caption: Potential hydrolytic degradation pathways.

Summary of Stability-Indicating Analytical Methods

To effectively monitor the stability of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a robust analytical method is essential.

Analytical TechniqueApplication
Reverse-Phase HPLC with UV detection The primary method for quantifying the parent compound and detecting degradation products. A C18 column is often a good starting point.[8]
LC-MS Indispensable for identifying the mass of potential degradation products, aiding in their structural elucidation.[9]
NMR Spectroscopy Useful for confirming the structure of the parent compound and for characterizing isolated degradation products.[7]

By understanding the inherent chemical properties of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile and employing the systematic troubleshooting and analytical approaches outlined in this guide, researchers can ensure the integrity and success of their experiments.

References

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. [Link]

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, 97%, Thermo Scientific. Fisher Scientific. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile | C8H14N2O. PubChem. [Link]

  • A rapid and efficient route to synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives in the presence of L-proline and their antimicrobial activity. ResearchGate. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. Royal Society of Chemistry. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Safety Data Sheet: DMAP. Carl ROTH. [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing). [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. [Link]

  • Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradatio. ResearchGate. [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. American Chemical Society. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. [Link]

Sources

Optimization

Technical Support Center: 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the technical support center for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Stability and Reactivity of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a multifaceted molecule featuring a tetrahydropyran ring, a tertiary amine, and an α-aminonitrile moiety. This unique combination of functional groups dictates its chemical behavior and potential degradation pathways. Understanding these characteristics is paramount for designing robust experiments, interpreting unexpected results, and ensuring the integrity of your research. This guide will address common issues encountered during the handling, storage, and use of this compound in various experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Integrity and Storage

Question 1: I've observed a decrease in the purity of my 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile sample over time, even when stored at low temperatures. What could be the cause?

Answer: While low-temperature storage is crucial, the inherent reactivity of the α-aminonitrile group can still lead to degradation. This functional group can be susceptible to slow hydrolysis if exposed to trace amounts of moisture, even at reduced temperatures. The tertiary amine can also be prone to slow oxidation.

Troubleshooting Steps:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.

  • Dessication: Store over a desiccant to rigorously exclude water.

  • Solvent Purity: If stored in solution, ensure the solvent is anhydrous and of high purity. Ethereal solvents like THF can form peroxides over time, which can lead to oxidative degradation.[1]

  • Purity Check: Before use, always re-assess the purity of your sample, especially if it has been in storage for an extended period.

Reaction and Experimental Issues

Question 2: My reaction is being conducted under acidic conditions, and I'm seeing unexpected byproducts. What is the likely degradation pathway?

Answer: The α-aminonitrile group is susceptible to hydrolysis under acidic conditions. The reaction likely proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. This will lead to the formation of an α-amino amide, which can be further hydrolyzed to the corresponding α-amino acid.[2][3][4]

Causality: The presence of a strong acid catalyzes the hydrolysis of the nitrile. The reaction is initiated by the protonation of the nitrile, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water.

dot

Parent_Compound 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carbonitrile Intermediate Protonated Nitrile Parent_Compound->Intermediate + H+ Amide 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carboxamide Intermediate->Amide + H2O - H+ Acid 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carboxylic acid Amide->Acid + H2O, H+

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Mitigation Strategies:

  • pH Control: If possible, perform the reaction under less acidic conditions or use a milder acid.

  • Anhydrous Conditions: If the presence of water is not essential for your primary reaction, conducting the experiment under strictly anhydrous conditions can prevent this degradation pathway.

  • Reaction Time and Temperature: Minimize reaction time and temperature to reduce the extent of hydrolysis.

Question 3: I'm running a reaction with a strong base and observing the formation of an unsaturated compound. What is happening?

Answer: Under strong basic conditions, an elimination reaction is a likely degradation pathway.[5][6] The base can abstract a proton from the carbon adjacent to the electron-withdrawing nitrile group (the α-carbon), leading to the elimination of the dimethylamino group and the formation of a double bond within the pyran ring.

Causality: The protons on the carbons adjacent to the nitrile group are acidic due to the inductive effect of the nitrile. A strong base can deprotonate at this position, initiating an elimination cascade.

dot

Parent_Compound 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carbonitrile Unsaturated_Product Tetrahydro-2H-pyran- 4-carbonitrile derivative Parent_Compound->Unsaturated_Product + Strong Base - HN(CH3)2

Caption: Base-induced elimination of the dimethylamino group.

Troubleshooting:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if proton abstraction is desired without promoting elimination.

  • Temperature Control: Run the reaction at the lowest possible temperature to disfavor the elimination pathway.

  • Protecting Groups: If the dimethylamino group is not essential for the desired transformation, consider protecting it prior to the base-mediated step.

Question 4: My experimental results are inconsistent, and I suspect oxidative degradation. Which parts of the molecule are most susceptible?

Answer: Both the tertiary amine and the ether linkage of the tetrahydropyran ring are susceptible to oxidation.[1] The tertiary amine can be oxidized to an N-oxide, while the tetrahydropyran ring can undergo oxidation, potentially leading to ring-opening.[7]

Causality: Tertiary amines are readily oxidized by common oxidizing agents, including atmospheric oxygen over long periods. The carbon atoms adjacent to the ether oxygen in the tetrahydropyran ring are activated towards radical abstraction and subsequent oxidation.[1]

Preventative Measures:

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may be necessary, provided it does not interfere with your reaction.

  • Light Protection: Store the compound and run reactions in amber vials or protect them from light, as light can initiate radical oxidation processes.

Summary of Potential Degradation Pathways

Condition Functional Group(s) Affected Potential Degradation Product(s) Mechanism
Acidic (with H₂O) α-Aminonitrileα-Amino amide, α-Amino acidHydrolysis
Basic α-Aminonitrile, Dimethylamino groupUnsaturated pyran-carbonitrileElimination
Oxidative Tertiary amine, Tetrahydropyran ringN-oxide, Ring-opened productsOxidation
Thermal Entire moleculeFragmentation productsThermal Decomposition
Photolytic Entire moleculeRadical-induced degradation productsPhotodegradation

Experimental Protocols for Stability Assessment

To proactively assess the stability of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile under your specific experimental conditions, a forced degradation study is recommended.

Protocol 1: Hydrolytic Stability Assessment
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Maintain the solution at room temperature.

    • Withdraw aliquots at various time points (e.g., 0, 1, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples by a suitable stability-indicating method, such as HPLC with UV or MS detection, to quantify the parent compound and detect any degradation products.

Protocol 2: Oxidative Stability Assessment
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent.

  • Oxidative Stress:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze the samples using an appropriate analytical method to monitor for degradation.

General Recommendations for Handling and Use

  • Purity Verification: Always verify the purity of the compound before use, especially for a new batch or after prolonged storage.

  • Inert Conditions: For sensitive reactions, handle the compound and set up reactions under an inert atmosphere.

  • Solvent Quality: Use high-purity, anhydrous, and, where necessary, degassed solvents.

  • Temperature Control: Avoid unnecessary exposure to high temperatures.

  • Light Protection: Protect the compound from light, especially if photolability is a concern.

By understanding the inherent chemical properties of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile and implementing these best practices, you can minimize degradation, ensure the reliability of your experimental results, and accelerate your research and development efforts.

References

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions | ACS Omega. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - MDPI. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - NIH. [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. [Link]

  • Strecker amino acid synthesis - Wikipedia. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile | C8H14N2O - PubChem. [Link]

  • Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines | Journal of the American Chemical Society. [Link]

  • Introduction to Elimination Reactions: The Key Pattern - Master Organic Chemistry. [Link]

  • Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - NIH. [Link]

  • Preparation method of tetrahydropyran-4-one and pyran-4-one - Google P
  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. [Link]

  • Alpha elimination - Wikipedia. [Link]

  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions | Request PDF. [Link]

  • 20.01 General Aspects of Elimination Reactions - YouTube. [Link]

  • Degradation Pathways | Request PDF. [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 4-(Dimethylamino)oxane-4-carbonitrile

As a Senior Application Scientist, this guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography purification of 4-(dimethylamino)oxane-4-carbonitrile....

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography purification of 4-(dimethylamino)oxane-4-carbonitrile. The unique chemical properties of this molecule, specifically its basic tertiary amine and polar nitrile group, present distinct challenges that require careful consideration of the stationary and mobile phases to achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem: I'm observing significant peak tailing and my yield is very low.

Potential Causes:

Your target molecule, 4-(dimethylamino)oxane-4-carbonitrile, contains a basic tertiary amine functional group[1]. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can interact strongly with the basic amine via acid-base interactions, leading to irreversible adsorption or slow, uneven elution. This causes the characteristic "tailing" of the spot on a TLC plate or the peak during column chromatography and can result in a significant loss of the compound on the column.

Recommended Solutions:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites. A common method is to use a slurry of silica gel in your chosen eluent system that has been modified with a small amount of a volatile base.

    • Protocol: Add 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your chosen mobile phase (e.g., ethyl acetate/hexanes). Use this base-modified solvent to make the silica slurry and to run the column. The volatile base will neutralize the acidic silanol groups, minimizing unwanted interactions with your amine.

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.

    • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating polar compounds[2].

  • Increase Eluent Polarity Drastically After Elution: If you are confident the tailing is due to strong adsorption but cannot change your stationary phase, you can sometimes recover the "stuck" compound. After your main product has eluted, flush the column with a highly polar, base-modified solvent system (e.g., 5-10% methanol in dichloromethane with 1% triethylamine) to wash out any remaining compound. This may, however, also elute strongly-adsorbed impurities.

Problem: My compound is not eluting from the column, even with a high-polarity solvent system.

Potential Causes:

This is an extreme case of the issue described above, where the interaction with the stationary phase is so strong that the compound is essentially irreversibly bound. Another possibility is that the compound has degraded on the acidic silica gel[2]. While 4-(dimethylamino)oxane-4-carbonitrile is generally stable, prolonged exposure to a highly active acidic surface can potentially lead to degradation pathways.

Recommended Solutions:

  • Confirm Compound Stability: Before running a large-scale column, test the stability of your compound on silica gel.

    • Protocol (2D TLC): Spot your crude material on a silica TLC plate. Run the plate in a suitable solvent system. After the run, dry the plate completely, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If you see new spots along the vertical axis, it indicates degradation on the silica surface[2].

  • Use a Base-Modified Eluent: As mentioned previously, adding a small percentage of triethylamine or ammonia to your eluent is often essential to ensure the elution of basic amines.

  • Employ Reverse-Phase Chromatography: If normal-phase chromatography proves too problematic, reverse-phase chromatography (using a C18-functionalized silica stationary phase and polar solvents like acetonitrile/water or methanol/water) is a viable alternative. In this mode, polar compounds elute earlier. The interactions are based on hydrophobicity rather than acid-base chemistry, circumventing the issues with silanol groups.

Problem: The separation between my target compound and an impurity is very poor.

Potential Causes:

The polarity of the impurity may be too close to that of your product. This is common if the impurity is a precursor, such as oxane-4-carbonitrile, or a related byproduct from the synthesis[3][4].

Recommended Solutions:

  • Optimize the Solvent System: Finding the right mobile phase is critical for good separation. The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 on a TLC plate, as this often translates to the best separation on a column[5].

    • Experiment with Solvent Mixtures: Test various solvent systems with different polarities and compositions. A good starting point for a polar amine like this might be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. See the table below for suggestions.

    • Consider a Ternary System: Sometimes, adding a third solvent in a small quantity can dramatically improve separation. For instance, in a dichloromethane/methanol system, adding a small amount of ammonium hydroxide (e.g., 90:9:1 DCM/MeOH/NH₄OH) can sharpen the spots and improve resolution for basic compounds[6].

  • Use a Solvent Gradient: Instead of running the entire column with a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase over time (gradient elution). This can help to first elute less polar impurities, and then elute your more polar target compound, leaving very polar impurities on the column[2].

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify 4-(dimethylamino)oxane-4-carbonitrile on silica gel?

A good starting point is to use Thin Layer Chromatography (TLC) to test different solvent systems. Given the compound's polarity from the ether, nitrile, and tertiary amine, a moderately polar system is required. Begin with a 1:1 mixture of Hexanes:Ethyl Acetate. If the compound remains at the baseline (Rf=0), increase the polarity. A system of 95:5 Dichloromethane:Methanol is a good next step. Remember to add ~1% triethylamine (Et₃N) to your chosen system to prevent tailing.

Solvent System (v/v/v)Typical Rf BehaviorRecommendation for Column Chromatography
70:30 Hexanes:Ethyl AcetateLikely low Rf, may not move far from baseline.Too non-polar. Increase ethyl acetate content.
50:50 Hexanes:Ethyl Acetate + 1% Et₃NModerate Rf, potentially in the ideal 0.25-0.35 range.Good starting point for an isocratic column.
95:5 Dichloromethane:Methanol + 1% Et₃NHigher Rf, good for resolving polar compounds.Excellent choice if separation from non-polar impurities is needed.
90:9:1 Dichloromethane:Methanol:NH₄OHCan provide sharp spots and excellent resolution for amines.Highly effective system for difficult separations of basic compounds.

Q2: How should I load my sample onto the column?

There are two primary methods for loading your sample:

  • Wet Loading: Dissolve your crude product in the minimum amount of the initial column solvent. Using a pipette, carefully add this solution to the top of the column bed, ensuring not to disturb the surface[7]. This is the most common method. If your compound is not very soluble in the column solvent, you can dissolve it in a slightly stronger solvent (e.g., dichloromethane), but use the absolute minimum volume possible.

  • Dry Loading: If your compound is poorly soluble in the eluent, dissolve it in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (or Celite®) to the solution, and then remove the solvent by rotary evaporation to get a dry, free-flowing powder[8]. Carefully add this powder to the top of your packed column. This technique often results in better separation as it ensures the compound starts as a very narrow band.

Q3: What are the likely impurities I need to separate?

Potential impurities depend heavily on the synthetic route. Common impurities could include:

  • Starting Materials: Unreacted precursors, such as oxane-4-carbonitrile[9] or reagents used for the dimethylamination step.

  • Byproducts: Products from side reactions. For example, if the synthesis involves cyanidation, you might have impurities from that step[4].

  • Degradation Products: As discussed, the compound could potentially degrade on the acidic silica stationary phase[2].

Q4: Can I use automated flash chromatography for this purification?

Yes, automated flash chromatography is highly suitable. Modern systems allow for precise gradient elution and have UV detectors that can monitor the elution of your compound. When setting up a method, be sure to use a column packed with silica that is suitable for amine compounds or select a pre-packed amine-functionalized or alumina column. The principles of solvent selection and the need for a basic modifier still apply.

Experimental Workflow for Purification

The following diagram outlines the logical steps for developing a successful column chromatography purification protocol for 4-(dimethylamino)oxane-4-carbonitrile.

Purification_Workflow cluster_prep 1. Method Development cluster_execution 2. Column Execution cluster_analysis 3. Analysis & Isolation TLC_Analysis Crude Analysis (TLC) Solvent_Selection Solvent System Selection (Aim for Rf ≈ 0.3) TLC_Analysis->Solvent_Selection Optimize Polarity Column_Packing Pack Column (Slurry Method) TLC_Analysis->Column_Packing Proceed to Column Stability_Test Test Stability on Silica (2D TLC) Solvent_Selection->Stability_Test Confirm Integrity Sample_Loading Sample Loading (Wet or Dry Method) Column_Packing->Sample_Loading Elution Elution & Fraction Collection (Isocratic or Gradient) Sample_Loading->Elution Fraction_Analysis Analyze Fractions (TLC) Elution->Fraction_Analysis Collect Fractions Pooling Pool Pure Fractions Fraction_Analysis->Pooling Identify Pure Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for Column Chromatography Purification.

References
  • Kovalev, I. S., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. National Institutes of Health. Available from: [Link]

  • PubChem. (n.d.). Oxane-4-carbonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • CP Lab Safety. (n.d.). oxane-4-carbonitrile, min 97%, 100 grams. Retrieved from: [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from: [Link]

  • ResearchGate. (2023). What is the best solvent system for amino acid thin layer chromatography? Retrieved from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available from: [Link]

  • Kaczmarek, K., et al. (2024). Impact of mobile and stationary phases on siRNA duplex stability in liquid chromatography. Journal of Chromatography A. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from: [Link]

  • ResearchGate. (2025). Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. Retrieved from: [Link]

  • Saxena, A., et al. (2019). Purification of human butyrylcholinesterase from frozen Cohn fraction IV-4 by ion exchange and Hupresin affinity chromatography. PubMed. Available from: [Link]

  • Chemistry LibreTexts. (2021). Paper Chromatography of Amino Acids Lab Procedure. Retrieved from: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from: [Link]

  • ResearchGate. (2023). Human butyrylcholinesterase in Cohn fraction IV-4 purified in a single chromatography step on Hupresin. Retrieved from: [Link]

  • Pauli, G. F., et al. (2015). Solvent System Selection Strategies in Countercurrent Separation. National Institutes of Health. Available from: [Link]

  • Google Patents. (n.d.). CN105541704A - Environment-friendly synthetic method for 1-cyan-4-dimethylaminopyridine tetrafluoroborate.
  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from: [Link]

  • Agustina, D., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. National Institutes of Health. Available from: [Link]

  • ResearchGate. (2025). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Retrieved from: [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? YouTube. Available from: [Link]

  • YouTube. (2019). Chromatography Troubleshooting. Retrieved from: [Link]

  • National Institutes of Health. (n.d.). Preparation and evaluation of molecularly imprinted polymer liquid chromatography column for the separation of Cathine enantiomers. Retrieved from: [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)butyronitrile. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the technical support guide for the purification of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who require a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who require a high-purity solid material for their work. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters that govern a successful recrystallization.

The purification of any crystalline solid is a meticulous process, governed by the fundamental principles of solubility and thermodynamics.[1][2] 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, with its tertiary amine, nitrile, and tetrahydropyran ring system, presents a unique polarity profile that must be carefully considered for optimal purification. This guide synthesizes established recrystallization theory with practical, field-tested advice to help you navigate the challenges you may encounter.

Compound Profile: Understanding the Molecule

Before any purification attempt, it is crucial to understand the physicochemical properties of the target compound. These properties dictate its behavior in various solvent systems.

PropertyValueSource
IUPAC Name 4-(dimethylamino)oxane-4-carbonitrile[3]
Molecular Formula C₈H₁₄N₂O[3][4]
Molecular Weight 154.21 g/mol [3][4]
Key Functional Groups Tertiary Amine, Nitrile, Ether (cyclic)[3]
Predicted Polarity Moderately PolarInferred from structure

The presence of hydrogen bond acceptors (nitrogen and oxygen atoms) and the polar nitrile group suggests that polar solvents will be effective solubilizers, particularly at elevated temperatures.[5]

Part 1: Frequently Asked Questions (FAQs) - The First Principles

This section addresses the most common initial questions and establishes the foundational knowledge needed for a successful experiment.

Q1: What is the core principle of recrystallization?

Recrystallization is a purification technique based on differential solubility.[6] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[7] As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[7]

Q2: What makes a solvent "good" for recrystallizing this specific compound?

The ideal solvent is the cornerstone of a successful recrystallization.[1] For 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a suitable solvent must meet several criteria:

  • High Solubility at High Temperature: It should effectively dissolve the compound near its boiling point.

  • Low Solubility at Low Temperature: It must allow the compound to crystallize and precipitate upon cooling, ensuring a good recovery yield.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to create a significant solubility differential, but not so high that it risks decomposing the compound or making it difficult to remove during drying.[5]

  • Inertness: The solvent must not react with the compound.[1]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[1]

Q3: Based on the structure, what solvents should I start with for my initial screening?

Given the compound's polar functional groups, screening should begin with polar solvents. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[8] However, a solvent that is too good a solubilizer at all temperatures will not work.

Here is a suggested list for initial small-scale screening:

Solvent ClassRecommended SolventsRationale & Considerations
Polar Protic Ethanol, Isopropanol (IPA)The hydroxyl group can interact with the amine and ether moieties. Often provides a good solubility gradient.[8]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileThese solvents offer different polarity profiles and are less likely to form strong hydrogen bonds, which can sometimes aid in sharper crystal formation.[9]
Non-Polar Heptane, Cyclohexane, TolueneUnlikely to work as a single solvent due to the compound's polarity, but crucial for use in a "solvent pair" system.[5][8]
Other WaterWhile highly polar, the organic nature of the backbone may limit solubility. It's worth testing, especially in a solvent pair with an alcohol.[8]

Part 2: Experimental Protocols & Workflows

This section provides actionable, step-by-step procedures.

Workflow 1: Small-Scale Solvent Screening

Before committing your bulk material, you must experimentally determine the best solvent.

Objective: To identify a single solvent or a solvent pair that effectively recrystallizes the target compound.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise. Start with ~0.5 mL. Agitate the mixture. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable as a single solvent.

  • Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the saturated, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod below the solvent line.

  • Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Workflow 2: General Recrystallization Protocol

This protocol should be adapted based on the results of your solvent screening.

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_end Analysis A 1. Choose Solvent (from screening) B 2. Dissolve Compound in min. hot solvent A->B C 3. Hot Filtration (if insoluble impurities) B->C optional D 4. Slow Cooling (form crystals) B->D if no hot filtration C->D E 5. Isolate Crystals (vacuum filtration) D->E F 6. Wash & Dry (remove mother liquor) E->F G 7. Purity Check (e.g., Melting Point) F->G

Caption: General workflow for the recrystallization process.

Detailed Steps:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip or stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil until the solid is completely dissolved.[2] Crucial: Add only the minimum amount of hot solvent required to fully dissolve the compound.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, particulates), you must perform a hot gravity filtration.[7] Use a pre-heated funnel and flask to prevent premature crystallization in the funnel stem.[7]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Rushing this step by placing it directly in an ice bath can cause the solid to "crash out," trapping impurities.[11]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[10]

  • Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven (ensure the temperature is well below the compound's melting point).

Part 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides solutions to common problems.

Troubleshooting_Tree Problem Problem Encountered OilingOut Compound 'Oiled Out' Problem->OilingOut NoCrystals No Crystals Formed Problem->NoCrystals LowYield Low Yield Problem->LowYield PoorPurity Product Still Impure Problem->PoorPurity OilingOut_Sol1 Re-heat solution. Add more solvent. OilingOut->OilingOut_Sol1 Cause: Solution is supersaturated above compound's melting point. NoCrystals_Sol1 Scratch inner surface of flask with glass rod. NoCrystals->NoCrystals_Sol1 Cause: Solution is not supersaturated or nucleation is inhibited. LowYield_Sol1 Ensure solution was cooled sufficiently in an ice bath. LowYield->LowYield_Sol1 Cause: Compound remains in the mother liquor. PoorPurity_Sol1 Crystallization was too rapid. Re-dissolve and cool slower. PoorPurity->PoorPurity_Sol1 Cause: Impurities trapped in crystal lattice or on surface. OilingOut_Sol2 Switch to a higher-boiling point solvent. OilingOut_Sol1->OilingOut_Sol2 OilingOut_Sol3 Use a solvent pair; add more 'good' solvent. OilingOut_Sol1->OilingOut_Sol3 NoCrystals_Sol2 Add a 'seed crystal' of pure compound. NoCrystals_Sol1->NoCrystals_Sol2 NoCrystals_Sol3 Boil off some solvent to increase concentration. NoCrystals_Sol1->NoCrystals_Sol3 NoCrystals_Sol4 Cool for a longer period or at a lower temperature. NoCrystals_Sol1->NoCrystals_Sol4 LowYield_Sol2 Too much solvent was used. Concentrate mother liquor & re-cool. LowYield_Sol1->LowYield_Sol2 LowYield_Sol3 Compound has significant solubility in cold solvent. Try a different solvent. LowYield_Sol1->LowYield_Sol3 PoorPurity_Sol2 Wash crystals more thoroughly with ice-cold solvent. PoorPurity_Sol1->PoorPurity_Sol2 PoorPurity_Sol3 Perform a second recrystallization. PoorPurity_Sol1->PoorPurity_Sol3

Caption: Decision tree for troubleshooting common recrystallization issues.

Q: My compound separated as an oil, not crystals. What happened and how do I fix it?

A: This phenomenon, known as "oiling out," occurs when the saturated solution's temperature is above the melting point of your impure compound.[5][7] The compound comes out of solution as a liquid instead of a solid.

  • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool again.[11]

  • Solution 2: Consider using a solvent with a lower boiling point, if possible.

  • Solution 3: If using a solvent pair, add more of the "good" solvent (the one the compound is more soluble in) to the hot mixture before cooling.[12]

Q: The solution has cooled, but no crystals have formed. What should I do?

A: Crystal formation requires both supersaturation and nucleation. Your solution may be supersaturated, but nucleation hasn't begun.

  • Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles scraped off can provide a surface for crystals to grow.[7]

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for crystallization.[1][2]

  • Solution 3 (Increase Concentration): You may have used too much solvent. Gently heat the solution and boil off some of the solvent to increase the concentration. Then, attempt to cool it again.[11]

  • Solution 4 (Patience): In some cases, crystallization can be slow. Storing the solution in a refrigerator or freezer for an extended period may be necessary.[7]

Q: My final product is still impure. What are my options?

A: This usually indicates that impurities were trapped during crystallization.

  • Solution 1 (Slow Down): Impurities are often trapped when crystallization happens too quickly.[11] Perform the recrystallization again, but ensure the cooling process is as slow and undisturbed as possible. Using slightly more solvent than the bare minimum can also help.[11]

  • Solution 2 (Re-crystallize): A second recrystallization will almost always result in a significant increase in purity, albeit with some loss of yield.

  • Solution 3 (Activated Carbon): If you have colored impurities, you may be able to remove them by adding a small amount of activated carbon to the hot solution before the hot filtration step.[2] Use sparingly, as it can also adsorb your desired compound.

References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10511078, 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. (Link not available for direct access)
  • ResearchGate. (2015). How do I make a crystal of highly polar compounds?. Retrieved from [Link]

  • National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, 97%, Thermo Scientific. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?. Retrieved from [Link]

  • ResearchGate. (n.d.). Green solvents for eco-friendly synthesis of bioactive heterocycles | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization-1.pdf. (Link not available for direct access)
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

Sources

Troubleshooting

handling and storage best practices for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the technical support center for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (CAS: 176445-77-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the saf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (CAS: 176445-77-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and successful application of this versatile building block. As a tertiary α-aminonitrile, this compound possesses a unique reactivity profile that requires careful consideration to prevent degradation and ensure experimental reproducibility.

This document provides in-depth, field-proven insights into best practices, troubleshooting common issues, and answers to frequently asked questions, grounded in established chemical principles.

Core Concepts: Understanding the Molecule

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is characterized by a tetrahydropyran ring, a tertiary amine, and a nitrile group attached to the same quaternary carbon. This α-aminonitrile structure is the key to both its synthetic utility and its potential instability. The primary degradation pathways of concern are hydrolysis and the retro-Strecker reaction.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

Q1: How should I properly store this compound upon receipt?

A: Proper storage is critical to maintain the integrity of the compound. Store it in a tightly sealed container, preferably the original amber glass bottle, in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[1][2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize contact with moisture and air.

Q2: What are the recommended storage temperatures?

A: While specific data for this compound is not available, a general best practice for related compounds like Tetrahydro-2H-pyran-4-carboxaldehyde is refrigeration (0-10°C).[3] For long-term storage, colder temperatures (e.g., -20°C) are advisable to slow down potential degradation pathways. Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture inside the bottle.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A: Standard laboratory PPE is required. This includes safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4] All handling should be performed in a certified chemical fume hood to avoid inhalation.

Q4: Is this compound sensitive to air or moisture?

A: Yes. The aminonitrile functional group can be susceptible to hydrolysis in the presence of water, especially under acidic or strongly basic conditions. The tertiary amine can also absorb carbon dioxide from the air. Therefore, minimizing exposure to the atmosphere is crucial.

Q5: What materials and chemical classes are incompatible with this compound?

A: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

  • Acids: Can catalyze the hydrolysis of the nitrile group and may lead to the release of hydrogen cyanide gas, which is extremely toxic.

  • Bases: Can also promote hydrolysis.

  • Oxidizing agents: Can react with the amine functionality and the pyran ring.

A summary of key handling and storage parameters is provided in the table below.

ParameterRecommendationRationale
Storage Temperature Refrigerated (0-10°C) for short-term; -20°C for long-term.[3]To minimize thermal degradation and slow down kinetic processes like the retro-Strecker reaction.
Atmosphere Store under an inert gas (Argon or Nitrogen).To prevent hydrolysis from atmospheric moisture and reaction with CO2.
Container Tightly sealed amber glass bottle.To protect from light and prevent leakage or contamination.
Incompatibilities Strong acids, strong bases, strong oxidizing agents.To prevent vigorous reactions, degradation, and potential release of toxic gases.
Handling Location Certified chemical fume hood.To avoid inhalation of any potential vapors or dust.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work.

Issue 1: Low or No Yield of Desired Product; Starting Material Consumed
  • Symptom: TLC or LC-MS analysis shows the disappearance of the starting aminonitrile, but the expected product is not formed. You may observe a new, more polar spot on the TLC plate.

  • Probable Cause: Hydrolysis of the aminonitrile. Under aqueous workup conditions or in the presence of protic solvents (especially with acidic or basic catalysts), the nitrile can hydrolyze to the corresponding α-aminocarboxamide or further to the α-aminocarboxylic acid.

  • Troubleshooting Workflow:

    Start Low/No Yield Starting Material Consumed Check_Reaction Review Reaction Conditions: - Presence of water? - Acidic/basic reagents? - Protic solvent? Start->Check_Reaction Hypothesis Hypothesis: Hydrolysis of α-aminonitrile Check_Reaction->Hypothesis Solution1 Modify Workup: - Use anhydrous solvents. - Employ non-aqueous workup. - Neutralize carefully with a weak base (e.g., NaHCO3 solution). Hypothesis->Solution1 Implement Solution2 Protect Amine: - Consider Boc or Cbz protection of a related precursor if applicable to increase stability. Hypothesis->Solution2 Alternative Verify Verify Structure of Byproduct (e.g., via MS or NMR) Solution1->Verify Solution2->Verify

    Caption: Troubleshooting workflow for suspected hydrolysis.

Issue 2: Reappearance of Starting Aldehyde/Ketone Precursor
  • Symptom: During purification (e.g., column chromatography on silica gel) or upon heating, you observe the formation of a compound consistent with the synthetic precursor to the aminonitrile (e.g., a tetrahydropyranone derivative).

  • Probable Cause: Retro-Strecker reaction. This equilibrium reaction is the reverse of the aminonitrile synthesis and can be triggered by heat or interaction with acidic surfaces like standard silica gel. The aminonitrile reverts to an iminium ion and cyanide, and the iminium ion can then hydrolyze to the corresponding ketone and amine.

  • Troubleshooting Workflow:

    Start Reappearance of Precursor during Purification/Heating Check_Conditions Review Purification Method: - Using standard silica gel? - Applying heat? Start->Check_Conditions Hypothesis Hypothesis: Retro-Strecker Reaction Check_Conditions->Hypothesis Solution1 Modify Chromatography: - Use deactivated silica (e.g., with triethylamine). - Switch to neutral or basic alumina. - Use reversed-phase chromatography. Hypothesis->Solution1 Implement Solution2 Avoid Heat: - Concentrate solutions at reduced temperature (rotary evaporator with a cool water bath). - Avoid heating reaction mixtures for extended periods. Hypothesis->Solution2 Implement Verify Confirm Precursor Identity (e.g., co-spot on TLC) Solution1->Verify

    Caption: Troubleshooting workflow for a suspected retro-Strecker reaction.

Issue 3: Streaking or Tailing on Silica Gel TLC/Column
  • Symptom: The compound does not move as a tight spot on a silica gel TLC plate, instead showing significant streaking. Column chromatography results in poor separation and broad peaks.

  • Probable Cause: The basicity of the tertiary dimethylamino group leads to strong interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel. This can also catalyze on-column degradation.

  • Solution: Deactivate the silica gel. Before preparing your column or running a TLC plate, pre-treat the stationary phase. For column chromatography, flush the packed column with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine or ammonia in methanol, before loading your sample. For TLC, elute the plate once with a solvent mixture containing triethylamine, dry it, and then use it for your analysis.

Experimental Protocol: A Note on Usage

As 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a building block, a common use would be the modification of the nitrile group. Below is a generalized, illustrative protocol for a reaction, highlighting best practices.

Illustrative Reaction: Hydrolysis of the Nitrile to a Carboxamide

This protocol is a general example and should be adapted and optimized for specific experimental goals.

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: In the flask, dissolve 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (1 equivalent) in a suitable anhydrous solvent (e.g., t-butanol).

  • Catalyst/Reagent: Add powdered potassium hydroxide (2-3 equivalents). Rationale: A strong base in an anhydrous, non-nucleophilic solvent can facilitate hydrolysis without excessive side reactions.

  • Reaction: Heat the mixture to reflux (e.g., ~80-90°C) and monitor the reaction progress by TLC or LC-MS. Rationale: Heating is often necessary, but monitor for potential retro-Strecker side products.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction carefully by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH4Cl). Rationale: A neutral to slightly acidic quench helps to neutralize the excess base without being strongly acidic, which could damage the product.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • Purification: Purify the crude product by column chromatography on deactivated silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization.

Conclusion

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a valuable synthetic intermediate. Success in its application hinges on a thorough understanding of its chemical nature, particularly the reactivity of the α-aminonitrile moiety. By adhering to the storage and handling best practices outlined in this guide and by being aware of potential degradation pathways like hydrolysis and the retro-Strecker reaction, researchers can mitigate common experimental pitfalls and achieve reliable, reproducible results.

References

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10511078, 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Laboratory Safety Manual. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Standards of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile and Its Analogues

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of the analytical standard for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a key building block in medicinal chemistry, with its relevant alternatives. We will delve into the nuances of analytical methodology, providing field-proven insights and experimental data to empower researchers in making informed decisions for their analytical strategies.

Introduction: The Critical Role of Certified Analytical Standards

Certified analytical standards are the bedrock of accurate and reproducible analytical measurements. They serve as the benchmark against which a sample is quantified and qualified, ensuring the reliability of data submitted for regulatory approval. For a molecule like 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, which contains a tertiary amine and a nitrile group on a tetrahydropyran ring, the analytical challenges can be multifaceted. These include potential for salt formation, susceptibility to degradation, and the need for chromatographic conditions that provide sharp peak shapes and adequate retention.

Comparative Analysis of Analytical Standards

The choice of an analytical standard is often dictated by availability, purity, and the specific requirements of the analytical method. Here, we compare the primary analytical standard, 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, with a plausible alternative, 4-Amino-tetrahydro-2H-pyran-4-carbonitrile, which lacks the methyl groups on the amine.

Feature4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile4-Amino-tetrahydro-2H-pyran-4-carbonitrileExpert Insights
Purity (Typical) ≥97%[1]≥95%The higher purity of the dimethylated compound makes it a more suitable primary standard for quantitative applications.
Molecular Weight 154.21 g/mol [1]126.16 g/mol The difference in molecular weight is significant and will be reflected in the mass spectrometry data.
Key Functional Groups Tertiary amine, Nitrile, EtherPrimary amine, Nitrile, EtherThe primary amine in the alternative standard is more reactive and prone to derivatization, which can be leveraged in certain analytical workflows.
Chromatographic Behavior (RP-HPLC) More retained due to increased hydrophobicity.Less retained due to higher polarity.The choice of reversed-phase column and mobile phase will be critical in achieving optimal separation for either compound.
GC-MS Suitability Generally amenable to GC-MS analysis.May require derivatization to improve volatility and peak shape.The tertiary amine is typically more stable under GC conditions than the primary amine.
Stability Generally stable under standard laboratory conditions.Potential for oxidation of the primary amine.A stability-indicating method is crucial for monitoring the degradation of both compounds over time.

Experimental Protocols & Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness.[2] For amines, careful control of mobile phase pH is crucial to ensure a consistent ionization state and good peak shape. A C18 column is a good starting point, offering a balance of hydrophobicity for retaining the analytes.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Analytical Standard B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Prepare Calibration Curve Standards B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (e.g., 210 nm) E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: HPLC-UV analytical workflow.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Expertise & Experience: The acidic mobile phase ensures that the amine functional groups are protonated, which minimizes peak tailing on silica-based columns.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (due to the nitrile and amine chromophores).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %B
      0.0 10
      15.0 90
      20.0 90
      20.1 10

      | 25.0 | 10 |

  • Standard and Sample Preparation:

    • Prepare a stock solution of the analytical standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions at a similar concentration.

Trustworthiness: This protocol is self-validating through the generation of a linear calibration curve with a correlation coefficient (r²) > 0.999. System suitability parameters such as peak asymmetry and theoretical plates should be monitored to ensure consistent performance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides excellent separation efficiency and structural information from the mass spectrum. For amines, there can be challenges with peak tailing due to interaction with active sites in the GC system. A mid-polarity column is often a good choice for these types of analytes.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) B Inject into GC-MS A->B C Separation on DB-5ms Column B->C D Electron Ionization (EI) C->D E Mass Analysis D->E F Identify Compound by Retention Time & Mass Spectrum E->F G Library Search (e.g., NIST) F->G

Caption: GC-MS analytical workflow.

Step-by-Step Protocol:

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Expertise & Experience: The temperature program is designed to ensure good separation of the analyte from any potential impurities while maintaining a reasonable run time.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 100 µg/mL.

Trustworthiness: The identity of the compound is confirmed by matching the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The fragmentation of tertiary amines in GC-MS often involves alpha-cleavage, leading to characteristic fragment ions.[3][4]

Data Interpretation and Comparison

Illustrative HPLC-UV Chromatograms:

(Note: The following chromatograms are illustrative and intended to represent typical chromatographic behavior.)

Figure 1: HPLC-UV Chromatogram of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile A sharp, symmetrical peak is expected at a retention time of approximately 8.5 minutes under the described HPLC conditions.

Figure 2: HPLC-UV Chromatogram of 4-Amino-tetrahydro-2H-pyran-4-carbonitrile A peak with good symmetry is anticipated at an earlier retention time of around 6.2 minutes, reflecting its higher polarity.

Illustrative GC-MS Mass Spectra:

(Note: The following mass spectra are illustrative and based on predictable fragmentation patterns.)

Figure 3: Mass Spectrum of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile The mass spectrum would likely show a molecular ion peak (M+) at m/z 154. Key fragments would include the loss of a methyl group (m/z 139) and fragments resulting from the cleavage of the tetrahydropyran ring.

Figure 4: Mass Spectrum of 4-Amino-tetrahydro-2H-pyran-4-carbonitrile The molecular ion peak (M+) would be observed at m/z 126. Characteristic fragments would arise from the loss of the amino group and cleavage of the heterocyclic ring.

Conclusion

The selection of an appropriate analytical standard and the development of a robust, validated analytical method are critical for the successful progression of a drug development program. This guide has provided a comparative overview of the analytical standard for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile and a key analogue. The detailed HPLC-UV and GC-MS protocols, along with the rationale behind the experimental choices, offer a solid foundation for researchers to develop their own analytical strategies. By understanding the chemical properties of these molecules and applying sound analytical principles, scientists can ensure the quality and integrity of their data.

References

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • ChemicalBook. (2023, July 4). 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 39124-20-4.
  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • ACS Publications. (2017, August 24). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega.
  • ResearchGate. (2023, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Thermo Fisher Scientific. (n.d.). 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, 97%.
  • MDPI. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.
  • EvitaChem. (n.d.). Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1.
  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid.
  • YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines.
  • ACS Publications. (2024, January 3). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • ijarsct. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review.
  • NIST WebBook. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-.
  • Chromatography Forum. (2009, October 22). trimethylamine and other tertiary amines by HPLC-UV?.
  • PubMed. (2006, May 5). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters.
  • Benchchem. (n.d.). 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1.
  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • BLDpharm. (n.d.). 176445-77-5|4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

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Comparative

A Comparative Guide to the Definitive Structural Confirmation of Synthesized 4-(dimethylamino)oxane-4-carbonitrile

Introduction: The Imperative of Unambiguous Structural Verification In the realm of drug discovery and development, the precise molecular structure of a synthesized compound is not merely an academic detail; it is the be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise molecular structure of a synthesized compound is not merely an academic detail; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and lead optimization efforts, resulting in significant loss of time and resources. The synthesis of novel small molecules, such as 4-(dimethylamino)oxane-4-carbonitrile, demands a rigorous and multi-faceted approach to structural confirmation. This guide provides an in-depth comparison of analytical techniques, grounded in field-proven insights, to definitively verify the structure of this target compound against plausible alternatives that may arise during its synthesis.

The synthesis of 4-(dimethylamino)oxane-4-carbonitrile is typically achieved via a Strecker-type reaction, a classic and efficient one-pot, three-component condensation.[1][2][3] This method involves the reaction of tetrahydro-4H-pyran-4-one, dimethylamine, and a cyanide source (e.g., trimethylsilyl cyanide). While robust, this reaction is not without the potential for side-products or incomplete conversion, necessitating a validation strategy that can unequivocally distinguish the desired product.

Defining the Challenge: The Target vs. Potential Alternatives

A self-validating analytical workflow must be designed to not only confirm the presence of the target molecule but also to prove the absence of key synthetic precursors and potential byproducts. Our comparative analysis will focus on distinguishing the target compound from the following primary alternatives:

  • Target Compound: 4-(dimethylamino)oxane-4-carbonitrile

  • Alternative 1 (Starting Material): Tetrahydro-4H-pyran-4-one

  • Alternative 2 (Intermediate): 4-hydroxyoxane-4-carbonitrile (the cyanohydrin)

This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, explaining the causal logic behind their use in concert to build an unassailable structural proof.

Part 1: Spectroscopic Interrogation – A Multi-Technique Comparison

No single technique provides a complete picture. True confidence in structural assignment comes from the convergence of data from orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. We employ a suite of NMR experiments to create a comprehensive map of the molecule's atomic framework.

The Causality Behind the Experiment:

  • ¹H NMR identifies the number and environment of protons.

  • ¹³C NMR identifies the number and type of carbon atoms (e.g., CH₃, CH₂, CH, quaternary).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent. This is a critical experiment for identifying the C4 carbon of our target.

  • 2D NMR (HSQC & HMBC) is the definitive step for establishing connectivity. HSQC (Heteronuclear Single Quantum Coherence) correlates carbons with their directly attached protons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, allowing us to piece the molecular puzzle together.

Comparative NMR Data Analysis:

NMR Signal/Correlation Target: 4-(dimethylamino)oxane-4-carbonitrile Alternative 1: Tetrahydro-4H-pyran-4-one Alternative 2: 4-hydroxyoxane-4-carbonitrile
¹H: N(CH₃)₂ Protons Singlet, ~2.3 ppm (6H)AbsentAbsent
¹H: -OH Proton AbsentAbsentBroad singlet, variable chemical shift (1H)
¹³C: Quaternary C4 Present, ~60-70 ppmAbsentPresent, ~70-80 ppm (shifted by -OH)
¹³C: C=O Carbon AbsentPresent, >190 ppmAbsent
DEPT-135: C4 Signal Absent (confirms quaternary nature)N/AAbsent (confirms quaternary nature)
HMBC: N(CH₃)₂ to C4 Present and Diagnostic. This correlation proves the dimethylamino group is attached to the quaternary C4.AbsentAbsent
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy provides rapid and unambiguous evidence for the presence or absence of key functional groups.

The Causality Behind the Experiment: The rationale is simple: the synthesis involves the conversion of a ketone (C=O) into an aminonitrile (C≡N). IR spectroscopy directly visualizes this transformation by tracking these two characteristic vibrational bands.

Comparative IR Data Analysis:

Functional Group Vibrational Frequency (cm⁻¹) Target Compound Alternative 1 Alternative 2
Nitrile (C≡N) ~2250-2200 cm⁻¹[4][5]Present (Sharp, Medium) AbsentPresent (Sharp, Medium)
Ketone (C=O) ~1715 cm⁻¹AbsentPresent (Strong, Sharp) Absent
Hydroxyl (O-H) ~3600-3200 cm⁻¹AbsentAbsentPresent (Broad, Strong)
Amine (C-N) ~1250-1020 cm⁻¹[6]Present AbsentAbsent

The presence of a nitrile peak and the complete absence of a carbonyl peak are cornerstone pieces of evidence for a successful reaction. The absence of a broad O-H stretch further rules out the cyanohydrin intermediate.

Mass Spectrometry (MS): The Molecular Weight Verdict

MS provides the exact molecular weight and elemental composition, offering a fundamental check on the identity of the product.

The Causality Behind the Experiment: High-Resolution Mass Spectrometry (HRMS) is superior to standard MS because it provides a highly accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the molecular formula, a critical validation step.

Comparative MS Data Analysis:

Parameter Target: C₈H₁₄N₂O Alternative 1: C₅H₈O₂ Alternative 2: C₆H₉NO₂
Monoisotopic Mass 154.1106 g/mol [7]100.0524 g/mol 127.0633 g/mol
Expected HRMS ([M+H]⁺) 155.1182101.0600128.0710
Key Fragmentation Loss of -CN, loss of -N(CH₃)₂Ring fragmentationLoss of -CN, loss of -OH, loss of H₂O

Observing a molecular ion peak in HRMS that corresponds to the calculated exact mass of C₈H₁₄N₂O provides extremely strong evidence for the target structure.

Part 2: Definitive Confirmation and Integrated Workflow

While spectroscopy provides a powerful and compelling case, for applications in drug development and materials science, an even higher standard of proof is often required.

X-Ray Crystallography: The Unimpeachable Gold Standard

For compounds that can be rendered in a crystalline form, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.[8][9]

The Causality Behind the Technique: This technique determines the three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule, leaving no room for interpretation. If a suitable crystal of the synthesized product is obtained, this method will definitively confirm the structure of 4-(dimethylamino)oxane-4-carbonitrile, validating all spectroscopic assignments.

Integrated Analytical Workflow

A robust and efficient workflow ensures that all necessary data is collected to build a conclusive argument for the compound's structure. This workflow is designed to be self-validating at each stage.

G cluster_0 Synthesis & Initial Purity Check cluster_1 Spectroscopic Confirmation cluster_2 Definitive Structural Proof synthesis Strecker-Type Synthesis tlc TLC / LCMS Analysis (Check for conversion & byproducts) synthesis->tlc Reaction Mixture ir IR Spectroscopy (Confirm C≡N, absence of C=O, OH) tlc->ir Purified Product hrms HRMS (Confirm Molecular Formula C₈H₁₄N₂O) ir->hrms nmr Full NMR Suite (¹H, ¹³C, DEPT, HSQC, HMBC) hrms->nmr crystal Attempt Crystallization nmr->crystal final Structure Confirmed nmr->final If non-crystalline but spectra are conclusive xray Single-Crystal X-Ray Diffraction crystal->xray Suitable Crystal xray->final

Caption: Integrated workflow for the structural confirmation of 4-(dimethylamino)oxane-4-carbonitrile.

Part 3: Experimental Protocols

These protocols provide a standardized methodology for acquiring the data discussed above.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not contain residual water, which could obscure labile protons.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate carbon types.

    • Acquire 2D correlation spectra: gHSQC and gHMBC. Optimize acquisition and processing parameters to ensure clear visualization of cross-peaks.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: IR Sample Preparation and Analysis
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract the atmospheric (CO₂, H₂O) and instrument background.

Protocol 3: HRMS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol) that is compatible with the ionization source.

  • Ionization: Use an appropriate soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₈H₁₅N₂O⁺.

Conclusion

Confirming the structure of a synthesized molecule like 4-(dimethylamino)oxane-4-carbonitrile is a process of systematic, evidence-based deduction. A cursory analysis is insufficient; one must actively attempt to disprove the proposed structure by comparing the experimental data against plausible alternatives. By integrating the results from a full suite of NMR experiments, IR spectroscopy, and high-resolution mass spectrometry, a scientist can build a robust and trustworthy case for the correct structure. For crystalline materials, single-crystal X-ray diffraction serves as the final, incontrovertible piece of evidence, providing the highest possible level of confidence required for progression in a research and development pipeline.

References

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • Shaheen, F., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. [Link]

  • MDPI. (2021). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules. [Link]

  • Van der Heiden, S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • PubChem. Oxane-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • Gershon, H., Shanks, L., & Clarke, D. D. (1978). Amino acid analogs IV: 4-fluoroisoleucine. Journal of Pharmaceutical Sciences. [Link]

  • National Institutes of Health. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • ACS Publications. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters. [Link]

  • One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. [Link]

  • MDPI. (2017). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules. [Link]

  • National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • National Institutes of Health. (2014). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A: Foundations and Advances. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • ResearchGate. (2018). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). [Link]

  • PubMed. (2014). 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells. [Link]

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  • ResearchGate. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]

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Validation

A Comparative Guide to the Synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile for Advanced Research Applications

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, saturated heterocyclic compounds bearing quaternary centers are particularly...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, saturated heterocyclic compounds bearing quaternary centers are particularly valuable due to their three-dimensional complexity and potential for unique pharmacological profiles. This guide provides an in-depth technical comparison of two plausible synthetic routes to 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a promising building block for the elaboration of more complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists seeking to understand the practical nuances and comparative metrics of these synthetic pathways.

Introduction to 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a unique tertiary aminonitrile built upon the ubiquitous tetrahydropyran scaffold. The presence of a dimethylamino group and a nitrile moiety on the same quaternary carbon atom offers a rich handle for diverse chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the tertiary amine provides a basic center and potential point of interaction with biological targets. The tetrahydropyran ring itself is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.

This guide will explore two primary synthetic strategies for the preparation of this valuable intermediate, starting from the readily available Tetrahydro-4H-pyran-4-one. The discussed routes are:

  • Route 1: The One-Pot Three-Component Strecker-Type Reaction

  • Route 2: The Stepwise Enamine Formation and Cyanation

Each route will be dissected in terms of its underlying chemical principles, detailed experimental protocols, and a comparative analysis of key performance indicators.

Synthesis of the Starting Material: Tetrahydro-4H-pyran-4-one

A reliable and scalable synthesis of the starting ketone, Tetrahydro-4H-pyran-4-one, is a critical prerequisite for the successful production of the target aminonitrile. Several methods for its preparation have been reported in the literature. One common industrial approach involves the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride to yield 1,5-dichloropentan-3-one, which is subsequently cyclized under basic conditions.[1] Another efficient method is the oxidation of 4-methylene-tetrahydropyran using a ruthenium-based catalyst.[2] For laboratory-scale preparations, the hydrogenation of 4H-pyran-4-one is also a viable option.[3]

Route 1: The One-Pot Three-Component Strecker-Type Reaction

The Strecker synthesis, first reported in 1850, is a classic and highly efficient method for the preparation of α-aminonitriles.[4] The reaction is a three-component condensation of a carbonyl compound, an amine, and a cyanide source.[5] In the context of our target molecule, this translates to a one-pot reaction between Tetrahydro-4H-pyran-4-one, dimethylamine, and a suitable cyanide donor.

Mechanistic Rationale

The reaction proceeds through the initial formation of an iminium ion from the condensation of Tetrahydro-4H-pyran-4-one and dimethylamine. This electrophilic intermediate is then readily attacked by the cyanide nucleophile to furnish the desired α-aminonitrile. The use of a Lewis or Brønsted acid catalyst can accelerate the formation of the iminium ion. For safety and ease of handling, trimethylsilyl cyanide (TMSCN) is often preferred over highly toxic hydrogen cyanide or its simple salts.[6]

Strecker_Mechanism ketone Tetrahydro-4H-pyran-4-one iminium Iminium Ion Intermediate ketone->iminium + Dimethylamine - H2O amine Dimethylamine amine->iminium product 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carbonitrile iminium->product + Cyanide cyanide Cyanide Source (e.g., TMSCN) cyanide->product

Figure 1: Simplified workflow for the Strecker-Type synthesis.

Detailed Experimental Protocol

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.2 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tetrahydro-4H-pyran-4-one and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the dimethylamine solution to the stirred ketone solution.

  • Continue stirring at 0 °C for 30 minutes to facilitate the formation of the hemiaminal and iminium ion in situ.

  • Add trimethylsilyl cyanide dropwise to the reaction mixture at 0 °C. Caution: TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. [7][8][9][10][11]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

Route 2: The Stepwise Enamine Formation and Cyanation

An alternative approach to the target molecule involves a two-step sequence: the formation of an enamine from Tetrahydro-4H-pyran-4-one and dimethylamine, followed by its reaction with a cyanating agent. Enamines are versatile intermediates that act as nucleophiles at the α-carbon.[12][13]

Mechanistic Rationale

The first step involves the acid-catalyzed condensation of Tetrahydro-4H-pyran-4-one with dimethylamine to form the corresponding enamine. This reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus. The resulting enamine possesses a nucleophilic α-carbon due to resonance with the nitrogen lone pair. In the second step, this enamine reacts with an electrophilic cyanating agent, such as cyanogen bromide or 2-pyridyl cyanate, to introduce the nitrile group at the quaternary center.

Enamine_Route ketone Tetrahydro-4H-pyran-4-one enamine Enamine Intermediate ketone->enamine + Dimethylamine - H2O product 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carbonitrile enamine->product + Cyanation cyanation Electrophilic Cyanating Agent cyanation->product

Figure 2: Simplified workflow for the stepwise enamine synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Dimethylamino)-3,6-dihydro-2H-pyran (Enamine Formation)

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Dimethylamine (as a gas or condensed liquid, >2.0 eq)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (anhydrous)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere.

  • To the flask, add Tetrahydro-4H-pyran-4-one, anhydrous toluene, and a catalytic amount of p-toluenesulfonic acid.

  • Bubble dimethylamine gas through the solution or add condensed dimethylamine.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the catalyst by washing the organic solution with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude enamine. The enamine is often used in the next step without further purification due to its potential instability.

Step 2: Cyanation of the Enamine

Materials:

  • Crude 4-(Dimethylamino)-3,6-dihydro-2H-pyran (1.0 eq)

  • Cyanogen bromide (1.1 eq) (Extremely toxic, handle with extreme caution in a fume hood) or an alternative electrophilic cyanating agent.

  • Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • Dissolve the crude enamine in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C to 0 °C), depending on the reactivity of the cyanating agent.

  • Slowly add a solution of the electrophilic cyanating agent in the same solvent.

  • Allow the reaction to proceed at low temperature and then gradually warm to room temperature. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous drying agent.

  • Concentrate the solution and purify the product by flash column chromatography.

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: Strecker-Type ReactionRoute 2: Stepwise Enamine Cyanation
Number of Steps One-potTwo distinct synthetic steps
Atom Economy HighModerate (loss of water in enamine formation)
Reagent Toxicity High (TMSCN)Very High (e.g., Cyanogen Bromide)
Reaction Conditions Mild (0 °C to room temperature)Variable (reflux for enamine, low temp for cyanation)
Yield (Expected) Good to ExcellentModerate to Good (potential for enamine instability)
Work-up & Purification Standard extraction and chromatographyMore complex due to the two-step nature
Scalability Potentially more straightforward for scale-upMay be more challenging to scale due to enamine handling

Discussion and Recommendation

From a process chemistry perspective, Route 1, the one-pot Strecker-type reaction, presents a more elegant and efficient approach for the synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. Its one-pot nature significantly reduces operational complexity, time, and waste generation, leading to a higher overall process efficiency. While the use of TMSCN necessitates stringent safety protocols, it is generally considered a more manageable cyanide source in a controlled laboratory or industrial setting compared to highly toxic and volatile reagents like cyanogen bromide that might be employed in Route 2.

Route 2, while mechanistically sound, introduces challenges related to the isolation and stability of the enamine intermediate. Enamines can be susceptible to hydrolysis and oxidation, potentially leading to lower overall yields and the formation of impurities that complicate purification. The requirement for two separate reaction and work-up procedures also detracts from its overall efficiency.

Therefore, for both laboratory-scale synthesis and potential industrial scale-up, the Strecker-type reaction is the recommended pathway. Optimization of reaction conditions, such as the choice of solvent, catalyst, and temperature, can further enhance the yield and purity of the final product.

Conclusion

The synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile can be effectively achieved through a one-pot, three-component Strecker-type reaction utilizing Tetrahydro-4H-pyran-4-one, dimethylamine, and trimethylsilyl cyanide. This method offers significant advantages in terms of operational simplicity, atom economy, and overall efficiency when compared to a stepwise approach involving enamine formation and subsequent cyanation. Researchers and process chemists should prioritize the Strecker-type route, while adhering to strict safety measures due to the toxicity of the cyanide reagent. This guide provides a solid foundation for the practical synthesis of this valuable building block, enabling further exploration of its utility in the development of novel chemical entities.

References

  • Google Patents. (n.d.). JP3516469B2 - Production of tetrahydro-4H-pyran-4-one.
  • Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • ACS Publications. (2021, December 28). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • ResearchGate. (2016, December 23). A rapid and efficient route to synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives in the presence of L-proline and their antimicrobial activity. Retrieved from [Link]

  • ACS Publications. (n.d.). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). One-pot synthesis of 2-amimo-3-cyano-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran under ultrasonic irradiation without catalyst. Retrieved from [Link]

  • MDPI. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Curing of Cyanates with Primary Amines. Retrieved from [Link]

  • Loba Chemie. (2016, April 15). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cu-mediated C–H cyanation of arenes using N,N-dimethylformamide (DMF) as the “CN” source. Organic Chemistry Frontiers. Retrieved from [Link]

  • NIH. (n.d.). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Retrieved from [Link]

  • Bio-Rad. (2010, November 10). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Enamine Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • Gelest, Inc. (n.d.). TRIMETHYLSILYL CYANIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Tetrahydropyran Derivatives

Introduction: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules, including several approved drugs. Its conforma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules, including several approved drugs. Its conformational flexibility and the stereochemical relationships of its substituents critically influence biological activity. Consequently, unambiguous structural elucidation is paramount. This guide provides an in-depth comparison of the spectroscopic data for various tetrahydropyran derivatives, offering field-proven insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to distinguish between subtle structural and stereochemical variations.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the detailed structural and stereochemical analysis of tetrahydropyran derivatives. The chemical environment of each proton and carbon atom provides a unique fingerprint of the molecule's architecture.

¹H NMR Spectroscopy: Decoding Proton Environments

The ¹H NMR spectrum provides a wealth of information based on chemical shifts (δ), coupling constants (J), and signal multiplicities.

Key Principles & Causality:

  • Chemical Shift: The position of a signal on the δ scale (in ppm) is determined by the electronic environment of the proton. Electronegative atoms, like the ring oxygen in THP, deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). Protons on carbons adjacent to the ring oxygen (C2 and C6) typically appear in the 3.5-4.0 ppm range, while other ring protons are found further upfield (1.5-2.0 ppm).[1][2]

  • Spin-Spin Coupling: Protons on adjacent carbons "feel" each other's magnetic fields, leading to the splitting of signals. The magnitude of this splitting, the coupling constant (J), is highly dependent on the dihedral angle between the coupled protons. This relationship is fundamental for determining the relative stereochemistry (axial vs. equatorial) of substituents.[3]

  • The Anomeric Effect: In 2-substituted tetrahydropyrans, an electronegative substituent often prefers the axial position over the sterically less hindered equatorial position.[4] This stereoelectronic effect arises from a stabilizing interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-X bond (where X is the substituent).[5] This preference significantly impacts the corresponding NMR spectra.

Comparative Data Analysis:

Let's compare the ¹H NMR data for three key derivatives to illustrate these principles:

CompoundPositionδ (ppm)MultiplicityJ (Hz)Key Insights
Tetrahydropyran H2/H6~3.65m-Protons adjacent to the ring oxygen are deshielded.
H3/H4/H5~1.59m-Aliphatic protons are shielded.[1]
2-Methoxytetrahydropyran H2 (anomeric)~4.7 (axial)dd3.0, 9.0The anomeric proton's shift is highly dependent on its axial/equatorial position due to the anomeric effect.[4]
OCH₃~3.4s-Characteristic singlet for the methoxy group.
Tetrahydropyran-4-ol H4~3.8m-The proton on the carbon bearing the hydroxyl group is deshielded.
OHVariablebr s-The chemical shift of the hydroxyl proton is concentration and solvent-dependent.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing direct information about the carbon framework.

Key Principles & Causality:

  • Chemical Shift: Similar to ¹H NMR, the chemical shift of a carbon is influenced by its electronic environment. Carbons bonded to the electronegative oxygen atom (C2 and C6) are significantly deshielded and appear downfield (~68 ppm in unsubstituted THP). Other ring carbons resonate at higher fields (~23-26 ppm).

  • Substituent Effects: The introduction of a substituent causes predictable shifts in the signals of nearby carbons (α, β, and γ effects), which can be used to confirm the position of substitution.

Comparative Data Analysis:

CompoundC2/C6 (ppm)C3/C5 (ppm)C4 (ppm)Key Insights
Tetrahydropyran ~68.5~26.1~23.5Baseline values for the unsubstituted ring.
2-Methoxytetrahydropyran ~99.8 (C2)~32.0 (C3)~20.5 (C4)The anomeric carbon (C2) is significantly deshielded by two oxygen atoms.[6]
Tetrahydropyran-4-ol ~64.0~35.0~67.0The carbon bearing the hydroxyl group (C4) is deshielded.

Section 2: Experimental Workflow & Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

Logical Flow for Spectroscopic Analysis

A systematic approach ensures comprehensive characterization.

Caption: Systematic workflow for structural elucidation.

Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra for small organic molecules.

Materials:

  • High-purity tetrahydropyran derivative (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity

  • NMR tube (5 mm, high precision)

  • Pasteur pipette and bulb

  • Vial and cap

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample has low solubility, gentle warming or sonication may be applied.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean NMR tube. The liquid column should be approximately 4-5 cm high.

  • Standard Addition (Optional but Recommended): Add a very small amount of TMS to the NMR tube. TMS provides a reference signal at 0.00 ppm.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called shimming.

  • Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard instrument parameters are often sufficient, but may be optimized for concentration and desired resolution.

Section 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

While NMR provides the structural map, IR spectroscopy excels at quickly identifying the presence of specific functional groups.

Key Principles & Causality: The bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.

  • C-O-C Stretch: The most prominent feature in the IR spectrum of a tetrahydropyran is the strong, characteristic C-O-C (ether) stretching vibration, which typically appears in the 1150-1085 cm⁻¹ region.[8]

  • Substituent Groups: Other functional groups on the ring will give rise to their own distinct absorptions. For example, a hydroxyl (-OH) group in tetrahydropyran-4-ol will show a broad, strong absorption in the 3600-3200 cm⁻¹ range due to hydrogen bonding.

Comparative Data:

CompoundKey Absorption (cm⁻¹)Functional Group
Tetrahydropyran ~1090 (strong)C-O-C Ether Stretch
2950-2850 (strong)C-H Alkane Stretch[9]
Tetrahydropyran-4-ol 3600-3200 (broad, strong)O-H Alcohol Stretch
~1070 (strong)C-O-C Ether Stretch
Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid and liquid samples with minimal preparation.[10]

Procedure:

  • Background Scan: Ensure the ATR crystal (commonly diamond) is clean. Run a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.[11]

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.[12]

  • Apply Pressure: For solid samples, use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.[11]

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Section 4: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through analysis of fragmentation patterns.

Key Principles & Causality: In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, knocking one electron off to form a radical cation known as the molecular ion (M⁺) .[13] The peak corresponding to this ion reveals the molecule's molecular weight. This M⁺ ion is often unstable and breaks apart into smaller, charged fragments and neutral radicals. Only the charged fragments are detected.

  • Fragmentation of the THP Ring: The tetrahydropyran ring undergoes characteristic fragmentation pathways. A common pathway is the loss of an alkyl radical adjacent to the oxygen, followed by ring-opening or retro-Diels-Alder-type reactions. For unsubstituted tetrahydropyran (MW=86), significant fragments are often observed at m/z 85 (loss of H), 56, and 45.[1]

Comparative Data:

CompoundMolecular Ion (M⁺) (m/z)Key Fragments (m/z)Interpretation
Tetrahydropyran 8685, 57, 56, 45, 41Confirms MW. Fragments correspond to cleavage of the heterocyclic ring.[1][14]
2-Methoxytetrahydropyran 11685 (loss of OCH₃), 57Loss of the methoxy group is a dominant fragmentation pathway.
Tetrahydropyran-4-ol 10284 (loss of H₂O), 57Dehydration (loss of water) is a characteristic fragmentation for alcohols.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile compounds like many simple tetrahydropyran derivatives.[15]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[16] The solution must be free of particulates.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis: As each compound elutes from the GC column, it enters the MS source, where it is ionized (typically by EI). The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting chromatogram shows peaks for each separated component, and a mass spectrum can be generated for each peak to confirm its identity.

Section 5: Conclusion and Integrated Analysis

No single technique provides all the answers. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS.

Integrated_Analysis cluster_data Primary Data cluster_conclusion Final Structure MS_Data MS (Molecular Formula) Final_Structure Unambiguous Structure MS_Data->Final_Structure Provides MW IR_Data IR (Functional Groups) IR_Data->Final_Structure Confirms functional groups NMR_Data NMR (Connectivity & Stereochemistry) NMR_Data->Final_Structure Defines skeleton & 3D arrangement

Caption: The synergy of spectroscopic techniques.

By combining the molecular weight from MS, the functional groups from IR, and the detailed connectivity and stereochemical information from NMR, researchers can confidently and unambiguously determine the structure of novel tetrahydropyran derivatives, a critical step in drug development and chemical research.

References

  • Kronopolitides A–F, a Family of 36-Membered Polyol Macrolides with Antiparasitic Activity against Chagas Disease | Journal of Natural Products - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]

  • Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane - Reddit. (2019, August 20). Retrieved January 24, 2026, from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. (n.d.). Retrieved January 24, 2026, from [Link]

  • NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved January 24, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 24, 2026, from [Link]

  • Tetrahydropyran - NIST WebBook. (n.d.). Retrieved January 24, 2026, from [Link]

  • GC-MS Sample Preparation - Organomation. (n.d.). Retrieved January 24, 2026, from [Link]

  • Anomeric effect in 2-alkoxytetrahydropyrans studied by carbon-13 and oxygen-17 NMR chemical shifts | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. (2025, August 5). Retrieved January 24, 2026, from [Link]

  • Determination of the stereochemistry of the tetrahydropyran sesquineolignans morinols A and B - PubMed. (2007, February 16). Retrieved January 24, 2026, from [Link]

  • Tetrahydropyran - NIST WebBook. (n.d.). Retrieved January 24, 2026, from [Link]

  • 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. (n.d.). Retrieved January 24, 2026, from [Link]

  • EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY - eGyanKosh. (n.d.). Retrieved January 24, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 24, 2026, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved January 24, 2026, from [Link]

  • NMR and Stereochemistry - Harned Research Group. (n.d.). Retrieved January 24, 2026, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (n.d.). Retrieved January 24, 2026, from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.). Retrieved January 24, 2026, from [Link]

  • Answered: Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran, identify the functional group and any observed characteristic absorbtions in… | bartleby. (2020, October 18). Retrieved January 24, 2026, from [Link]

  • Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications - ResearchGate. (2025, August 6). Retrieved January 24, 2026, from [Link]

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Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The objective is to eq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate robust analytical methods that are fit for purpose, ensuring data integrity and regulatory compliance. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Foundational Principles: Why Method Validation is Non-Negotiable

In pharmaceutical development, an analytical method is not merely a procedure; it is the source of the data that informs critical decisions, from process development and stability testing to final product release. The validation of an analytical procedure is the documented process that demonstrates its suitability for its intended purpose.[5][6] This process is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide.[7]

For a molecule like 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, which contains a tertiary amine and a nitrile group, the choice of analytical technique and the design of the validation study are critical. The tertiary amine can exhibit variable protonation states, affecting chromatographic retention and peak shape, while the nitrile group offers limited UV chromophores, influencing detector selection and sensitivity. A robustly validated method ensures that every measurement is accurate, precise, and specific to the analyte.

The entire validation lifecycle is governed by a pre-approved protocol, and its results are summarized in a validation report. This lifecycle approach ensures that the method remains fit for purpose throughout its use.[8][9][10]

The Regulatory Framework

Our guide is built upon the harmonized principles of the following key regulatory documents:

  • ICH Q2(R2): Validation of Analytical Procedures: This guideline details the performance characteristics required for validating different types of analytical procedures.[2][11]

  • USP General Chapter <1225> Validation of Compendial Procedures: This chapter provides a framework for validating analytical methods to be included in the USP.[3][7][12]

  • FDA Guidance for Industry: These documents provide the agency's current thinking on analytical method validation.[1][4][10]

Strategic Selection of the Analytical Technique

The first and most critical step is selecting the appropriate analytical technique. The physicochemical properties of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile dictate the most viable options. We will compare the two most common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Workflow for Analytical Method Selection

The following diagram illustrates the decision-making process for selecting the optimal analytical technique for this specific molecule.

G cluster_0 Analyte Characterization cluster_1 Technique Evaluation cluster_2 Decision & Rationale Analyte 4-(Dimethylamino)tetrahydro- 2H-pyran-4-carbonitrile Properties Properties: - Polarity: High - Volatility: Low to Moderate - Thermal Stability: Potential for degradation - UV Chromophore: Weak (Nitrile group) Analyte->Properties HPLC HPLC (High-Performance Liquid Chromatography) Properties->HPLC Good solubility in typical mobile phases. Amenable to analysis at ambient temperature. GC GC (Gas Chromatography) Properties->GC Low volatility requires high inlet temperatures. Risk of on-column degradation. Decision Primary Technique: RP-HPLC with UV/MS HPLC->Decision Optimal choice for quantification and purity. Alternative Alternative/Complementary: GC-MS (for specific impurities) GC->Alternative Suitable for volatile impurities or orthogonal confirmation. G cluster_precision Precision Components Protocol Validation Protocol Definition Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Report Validation Report Accuracy->Report Precision->Report Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD Detection Limit (LOD) LOQ->LOD LOQ->Report Robustness Robustness Robustness->Report

Sources

Comparative

A Technical Guide to 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile: Synthesis, Properties, and Comparative Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive literature review and comparative analysis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and comparative analysis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established synthetic methodologies to offer valuable insights for researchers in drug discovery and development.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a privileged scaffold in modern drug discovery, frequently incorporated into bioactive molecules to enhance their pharmacokinetic properties, such as solubility and metabolic stability. Its non-planar, saturated heterocyclic structure allows for the creation of three-dimensional molecular architectures that can lead to high-affinity interactions with biological targets. The introduction of functional groups onto the tetrahydropyran ring, such as the aminonitrile moiety in 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, offers a versatile platform for the synthesis of diverse chemical libraries for screening against various therapeutic targets.

Synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile: A Proposed Strecker Reaction Protocol

While a specific, detailed experimental protocol for the synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is not extensively documented in publicly available literature, a highly plausible and efficient route is the Strecker synthesis. This well-established, one-pot, three-component reaction involves the condensation of a ketone, an amine, and a cyanide source to form an α-aminonitrile.[1]

The logical starting material for this synthesis is the commercially available tetrahydro-4H-pyran-4-one . The overall proposed synthetic pathway is illustrated below:

Strecker_Synthesis Tetrahydropyranone Tetrahydro-4H-pyran-4-one Intermediate Iminium Ion Intermediate Tetrahydropyranone->Intermediate + Dimethylamine - H2O Dimethylamine Dimethylamine (gas or solution) Dimethylamine->Intermediate Cyanide Cyanide Source (e.g., KCN, NaCN, TMSCN) Product 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile Cyanide->Product Intermediate->Product + Cyanide ion

Caption: Proposed Strecker synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

Experimental Protocol (Proposed)

This protocol is based on general procedures for the Strecker synthesis of α-aminonitriles.[1]

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Methanol or Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve tetrahydro-4H-pyran-4-one (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Addition of Reagents: To the cooled solution, add dimethylamine solution (1.1 equivalents) dropwise while maintaining the temperature below 10 °C. Following the addition of dimethylamine, add a solution of potassium cyanide (1.1 equivalents) in a minimal amount of water dropwise. Finally, add glacial acetic acid (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Causality of Experimental Choices:

  • Use of a protic solvent (methanol/ethanol): Facilitates the dissolution of the reactants and the formation of the iminium ion intermediate.

  • Ice bath cooling: The initial reaction steps are exothermic; cooling is necessary to control the reaction rate and prevent side reactions.

  • Acid catalysis (acetic acid): Promotes the formation of the iminium ion, which is more electrophilic than the starting ketone and readily attacked by the cyanide nucleophile.

  • Aqueous work-up with sodium bicarbonate: Neutralizes the excess acid and quenches the reaction.

  • Extraction with an organic solvent: Separates the desired organic product from the aqueous phase containing inorganic salts.

Physicochemical Properties of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

As direct experimental data is limited, the following table includes computed properties from the PubChem database for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, alongside experimental data for structurally related compounds for comparison.

Property4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (Computed)[2]Tetrahydro-4H-pyran-4-one (Experimental)4-Aminotetrahydropyran-4-carbonitrile (Analog)
Molecular Formula C₈H₁₄N₂OC₅H₈O₂C₆H₁₀N₂O
Molecular Weight 154.21 g/mol 100.12 g/mol 126.16 g/mol
Appearance -Colorless liquidSolid
Melting Point ---
Boiling Point -166 °C-
LogP 0.2-0.4-
Hydrogen Bond Donors 001
Hydrogen Bond Acceptors 323

Spectral Data Analysis (Predicted)

Based on the structure of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, the following spectral characteristics can be predicted:

  • ¹H NMR: The spectrum would be expected to show signals for the dimethylamino group (a singlet integrating to 6H), and multiplets for the methylene protons of the tetrahydropyran ring. The chemical shifts of the ring protons would be influenced by the electronegativity of the oxygen atom and the geminal aminonitrile group.

  • ¹³C NMR: The spectrum should display signals for the two methyl carbons of the dimethylamino group, the quaternary carbon bearing the amino and nitrile groups, the nitrile carbon, and the methylene carbons of the tetrahydropyran ring. The carbon atoms adjacent to the ring oxygen would be shifted downfield.

  • IR Spectroscopy: A characteristic sharp absorption band corresponding to the nitrile (C≡N) stretching vibration would be expected in the region of 2210-2260 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the alkyl groups and C-O-C stretching of the ether linkage.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the dimethylamino group, the nitrile group, or cleavage of the tetrahydropyran ring.

Comparative Analysis with Alternative Scaffolds

The 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile scaffold can be compared to other heterocyclic systems commonly employed in drug discovery.

Comparative_Analysis cluster_advantages Advantages of Tetrahydropyran Scaffold cluster_comparisons Structural Alternatives Target 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile Piperidine Piperidine Analogs Target->Piperidine Comparison Point: Basicity and H-bonding Pyrrolidine Pyrrolidine Analogs Target->Pyrrolidine Comparison Point: Ring size and conformational flexibility Morpholine Morpholine Analogs Target->Morpholine Comparison Point: Additional heteroatom and polarity Adv1 Improved aqueous solubility Target->Adv1 Adv2 Reduced metabolic liability (compared to aromatic rings) Target->Adv2 Adv3 3D structural diversity Target->Adv3

Caption: Comparative analysis of the tetrahydropyran scaffold with other common heterocyclic rings in drug discovery.

  • Piperidine Analogs: The replacement of the ring oxygen with a nitrogen atom introduces a basic center, which can be crucial for interactions with acidic residues in protein targets. However, this can also lead to increased potential for off-target effects and altered pharmacokinetic profiles.

  • Pyrrolidine Analogs: The five-membered ring of pyrrolidine offers a different conformational profile compared to the six-membered tetrahydropyran. This can be exploited to fine-tune the spatial arrangement of substituents for optimal target binding.

  • Morpholine Analogs: The presence of a second heteroatom (nitrogen) in the morpholine ring increases the polarity of the scaffold, which can further enhance aqueous solubility.

The choice of the heterocyclic core is a critical decision in drug design, and the tetrahydropyran scaffold of 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile offers a balance of properties that can be advantageous in many therapeutic areas.

Potential Applications in Drug Development

While there is no specific biological activity data reported for 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, the broader class of tetrahydropyran derivatives has shown significant promise in various therapeutic areas. The aminonitrile functionality is a versatile precursor that can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, opening up avenues for further chemical modifications.

  • Anticancer Agents: Many compounds containing the tetrahydropyran motif have demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines.

  • Central Nervous System (CNS) Disorders: The tetrahydropyran ring is a common feature in potent and selective antagonists of the histamine H3 receptor, a key target for treating cognitive and sleep-wake disorders.

  • Antiviral Activity: The tetrahydropyran scaffold is present in several HIV protease inhibitors, where it serves to reduce the peptidic character of the drug candidates and improve their pharmacological properties.

The aminonitrile group in the target molecule is a key functional handle for the synthesis of novel derivatives. For instance, hydrolysis of the nitrile would yield the corresponding α-amino acid, a valuable building block for peptidomimetics and other complex molecules.

Conclusion

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile represents a synthetically accessible and versatile scaffold for the development of novel therapeutic agents. While direct experimental data for this compound is sparse, its synthesis can be confidently proposed via a Strecker reaction. The inherent properties of the tetrahydropyran ring, combined with the synthetic utility of the aminonitrile group, make this and related compounds attractive targets for further investigation in drug discovery programs. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, serving as a valuable resource for researchers exploring this chemical space.

References

  • PubChem. (n.d.). 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • PubChem. (n.d.). 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • A rapid and efficient route to synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives in the presence of L-proline and their antimicrobial activity. (2016). ResearchGate. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile Samples

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, scientifically grounded framework for assessing the purity of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to move beyond rote protocols and offer a narrative that explains the rationale behind experimental choices, ensuring a self-validating system for robust and reliable purity determination.

Understanding the Analyte: Chemical Profile and Synthetic Context

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, with the molecular formula C₈H₁₄N₂O, is a heterocyclic compound featuring a tertiary amine and a nitrile group attached to a tetrahydropyran ring.[1] Its structure suggests a degree of polarity and the presence of a basic nitrogen atom, which are critical considerations for selecting appropriate analytical techniques. Commercially available samples often cite a purity of around 97%, underscoring the necessity for rigorous in-house purity verification.[2]

A plausible and common synthetic route for α-aminonitriles such as this is the Strecker synthesis.[2][3][4][5][6] This reaction typically involves an aldehyde or ketone, an amine, and a cyanide source. Understanding this synthetic pathway is paramount as it allows us to anticipate potential process-related impurities.

Caption: Plausible Strecker synthesis route for the target compound and the origin of potential impurities.

A Multi-pronged Approach to Purity Assessment

No single analytical technique can provide a complete purity profile. Therefore, a holistic and orthogonal approach, employing multiple analytical platforms, is essential. This guide will focus on a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Section 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[7] For a compound like 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a reverse-phase HPLC method is a logical starting point.

The "Why" Behind the Method Development Strategy

The goal is to develop a stability-indicating method, one that can separate the main component from its potential degradation products and process-related impurities.[8][9]

  • Column Selection: A C18 column is a robust and versatile choice for separating moderately polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) will be necessary to resolve compounds with a range of polarities. The buffer's pH should be carefully selected to ensure the tertiary amine is in a consistent protonation state, leading to sharp, symmetrical peaks. A pH around 3-4 would be a good starting point.

  • Detection: UV detection is a common choice. While the tetrahydropyran ring itself lacks a strong chromophore, the nitrile and amino groups may provide some UV absorbance at lower wavelengths (e.g., 210-220 nm). If sensitivity is an issue, alternative detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed, as they are not dependent on a chromophore. Mass spectrometric (MS) detection would provide the highest specificity and allow for impurity identification.

Illustrative HPLC Method Protocol
Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good resolution for a range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase for good peak shape of the amine.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minTo elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 215 nm or CAD/MSTo detect the analyte and potential impurities.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution.
Method Validation: A Self-Validating System

A method is only reliable if it is validated. The validation should be performed in accordance with ICH guidelines or internal SOPs.[10][11]

  • Specificity: Demonstrated by separating the main peak from impurities generated during forced degradation studies (acid, base, oxidation, heat, and light).[9][12][13][14]

  • Linearity: A minimum of five concentrations should be used to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determined by spiking a placebo with known amounts of the analyte and calculating the recovery.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day, different analyst, different instrument) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

Caption: Workflow for HPLC method development and validation.

Section 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents from the synthesis or degradation products.[15] Due to the polar nature of the target compound, derivatization is likely necessary to improve its volatility and chromatographic behavior.[16]

The Rationale for Derivatization

The primary amine and potential hydroxyl-containing impurities can lead to poor peak shape and low sensitivity in GC. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), will replace the active hydrogens with non-polar trimethylsilyl groups, making the analytes more volatile and thermally stable.

Illustrative GC-MS Method Protocol
Parameter Condition Rationale
Derivatization Heat sample with BSTFA + 1% TMCS at 70°C for 30 minTo improve volatility and peak shape.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/min
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (hold 5 min)To separate volatile solvents from derivatized analytes.
Injector Temp. 250 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40-500 amuTo capture fragment ions for identification.
Data Interpretation and Impurity Identification

The mass spectra of the separated components can be compared to spectral libraries (e.g., NIST) for tentative identification of unknown impurities. The fragmentation patterns will also provide structural information. For example, the loss of a methyl group (M-15) or a dimethylamino group (M-44) from the parent ion of the derivatized analyte would be expected.

Section 3: Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary ratio method that allows for the direct measurement of the purity of a substance without the need for a reference standard of the same compound.[1][17][18][19][20][21] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

The Power of qNMR: A Self-Validating Measurement

By using a certified internal standard of known purity, the purity of the target analyte can be calculated directly. This technique is orthogonal to chromatographic methods and is less susceptible to issues with non-chromophoric or non-volatile impurities.[19]

Key Considerations for Accurate qNMR
  • Internal Standard Selection: The internal standard must have a certified purity, be stable, not react with the analyte, and have signals that do not overlap with the analyte's signals. For our target compound, maleic acid or dimethyl sulfone would be suitable candidates.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 of both the analyte and the internal standard) must be used to ensure complete relaxation of all nuclei, which is crucial for accurate integration.

  • Pulse Angle: A 90° pulse should be used to maximize the signal.

  • Signal Selection: Choose well-resolved signals for both the analyte and the internal standard for integration. For 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, the singlet from the dimethylamino protons would be an excellent choice.

Illustrative qNMR Protocol
  • Accurately weigh approximately 10 mg of the 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum with the appropriate parameters (e.g., d1 = 30 s, 90° pulse, sufficient number of scans for good signal-to-noise).

  • Carefully integrate the selected signals for the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

    • IS = Internal Standard

Comparison of Purity Assessment Methods

Technique Advantages Disadvantages Primary Application
HPLC High resolution, sensitive, quantitative for known impurities.Requires a reference standard for each impurity for accurate quantitation. May not detect non-chromophoric or volatile impurities.Chromatographic purity, detection of related substances and degradation products.
GC-MS Excellent for volatile and semi-volatile impurities, provides structural information for identification.May require derivatization for polar compounds. Not suitable for non-volatile impurities.Identification and quantification of residual solvents and volatile impurities.
qNMR Absolute quantification without a specific reference standard for the analyte. Detects all proton-containing impurities.Lower sensitivity than chromatographic methods. Requires a certified internal standard.Absolute purity determination (assay).

Conclusion: An Integrated and Self-Validating Purity Assessment

The purity assessment of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile should not be a single measurement but a carefully designed investigation. By combining the high-resolution separation of HPLC, the specific identification capabilities of GC-MS, and the absolute quantification power of qNMR, a comprehensive and reliable purity profile can be established. This multi-faceted approach, grounded in the scientific rationale behind each experimental choice, provides a self-validating system that ensures the quality and consistency of this critical chemical intermediate. The principles and methodologies outlined in this guide are aligned with the stringent requirements of the European Pharmacopoeia and the United States Pharmacopeia, providing a robust framework for regulatory compliance and scientific excellence.[22][23][24][25][26][27][28][29][30]

References

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Comparative

A Cross-Validated Guide to 4-(dimethylamino)oxane-4-carbonitrile and its Analogs in Drug Discovery

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides a cross-validated comparison of experimental results for 4-(dimethylamino)oxane-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides a cross-validated comparison of experimental results for 4-(dimethylamino)oxane-4-carbonitrile, placing it within the broader context of related heterocyclic compounds. Our focus is to deliver not just data, but actionable insights grounded in scientific integrity and field-proven experience. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with authoritative references.

Introduction: The Emerging Role of Saturated Heterocycles in Medicinal Chemistry

The quest for novel chemical matter in drug discovery is relentless. While much attention has historically been given to aromatic systems, saturated heterocycles are gaining prominence for their ability to confer improved physicochemical properties, such as solubility and metabolic stability, and to provide access to novel three-dimensional chemical space. The oxane (tetrahydropyran) ring, a saturated six-membered oxygen-containing heterocycle, is a privileged scaffold in this regard. Its incorporation into molecular design can lead to compounds with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[1][2]

This guide focuses on 4-(dimethylamino)oxane-4-carbonitrile , a molecule that combines the oxane scaffold with a geminal dimethylamino and nitrile group at the 4-position. This unique substitution pattern presents intriguing possibilities for molecular interactions and synthetic elaboration. Due to the limited publicly available experimental data on this specific molecule, this guide will provide a comparative analysis with structurally related compounds, including other substituted oxanes and pyrans, to extrapolate potential properties and applications.

Physicochemical and Structural Properties: A Comparative Overview

The substitution pattern on the oxane ring significantly influences a molecule's properties. Below is a comparison of 4-(dimethylamino)oxane-4-carbonitrile with related analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )IUPAC NameKey Structural Features
4-(dimethylamino)oxane-4-carbonitrile C8H14N2O154.214-(dimethylamino)oxane-4-carbonitrileSaturated oxane ring, geminal dimethylamino and nitrile groups.[3]
Oxane-4-carbonitrile C6H9NO111.14oxane-4-carbonitrileSaturated oxane ring with a nitrile group.[4]
4-Aminotetrahydro-2H-pyran-4-carbonitrile Not specifiedNot specified4-aminotetrahydro-2H-pyran-4-carbonitrileSaturated oxane ring with a primary amine and a nitrile group.[5]
4-(Dimethylamino)benzonitrile C9H10N2146.194-(dimethylamino)benzonitrileAromatic analog with a dimethylamino and nitrile group on a benzene ring.[6]

The presence of the tertiary amine in 4-(dimethylamino)oxane-4-carbonitrile is expected to increase its basicity and potentially its aqueous solubility at physiological pH compared to analogs lacking this group. The nitrile group is a versatile functional handle for further synthetic modifications and can participate in hydrogen bonding interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of 4-substituted oxanes often involves multi-step sequences. A plausible synthetic route to 4-(dimethylamino)oxane-4-carbonitrile could be envisioned starting from a commercially available precursor like tetrahydropyran-4-one.

Conceptual Synthetic Workflow

A Tetrahydropyran-4-one B Strecker Reaction (e.g., KCN, (CH3)2NH·HCl) A->B Reagents C 4-(dimethylamino)oxane-4-carbonitrile B->C Product

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

This guide provides a comprehensive framework for the safe and compliant disposal of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. As drug development professionals, our commitment to safety and environmental stew...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of the risks and the requisite precautions.

A Critical Preliminary Note: The toxicological and ecotoxicological properties of many novel research chemicals, including 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, have not been thoroughly investigated. Therefore, this compound must be handled with the utmost caution, assuming it is hazardous until proven otherwise. The primary document for guidance must always be the Safety Data Sheet (SDS) provided by the manufacturer. This guide supplements, but does not replace, the SDS and your institution's specific Environmental Health & Safety (EHS) protocols.

Hazard Characterization: Understanding the Intrinsic Risks

To develop a robust disposal plan, we must first understand the chemistry of the molecule . 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is an α-aminonitrile. This structural motif presents specific hazards that dictate its handling and disposal.

  • The α-Aminonitrile Moiety: The core risk associated with α-aminonitriles is their potential instability, particularly under acidic or strongly basic conditions. They can exist in equilibrium with, or decompose to, their constituent aldehyde or ketone and cyanide. In this case, exposure to acid could lead to the release of highly toxic hydrogen cyanide (HCN) gas[1][2]. This chemical property is the primary driver for strict waste segregation.

  • The Nitrile Group (-CN): Organic nitriles are a class of compounds with varying toxicity. Some can be metabolized in the body to release cyanide, posing a significant health risk. While data for this specific compound is unavailable, it must be treated as potentially toxic.

  • The Tertiary Amine Group (-N(CH₃)₂): Tertiary amines can be corrosive and irritating to the skin and eyes. They are also often incompatible with strong oxidizing agents.

Given these characteristics, any waste containing this compound must be classified as hazardous, warranting a meticulous and compliant disposal pathway.

Regulatory Framework: Adherence to EPA Guidelines

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Laboratories are considered hazardous waste generators and must comply with these regulations[3].

Your laboratory will fall into one of three generator categories based on the quantity of hazardous waste produced per month, which dictates storage and handling requirements[3][4]:

  • Very Small Quantity Generators (VSQGs): ≤ 100 kg/month .

  • Small Quantity Generators (SQGs): > 100 kg and < 1,000 kg/month .

  • Large Quantity Generators (LQGs): ≥ 1,000 kg/month .

Academic laboratories may be eligible for alternative, more flexible standards under Subpart K of the RCRA regulations, which requires the development of a comprehensive Laboratory Management Plan[5]. It is imperative to consult with your institution's EHS department to understand your generator status and the specific regulations that apply to your facility.

Operational Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps from the point of generation to final pickup by a licensed waste contractor.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions in the waste container.

  • Designate a Specific Waste Stream: Create a dedicated hazardous waste stream for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile and structurally related compounds.

  • Critical Incompatibilities: This waste must be kept separate from:

    • Acids and Acidic Waste: To prevent the potential generation of hydrogen cyanide gas[2].

    • Strong Oxidizing Agents: Due to the presence of the tertiary amine.

    • Aqueous Waste Streams: Unless explicitly permitted by your EHS office, do not dispose of this compound down the drain. It is considered harmful to aquatic life[6].

Step 2: Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Use Compatible Containers: Collect liquid waste in a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the original container is not damaged or leaking[7].

  • Secure Closure: The container must have a tightly fitting screw cap. Makeshift closures like parafilm or stoppers are unacceptable for storage[7].

  • Avoid Overfilling: Never fill a liquid waste container beyond 75-90% of its capacity to allow for vapor expansion[8][9].

  • Maintain Cleanliness: The exterior of the waste container must be kept clean and free of contamination to ensure safe handling[9].

Step 3: Labeling

Accurate and clear labeling is a legal requirement and essential for safety.

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include[10]:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile."

    • A clear indication of the hazards (e.g., pictograms for toxicity, environmental hazard).

    • The accumulation start date.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Satellite Accumulation Areas (SAA): Waste is typically stored at or near the point of generation in an SAA[10].

  • Secondary Containment: The primary waste container should be placed in a larger, chemically resistant secondary container to contain any potential leaks.

  • Storage Location: Store in a cool, dry, and well-ventilated area, away from heat sources or open flames[11][12]. The storage area should be clearly marked.

The overall disposal workflow can be visualized as a decision-making process:

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Segregation cluster_2 Storage & Disposal A Waste Generated (Pure compound, solutions, or contaminated items) B Consult SDS & EHS Office A->B C Is waste hazardous? (Assume YES for this compound) B->C D Select Compatible Container (HDPE or Glass) C->D Proceed with Hazardous Protocol E Segregate from Incompatibles (Acids, Oxidizers) D->E F Affix 'Hazardous Waste' Label & Add Waste E->F G Store in designated SAA with Secondary Containment F->G H Keep Container Closed (Do not overfill) G->H I Request Pickup from EHS H->I J Disposal via Licensed Hazardous Waste Contractor I->J

Caption: Decision workflow for the disposal of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile rubber)[13]. For large spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to dike the spill and prevent it from spreading[13][14].

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, properly labeled hazardous waste container[14].

  • Decontamination: Decontaminate the spill area with a suitable solvent (consult your EHS office or SDS), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[1].

  • Reporting: Report the incident to your supervisor and EHS department, regardless of the spill size.

Final Disposal Pathway

Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the drain.

  • EHS Coordination: Your institution's EHS department is responsible for the final disposal of hazardous waste. They will coordinate with licensed hazardous waste contractors for pickup and transport[7][15].

  • Documentation: Ensure all required paperwork, such as waste manifests, is completed accurately as directed by your EHS office.

By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, upholding the highest standards of laboratory safety and scientific integrity.

References

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